6-Methylnicotinamide
Beschreibung
This compound is a pyridinecarboxamide. It derives from a nicotinamide.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXDURUAYOKSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219877 | |
| Record name | 6-Methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-22-1 | |
| Record name | 6-Methylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylnicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6960-22-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylnicotinamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 6-Methylnicotinamide. This nicotinamide derivative is noted for its role as an endogenous metabolite and its potential applications in biochemical and pharmaceutical research.
Chemical Identity and Structure
This compound is a derivative of nicotinamide, which is a form of vitamin B3. Structurally, it is a pyridine ring substituted at position 3 with a carboxamide group and at position 6 with a methyl group.
Below is a diagram illustrating the key structural identifiers for this compound.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₈N₂O | - | [3][5][6] |
| Molecular Weight | 136.15 | g/mol | [3][7] |
| Melting Point | 193 - 200 | °C | [1][3][8] |
| Boiling Point (Predicted) | 289.4 ± 28.0 | °C | [9] |
| Appearance | Off-white to pale cream powder/solid | - | [3][8][10] |
| pKa (Strongest Acidic) | 13.75 | - | |
| pKa (Strongest Basic) | 4.4 | - | |
| LogP (Octanol/Water) | 0.489 | - | [11] |
| Water Solubility (logS) | -1.88 | mol/L | [11] |
Solubility Profile
Effective solubilization is critical for in vitro and in vivo experimental design. This compound exhibits the following solubility characteristics:
-
DMSO: Soluble up to 55 mg/mL (approx. 403.97 mM). Sonication is recommended to facilitate dissolution.[7]
-
Water: Soluble up to 3.33 mg/mL (approx. 24.46 mM). Requires ultrasonication and heating to 60°C for complete dissolution.[12][13][14]
-
In Vivo Formulation: A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a solubility of 2 mg/mL (14.69 mM).[7]
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or water bath
-
Sterile microcentrifuge tubes or vials
Procedure for DMSO Stock Solution (e.g., 50 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[12]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term stability (up to 1 year).[7]
Procedure for Aqueous Stock Solution (e.g., 3.33 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of deionized water.
-
Vortex the solution.
-
Heat the vial to 60°C using a heating block or water bath while sonicating intermittently until the solid is fully dissolved.[13][14]
-
Allow the solution to cool to room temperature before use. Prepare fresh as needed due to lower long-term stability compared to DMSO stocks.
Purity Assessment by Non-Aqueous Acid-Base Titration
This method is suitable for determining the purity of this compound, which acts as a weak base. The assay purity is often specified to be between 97.5% and 102.5%.[1][8]
Principle: The weakly basic nitrogen atom in the pyridine ring of this compound is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid) to sharpen the endpoint.
Materials:
-
This compound sample
-
Glacial acetic acid (anhydrous)
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator solution
-
Potentiometer with a suitable electrode system (alternative to indicator)
Procedure:
-
Accurately weigh approximately 100-150 mg of the this compound sample and dissolve it in 50 mL of anhydrous glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet (basic color).
-
Titrate the solution with standardized 0.1 N perchloric acid. The titrant should be added slowly from a burette with constant stirring.
-
The endpoint is reached when the solution color changes from violet through blue to a stable blue-green (acidic color).
-
Record the volume of perchloric acid consumed.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract this volume from the sample titration volume.
-
Calculate the purity percentage using the appropriate formula, accounting for the molecular weight of this compound and the normality of the titrant.
Biological Context: The Nicotinamide Methylation Pathway
This compound is a derivative of nicotinamide. To understand its context, it is useful to visualize the primary metabolic pathway for nicotinamide clearance. The enzyme Nicotinamide N-methyltransferase (NNMT) plays a pivotal role by catalyzing the methylation of nicotinamide. This process consumes the universal methyl donor S-adenosylmethionine (SAM) and produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA), a compound structurally related to this compound.[15][16]
The diagram below illustrates this key enzymatic reaction.
This pathway is crucial in regulating cellular levels of nicotinamide and NAD+, making its components and related derivatives like this compound important subjects of study in metabolic diseases and aging.[15]
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. A16039.03 [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound CAS#: 6960-22-1 [m.chemicalbook.com]
- 10. This compound | 6960-22-1 [chemicalbook.com]
- 11. This compound (CAS 6960-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. This compound - Lifeasible [lifeasible.com]
- 15. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Methylnicotinamide: Current Understanding of a Nicotinamide Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylnicotinamide (CAS: 6960-22-1) is an endogenous metabolite and a structural derivative of nicotinamide (Vitamin B3). Despite its relation to the well-studied nicotinamide adenine dinucleotide (NAD+) metabolic pathway, the specific mechanism of action for this compound remains largely uncharacterized in peer-reviewed scientific literature. This technical guide synthesizes the currently available information, highlights the critical distinction between this compound and its isomer 1-Methylnicotinamide, and proposes general methodologies for future investigation into its biological role.
Introduction and Chemical Identity
This compound is a pyridinecarboxamide compound, structurally differing from its parent molecule, nicotinamide, by the presence of a methyl group at the 6th position of the pyridine ring. This structural modification is distinct from the more extensively studied metabolite, 1-Methylnicotinamide (MNA), where the methyl group is attached to the pyridine nitrogen. This difference is critical, as MNA is a known product of the enzyme Nicotinamide N-methyltransferase (NNMT) and has a defined role in NAD+ metabolism and cellular signaling[1][2]. The biological origin and metabolic fate of this compound are not well-documented.
Figure 1: Chemical structures of Nicotinamide and its methylated isomers.
Reported Biological Activities and Effects
The body of research on the specific mechanism of action of this compound is limited. The majority of available information comes from vendor-supplied technical sheets and a small number of metabolomic studies.
-
Endogenous Metabolite in Pathological States: A study on the temporal metabolomic alterations in a rat model of intracerebral hemorrhage (ICH) identified a sudden increase in this compound in the acute stages, which was associated with the exacerbation of neurological damage[3][4][5]. The mechanism behind this neurotoxic effect is not yet elucidated.
-
General Biological Roles (Low-Confidence): Some commercial suppliers describe this compound as a transport inhibitor that may prevent the uptake of fatty acids and growth factors, and suggest its potential use in treating hepatitis C and colorectal carcinoma, though these claims are not substantiated by primary research citations[6]. Other sources mention its potential as a neuroprotective agent and an antioxidant, which warrants further investigation[7].
It is crucial to note that these reported activities lack detailed mechanistic explanations and quantitative assessments of potency or efficacy.
Data Presentation
Due to the limited research, no quantitative biological data such as enzymatic inhibition constants (IC50), binding affinities (Kd), or cellular effective concentrations (EC50) for this compound are available in the reviewed literature. The table below summarizes its basic chemical properties.
| Property | Value | Reference |
| CAS Number | 6960-22-1 | [6] |
| Molecular Formula | C₇H₈N₂O | [7] |
| Molecular Weight | 136.15 g/mol | [7] |
| Appearance | Off-white to beige powder | [7] |
| Melting Point | 193-198 °C | [7] |
| Solubility (DMSO) | ~50-55 mg/mL (~367-404 mM) | [4][5] |
| Solubility (Water) | ~3.33 mg/mL (~24.46 mM) | [5] |
Experimental Protocols
No specific, detailed experimental protocols for investigating this compound were found in the literature. However, researchers interested in elucidating its mechanism of action could employ a variety of standard assays. Below is a generalized protocol for an initial cell viability screen, which would be a fundamental first step in characterizing its biological effects.
General Protocol: Cell Viability Assessment via MTT Assay
This protocol describes a general method to assess the effect of this compound on the metabolic activity and viability of a chosen cell line (e.g., a neuronal cell line like SH-SY5Y, given the reported neurotoxic effects).
-
Cell Culture:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 50 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 1 µM to 10 mM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C, or overnight, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Logical and Conceptual Visualizations
Given the absence of defined signaling pathways for this compound, the following diagrams illustrate its chemical context and a potential workflow for future research.
Figure 2: Proposed workflow for investigating the mechanism of this compound.
Conclusion and Future Directions
The mechanism of action of this compound is currently a significant knowledge gap in the field of NAD+ metabolism and related pharmacology. It is an endogenous metabolite with a documented, yet unexplained, association with neurotoxicity in intracerebral hemorrhage. The primary challenge for the research community is to differentiate its biological role from that of its well-known isomer, 1-Methylnicotinamide.
Future research should prioritize the identification of its direct molecular targets through unbiased screening approaches. Elucidating its metabolic pathway—both its biosynthesis and degradation—will be essential to understanding its physiological and pathophysiological relevance. A systematic investigation, following a workflow similar to that proposed in Figure 2, will be necessary to define the pharmacology of this compound and evaluate its potential as a therapeutic target or modulator.
References
- 1. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | 6960-22-1 | FM25887 | Biosynth [biosynth.com]
- 7. chemimpex.com [chemimpex.com]
The Endogenous Metabolite 6-Methylnicotinamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylnicotinamide (6-MN), an endogenous metabolite produced through the enzymatic activity of nicotinamide N-methyltransferase (NNMT), has emerged as a critical regulator of fundamental cellular processes. Once considered an inactive byproduct of nicotinamide metabolism, recent evidence has illuminated its multifaceted roles in cellular signaling, energy homeostasis, and the pathogenesis of a spectrum of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. This technical guide provides an in-depth exploration of the core functions of 6-MN, presenting quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways to support further research and therapeutic development.
Introduction
This compound is a methylated derivative of nicotinamide (a form of vitamin B3). Its synthesis is catalyzed by nicotinamide N-methyltransferase (NNMT), which transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide, yielding 6-MN and S-adenosyl-L-homocysteine (SAH). This process is a key component of the NAD+ salvage pathway, influencing the intracellular pools of both NAD+ and methyl donors. The biological significance of 6-MN extends beyond its role as a metabolic end-product; it actively participates in signaling cascades that modulate gene expression, inflammatory responses, and mitochondrial function.
Core Functions and Mechanisms of Action
The functional repertoire of this compound is intrinsically linked to its position at the crossroads of NAD+ and methylation metabolism.
Regulation of NAD+ Metabolism and SIRT1 Signaling
The production of 6-MN by NNMT consumes nicotinamide, a primary precursor for the synthesis of NAD+ via the salvage pathway.[1][2] Consequently, elevated NNMT activity can lead to a reduction in intracellular NAD+ levels.[1][2] NAD+ is an essential coenzyme for a class of enzymes known as sirtuins, particularly SIRT1, which are critical regulators of metabolism, stress resistance, and aging.[3] By influencing NAD+ availability, 6-MN metabolism indirectly modulates SIRT1 activity.
Furthermore, studies have shown that both NNMT and its product, 6-MN (also referred to as MNA), can increase SIRT1 protein levels, not by altering its mRNA expression, but by stabilizing the protein and preventing its degradation.[3][4] This stabilization effect is crucial for the metabolic benefits observed with increased NNMT/6-MN levels in certain contexts.[3]
Modulation of Methylation Potential
The synthesis of 6-MN utilizes SAM as a methyl donor, converting it to SAH. The ratio of SAM to SAH is a critical determinant of the cell's "methylation potential," influencing the activity of numerous methyltransferases involved in the methylation of DNA, RNA, and proteins. By consuming SAM, high levels of NNMT activity can alter global epigenetic landscapes and impact gene expression.[2]
Inflammatory and Oxidative Stress Responses
This compound has been investigated for its role in inflammation and oxidative stress. While its precursor, nicotinamide, exhibits broad anti-inflammatory effects, studies suggest that 6-MN's impact is more specific. Exogenous 6-MN has been shown to inhibit the generation of reactive oxygen species (ROS).[5][6][7] However, its effect on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) has been reported to be negligible in certain experimental models.[5][6][7]
Quantitative Data
The following tables summarize key quantitative data related to the production and effects of this compound.
Table 1: NNMT Enzyme Kinetic Parameters
| Species | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
|---|---|---|---|---|
| Mouse (Liver) | Nicotinamide | 370 | Not Specified | [8] |
| Mouse (Liver) | S-Adenosyl-L-methionine | 6.5 | Not Specified | [8] |
| Human (Liver) | Nicotinamide | ~430 | Not Specified | |
| Rat (Hepatocytes) | Homocysteine | ~200 (Nnmt-mut) | ~4.7 (Nnmt-mut) | [9] |
| Rat (Hepatocytes)| Homocysteine | ~300 (Control) | ~3.2 (Control) |[9] |
Table 2: Effects of NNMT/6-Methylnicotinamide on Protein Expression
| Target Protein | Experimental Model | Effect of Increased NNMT/6-MN | Quantitative Change | Reference |
|---|---|---|---|---|
| SIRT1 | Mouse Cochlea (High-Fat Diet) | Increased protein levels | Significantly higher than control | [4] |
| SIRT1 | Mouse Hepatocytes | Increased protein stability | Not specified | [3] |
| PGC-1α | Diabetic Rat Brain | Decreased protein levels | Significant decrease | [10] |
| PGC-1α | Mouse Skeletal Muscle (Aging) | Increased mRNA expression (with NNMTi) | 8.64-fold higher than control |[11] |
Table 3: Effects of this compound on Oxidative Stress Markers
| Marker | Experimental Model | Treatment | Effect | Quantitative Change | Reference |
|---|---|---|---|---|---|
| Protein Carbonyls | Diabetic Rats | 6-MN (200 mg/kg) | Decrease | From 0.0818 to 0.0558 nmol/mg protein | [5] |
| 8-oxoG (DNA oxidation) | Diabetic Rats | 6-MN (200 mg/kg) | Decrease | From 0.9213 to 0.6302 8-oxoG/10^6 G | [5] |
| Reactive Oxygen Species (ROS) | Human Bronchial Epithelial Cells | 6-MN e-liquids | Increase | Dose-specific increase |[12] |
Signaling Pathways and Visualizations
The intricate roles of this compound can be better understood through the visualization of its related signaling pathways.
NAD+ Salvage Pathway and this compound Formation
This pathway illustrates the synthesis of NAD+ from nicotinamide and the central role of NNMT in producing 6-MN.
References
- 1. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective Effects of N1-Methylnicotinamide Against High-Fat Diet- and Age-Induced Hearing Loss via Moderate Overexpression of Sirtuin 1 Protein [frontiersin.org]
- 5. Effects of N1-methylnicotinamide on oxidative and glycooxidative stress markers in rats with streptozotocin-induced diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse liver nicotinamide N-methyltransferase pharmacogenetics: biochemical properties and variation in activity among inbred strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Beneficial effects of PGC-1α in the substantia nigra of a mouse model of MPTP-induced dopaminergic neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Methylnicotinamide: An In-Depth Technical Guide for Research Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Methylnicotinamide, a compound of interest for various research applications, including in the fields of neurodegenerative diseases and metabolic disorders.[1] This document details the prevalent synthetic methodologies, including the key chemical transformations and experimental protocols. Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of the primary synthetic pathway and the relevant biological signaling pathway, rendered using the DOT language, to facilitate a deeper understanding of the chemical and biological context of this compound.
Introduction
This compound, a derivative of nicotinamide (Vitamin B3), is a molecule with significant research interest due to its potential biological activities. It serves as a precursor in the synthesis of other bioactive compounds and is utilized in biochemical research to study metabolic pathways.[1] Understanding its synthesis is crucial for researchers requiring a reliable source of this compound for their studies. This guide outlines a common and effective laboratory-scale synthesis of this compound, proceeding through the key intermediate, methyl 6-methylnicotinate.
Synthetic Pathway Overview
The most common laboratory synthesis of this compound involves a two-step process starting from 6-methylnicotinic acid:
-
Esterification: 6-methylnicotinic acid is first converted to its methyl ester, methyl 6-methylnicotinate, through a Fischer esterification reaction.
-
Amidation: The resulting methyl 6-methylnicotinate is then subjected to amidation to yield the final product, this compound.
This pathway is favored for its relatively straightforward procedures and use of readily available reagents.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 6-methylnicotinate
The esterification of 6-methylnicotinic acid is typically achieved using methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Reaction Scheme:
Experimental Procedure:
-
To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).
-
Heat the reaction mixture to reflux and maintain for 17 hours.
-
After completion, concentrate the mixture to dryness under reduced pressure.
-
Adjust the pH of the residue to 7 with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) and solid NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by filtration and under reduced pressure to yield methyl 6-methylnicotinate.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-Methylnicotinic acid | [2] |
| Reagents | Methanol, Sulfuric acid | [2] |
| Reaction Time | 17 hours | [2] |
| Yield | 75% | [2] |
| Appearance | Off-white solid | [2] |
Characterization of Methyl 6-methylnicotinate:
-
¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, 1H, J = 2, 8Hz), 7.20 (d, 1H, J = 8Hz), 3.89 (s, 3H), 2.58 (s, 3H).[2]
-
LCMS: m/z = 152.4 [M + H]⁺.[2]
Step 2: Synthesis of this compound
General Reaction Scheme:
General Experimental Protocol (Adapted from similar amidations):
-
Dissolve methyl 6-methylnicotinate in a suitable solvent, such as methanol.
-
Saturate the solution with ammonia gas at a low temperature (e.g., 0 °C) or use a concentrated solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the mixture to a temperature typically ranging from 100-150 °C for several hours. The reaction progress should be monitored by a suitable technique like TLC or LCMS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford this compound.
Expected Quantitative Data (based on typical amidation reactions):
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (after recrystallization) | >98% |
Characterization of this compound:
-
Appearance: Off-white to beige powder.[1]
-
Melting Point: 193-198 °C.[1]
-
Molecular Formula: C₇H₈N₂O.[1]
-
Molecular Weight: 136.15 g/mol .[1]
-
Mass Spectrum (Electron Ionization): The NIST WebBook provides a reference mass spectrum for this compound.
Biological Context: Role in NAD⁺ Metabolism
This compound is closely related to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺). In biological systems, nicotinamide is methylated by the enzyme Nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide. This process is a key part of the NAD⁺ salvage pathway, which regulates intracellular levels of nicotinamide and NAD⁺. While this compound is a structural isomer of the direct enzymatic product, understanding this pathway provides crucial context for its biological study.
Caption: The Nicotinamide N-methyltransferase (NNMT) pathway.
Conclusion
This technical guide provides a detailed methodology for the synthesis of this compound for research purposes. The two-step synthesis from 6-methylnicotinic acid via methyl 6-methylnicotinate is a reliable and well-documented approach. The provided experimental protocols and characterization data will aid researchers in the successful preparation and verification of this compound. The inclusion of the relevant biological pathway offers a broader context for the application of this compound in scientific investigations. Further optimization of the amidation step may be required to achieve maximum yields and purity, and standard analytical techniques should be employed to confirm the identity and quality of the final product.
References
An In-depth Technical Guide to the Biochemical Pathways of Methylnicotinamides
A Note on Isomers: 6-Methylnicotinamide vs. 1-Methylnicotinamide
This guide addresses the biochemical pathways involving methylnicotinamides. It is crucial to distinguish between two isomers: this compound and 1-Methylnicotinamide (1-MNA). While the query specified this compound, the vast majority of scientific literature on methylnicotinamide's role in metabolic pathways pertains to 1-Methylnicotinamide.
This compound is recognized as an endogenous metabolite and a derivative of nicotinamide[1][2][3]. Its accumulation has been observed to exacerbate neurological damage in the acute stages of intracerebral hemorrhage[1][2][4]. However, dedicated and extensively characterized biochemical pathways for its synthesis and degradation are not well-documented in publicly available research. The Human Metabolome Database notes a scarcity of literature on this specific compound.
Conversely, 1-Methylnicotinamide is a well-studied metabolite with a clearly defined and significant role in cellular metabolism. Therefore, this guide will focus on the comprehensive biochemical pathways of 1-Methylnicotinamide, which is likely the compound of interest for researchers in this field.
Introduction to 1-Methylnicotinamide (1-MNA)
1-Methylnicotinamide (also known as N1-methylnicotinamide or MNAM) is a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway[5][6]. It is produced in the liver and other tissues and plays a significant role in metabolic regulation, cellular signaling, and has been implicated in various physiological and pathological processes, including metabolic syndrome, cancer, and cardiovascular diseases[7].
Synthesis of 1-Methylnicotinamide
The primary pathway for the synthesis of 1-MNA is the methylation of nicotinamide (NAM), a form of vitamin B3. This reaction is catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT)[5][7].
Enzymatic Reaction:
Nicotinamide + S-adenosyl-L-methionine (SAM) ⇌ 1-Methylnicotinamide + S-adenosyl-L-homocysteine (SAH)
-
Enzyme: Nicotinamide N-methyltransferase (NNMT), EC 2.1.1.1[7]
-
Methyl Donor: S-adenosyl-L-methionine (SAM)[7]
-
Products: 1-Methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH)[7]
This reaction is a critical node linking NAD+ metabolism with one-carbon metabolism (the SAM cycle)[8].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. glpbio.com [glpbio.com]
- 5. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]
- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide metabolism reprogramming drives reversible senescence of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Obscure Origins and Emerging Significance of 6-Methylnicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylnicotinamide, a structural isomer of the well-studied 1-methylnicotinamide, has emerged from relative obscurity to become a molecule of interest in neurobiology and metabolic research. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. While the precise historical details of its initial synthesis remain elusive, this document pieces together its likely origins within the broader context of pyridine chemistry. We present its physicochemical properties, a detailed modern synthesis protocol, and a summary of its known biological effects, including its role as an endogenous metabolite and its implications in neurological conditions. This guide aims to serve as a foundational resource for researchers exploring the therapeutic and pathological potential of this intriguing nicotinamide derivative.
Introduction: An Uncharted Discovery
The history of this compound is not one of a landmark discovery but rather a gradual emergence from the vast landscape of pyridine chemistry. Unlike its well-documented isomer, 1-methylnicotinamide, a specific "discovery paper" for this compound is not readily identifiable in the historical scientific literature. Its synthesis was likely first achieved as part of broader investigations into nicotinamide derivatives, a field that gained significant traction in the early to mid-20th century following the discovery of nicotinamide (Vitamin B3) and its vital role in cellular metabolism.
The study of pyridine and its derivatives dates back to the 19th century, with significant advancements in synthesis methods occurring throughout the 20th century. It is plausible that this compound was first synthesized and characterized during this period of intense exploration into the chemical space around nicotinamide. However, without a clear record, its early history remains largely inferred.
In recent years, interest in this compound has been rekindled by its identification as an endogenous metabolite and its observed biological activities, particularly in the context of neurological and metabolic processes.
Physicochemical Properties
This compound is a white to off-white solid with the chemical properties summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-methylpyridine-3-carboxamide | |
| Synonyms | 2-Methylpyridine-5-carboxamide | [1][2] |
| CAS Number | 6960-22-1 | [2] |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Melting Point | 193-198 °C | |
| Appearance | Off-white to beige powder | |
| Purity (typical) | ≥98% (HPLC) |
Synthesis of this compound
While the original synthesis of this compound is not well-documented, modern synthetic routes have been established. A common laboratory-scale synthesis involves the amidation of 6-methylnicotinic acid.
Experimental Protocol: Amidation of 6-Methylnicotinic Acid
This protocol describes a contemporary method for the synthesis of this compound.
Materials:
-
6-Methylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
Procedure:
-
Acid Chloride Formation: To a stirred solution of 6-methylnicotinic acid in dichloromethane (DCM), slowly add thionyl chloride at 0°C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Carefully quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate at 0°C. Extract the aqueous layer with DCM.
-
Amidation: To the combined organic layers, add an excess of concentrated aqueous ammonia solution at 0°C. Stir the mixture vigorously at room temperature for 1-2 hours.
-
Work-up: Separate the organic layer, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization or column chromatography.
Workflow Diagram:
Biological Activity and Significance
Recent studies have begun to shed light on the biological roles of this compound, revealing it to be more than just a synthetic curiosity.
Endogenous Metabolite
This compound has been identified as an endogenous metabolite in mammals.[3][4] Its presence in biological systems suggests a role in normal physiological processes, although the full extent of this role is still under investigation.
Neurological Effects
A significant finding is the association of this compound with neurological damage in the context of intracerebral hemorrhage (ICH). Studies have shown that a sudden increase in the concentration of this compound in the acute stages of ICH can exacerbate neurological damage in animal models.[3][4] This suggests that the metabolic pathways leading to the production of this compound may be a therapeutic target for mitigating the secondary injury associated with ICH.
Mitochondrial Respiration
Early in vitro studies indicated that this compound can inhibit state 3 respiration in isolated rat liver mitochondria. State 3 respiration is the maximal rate of oxygen consumption by mitochondria, which is coupled to ATP synthesis. Inhibition of this process suggests that this compound may have an impact on cellular energy metabolism.
Cytotoxicity
This compound has been reported to be toxic to rat B65 neuroblastoma cells. This cytotoxic effect, coupled with its potential role in neurological damage, has led to its use in research models associated with the early symptoms of Parkinson's disease.
Conceptual Diagram of Biological Effects:
Toxicology
The toxicological profile of this compound is not extensively characterized. The available data on its cytotoxicity in neuroblastoma cells and its negative impact in the context of intracerebral hemorrhage suggest that it may have detrimental effects at elevated concentrations. Further research is needed to establish a comprehensive safety profile, including its pharmacokinetics, metabolism, and potential for off-target effects.
Future Directions
The study of this compound is still in its early stages. Several key areas warrant further investigation:
-
Historical Research: A deep dive into historical chemical literature, particularly German and Russian archives from the early 20th century, may yet uncover the original synthesis of this compound.
-
Mechanism of Action: The molecular mechanisms by which this compound exerts its biological effects, particularly in the brain, are unknown. Identifying its cellular targets and signaling pathways is a critical next step.
-
Quantitative Biology: There is a need for more quantitative data on its biological activities, including IC₅₀ values for its cytotoxic and mitochondrial effects, and detailed pharmacokinetic and pharmacodynamic studies.
-
Therapeutic Potential: While current evidence points to a detrimental role in ICH, the modulation of its metabolic pathways could hold therapeutic promise. Further investigation into its role in neurodegenerative diseases like Parkinson's is also warranted.
Conclusion
This compound represents a fascinating case of a molecule with a hidden history and emerging biological importance. While its discovery story remains to be fully elucidated, recent research has brought it into the spotlight as a potentially significant player in neurological health and disease. This technical guide provides a current snapshot of our knowledge, with the anticipation that future research will continue to unravel the complexities of this intriguing nicotinamide derivative and its place in the landscape of molecular medicine.
References
The Multifaceted Biological Activities of 6-Methylnicotinamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnicotinamide, a derivative of nicotinamide (Vitamin B3), and its broader family of related compounds are emerging as a significant area of interest in medicinal chemistry and drug discovery. These molecules exhibit a diverse range of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas, including oncology, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Biological Activities and Quantitative Data
The biological effects of this compound derivatives are diverse, with the most extensively studied activities being the inhibition of Nicotinamide N-methyltransferase (NNMT) and anti-cancer effects. Other notable activities include modulation of the orphan nuclear receptor Nur77, fungicidal effects through succinate dehydrogenase (SDH) inhibition, and potential anti-inflammatory and neuroprotective properties.
Nicotinamide N-methyltransferase (NNMT) Inhibition
A primary and well-documented activity of this compound derivatives is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation by catalyzing the methylation of nicotinamide. Overexpression of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
| Derivative | IC50 (NNMT Inhibition) | Cell Line/System | Reference |
| 6-Methylaminonicotinamide | 19.8 µM | In vitro assay | [1] |
| JBSNF-000088 | 1.8 µM (human), 5.0 µM (mouse) | In vitro assay | [2] |
| 5-amino-1-methylquinoline | single µM range | In vitro assay | [2] |
| Pyrimidine 5-carboxamide | 74 nM | In vitro assay | [2] |
| Naphthalene analog 15 | 1.4 µM | In vitro assay |
Anti-Cancer Activity
The anti-proliferative and pro-apoptotic effects of this compound derivatives have been demonstrated in a variety of cancer cell lines. This activity is often linked to their ability to inhibit NNMT, leading to disruptions in cancer cell metabolism and signaling.
| Derivative | IC50 (Cytotoxicity) | Cancer Cell Line | Reference |
| Compound 10 (Nicotinamide derivative) | 15.4 µM | HCT-116 (Colorectal) | [3] |
| Compound 10 (Nicotinamide derivative) | 9.8 µM | HepG-2 (Hepatocellular) | [3] |
| Compound 7 (Nicotinamide derivative) | 15.7 µM | HCT-116 (Colorectal) | [3] |
| Compound 7 (Nicotinamide derivative) | 15.5 µM | HepG-2 (Hepatocellular) | [3] |
| 6-aminonicotinamide (in combination with cisplatin) | Sensitizes cells to cisplatin | K562 (Leukemia), A549 (Lung), T98G (Glioblastoma) | [4] |
| 6-hydroxy-L-nicotine | Cancer-inhibitory effects | MCF7 (Breast) | [5][6][7] |
| 6-hydroxy-L-nicotine | No effect | A549 (Lung) | [5][6][7] |
| 6-hydroxy-L-nicotine | Cancer-stimulatory effects | U87 (Glioblastoma) | [5][6][7] |
Fungicidal Activity (Succinate Dehydrogenase Inhibition)
Certain nicotinamide derivatives have been shown to possess fungicidal properties by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.
| Derivative | IC50 (SDH Inhibition) | Fungal Species | Reference |
| Compound 5i | 0.73 µg/mL (EC50) | Sclerotinia sclerotiorum | [8] |
| Compound 5i | 4.61 µg/mL (EC50) | Rhizoctonia cerealis | [8] |
| Compound 5p | 6.48 µg/mL (EC50) | Rhizoctonia cerealis | [8] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their modulation of specific cellular signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for guiding further drug development efforts.
NNMT Inhibition Pathway
Inhibition of NNMT by this compound derivatives disrupts the methylation of nicotinamide to 1-methylnicotinamide (MNA). This leads to an accumulation of nicotinamide and a decrease in MNA, which can have several downstream consequences, including alterations in NAD+ metabolism and cellular methylation potential.
Nur77-Mediated Apoptosis Pathway
Some derivatives of this compound have been found to modulate the orphan nuclear receptor Nur77. Nur77 can translocate from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein and thereby triggering the intrinsic apoptosis pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for PARP Cleavage
This protocol is used to detect apoptosis through the cleavage of Poly(ADP-ribose) polymerase (PARP).
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the bands using an imaging system. The presence of an 89 kDa fragment in addition to the 116 kDa full-length PARP indicates apoptosis.[9][10][11]
In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is for assessing the fungicidal activity of nicotinamide derivatives by measuring the inhibition of SDH.[9][12]
Materials:
-
Fungal mycelia
-
Ice-cold SDH assay buffer
-
96-well plate
-
Nicotinamide derivative solutions
-
SDH substrate mix (containing succinate)
-
SDH probe (e.g., DCIP)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fungal mycelia in ice-cold SDH assay buffer. Centrifuge to obtain the supernatant containing the SDH enzyme.[9]
-
Reaction Setup: In a 96-well plate, add the fungal lysate supernatant, the nicotinamide derivative at various concentrations, and SDH assay buffer to a final volume.[9]
-
Initiate Reaction: Add the SDH substrate mix and the SDH probe to each well.[9]
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCIP) in kinetic mode for a set period at a constant temperature.[9]
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor and determine the IC50 value.
Pharmacokinetics
The in vivo behavior of this compound derivatives is a critical aspect of their therapeutic potential. Pharmacokinetic studies help to understand their absorption, distribution, metabolism, and excretion (ADME) properties.
| Derivative | Animal Model | Key Findings | Reference |
| 6-aminonicotinamide | CD2F1 mice | Rapid clearance with T1/2α of 7.4 min and T1/2β of 31.3 min. Peak serum concentrations of 80-90 µM after a 10 mg/kg i.v. dose. 80-100% bioavailability after i.p. administration. | [13][14] |
| 1-Methylnicotinamide nitrate | Rats | Bioavailability of 22.4%. Cmax of 21.74 µM and Tmax of 1.92 h after intragastric administration. | [7][15] |
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their ability to modulate key cellular targets such as NNMT and Nur77 provides a strong rationale for their further investigation in oncology, metabolic diseases, and beyond. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to unlock the full potential of these promising molecules. Future research should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic profiles, and further elucidating the intricate signaling pathways modulated by these compounds.
References
- 1. frontiersin.org [frontiersin.org]
- 2. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of 6-Methylnicotinamide in Metabolic Homeostasis: A Technical Guide for Researchers
Executive Summary
6-Methylnicotinamide (N1-methylnicotinamide, MNA, or MNAM), a primary metabolite of nicotinamide (NAM), is emerging as a critical modulator of metabolic health. Produced by the enzyme nicotinamide N-methyltransferase (NNMT), MNA is increasingly implicated in the pathophysiology of a range of metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). Elevated levels of MNA are often correlated with these conditions, suggesting its potential as a biomarker. However, the direct biological activities of MNA present a complex and sometimes contradictory picture, with some studies demonstrating protective effects while others suggest a role in exacerbating metabolic dysfunction. This technical guide provides an in-depth analysis of the current understanding of MNA's role in metabolic disorders, detailing the underlying signaling pathways, presenting key quantitative data from preclinical studies, and outlining the experimental protocols used in this field of research. The central role of its synthesizing enzyme, NNMT, is also explored as a promising therapeutic target.
Introduction
Metabolic syndrome, a cluster of conditions including obesity, hyperglycemia, and dyslipidemia, represents a significant global health challenge. The intricate network of metabolic regulation involves a vast array of signaling molecules and enzymatic pathways. Among these, the metabolism of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions, has garnered substantial attention. Nicotinamide N-methyltransferase (NNMT) is a key enzyme in the NAD+ salvage pathway that catalyzes the methylation of nicotinamide to produce this compound.[1][2] This process is not merely a catabolic route for excess nicotinamide but also a critical regulatory node in cellular metabolism. The product, this compound, once considered an inactive metabolite, is now recognized for its own biological activities.[3] This guide will dissect the multifaceted role of this compound in metabolic regulation, providing a comprehensive resource for researchers in the field.
The Enzymatic Production of this compound and its Metabolic Implications
NNMT is a cytosolic enzyme that transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide, yielding S-adenosylhomocysteine (SAH) and this compound.[2] This reaction has profound consequences for cellular metabolism:
-
Regulation of NAD+ Levels: By consuming nicotinamide, NNMT influences the substrate availability for the NAD+ salvage pathway, thereby modulating cellular NAD+ pools.[4] Reduced NAD+ levels are associated with age-related metabolic decline and various diseases.[5]
-
Modulation of Cellular Methylation: The NNMT reaction is a significant consumer of SAM, the universal methyl donor. By converting SAM to SAH, NNMT can impact the cellular methylation potential, which is crucial for epigenetic regulation of gene expression and other methylation-dependent processes.[6]
Elevated NNMT expression and activity have been observed in the adipose tissue and liver of obese and diabetic individuals.[6][7] Consequently, serum and urinary levels of this compound are often positively correlated with body mass index (BMI), waist circumference, and the presence of type 2 diabetes.[6][8] This has led to the proposition of this compound as a biomarker for NNMT activity and metabolic dysregulation.[6][8]
Signaling Pathways Modulated by this compound
The metabolic effects of this compound and the activity of NNMT are mediated through several key signaling pathways.
SIRT1/FOXO1 Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in metabolic regulation, stress resistance, and longevity.[9] One of its key targets is the Forkhead box protein O1 (FOXO1), a transcription factor that regulates gluconeogenesis and apoptosis.[9] Studies have shown that this compound can activate SIRT1, leading to the deacetylation and subsequent inhibition of FOXO1.[10] This, in turn, suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), resulting in reduced hepatic glucose output.[10]
Figure 1: this compound activates SIRT1, leading to the deacetylation and inhibition of FOXO1, which suppresses hepatic gluconeogenesis.
PGC-1α Signaling
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function.[11] The SIRT1 pathway is known to activate PGC-1α through deacetylation.[11] By activating SIRT1, this compound can indirectly enhance PGC-1α activity, promoting mitochondrial function and energy expenditure.[11]
PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death.[12] Nicotinamide, the precursor of this compound, is a well-known inhibitor of PARP activity.[12] By influencing the intracellular concentration of nicotinamide, NNMT activity can indirectly modulate PARP-dependent signaling pathways. This interplay is complex, as PARP inhibition can have both beneficial and detrimental effects depending on the cellular context.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound (MNAM/MNA) and NNMT inhibition in mouse models of metabolic disorders.
Table 1: Effects of this compound (MNAM) on Metabolic Parameters in ob/ob Mice
| Parameter | Control (ob/ob) | MNAM Low Dose | MNAM High Dose | Reference |
| Body Weight (g) at 8 weeks | 52.3 ± 2.1 | 48.7 ± 1.9 | 46.5 ± 2.3 | [10] |
| Fasting Blood Glucose (mmol/L) at 8 weeks | 25.8 ± 3.2 | 20.1 ± 2.8 | 16.5 ± 2.5 | [10] |
| Fasting Insulin (mU/L) at 8 weeks | 3.1 ± 0.4 | 2.5 ± 0.3* | 2.1 ± 0.3 | [10] |
| HOMA-IR at 8 weeks | 11.2 ± 1.5 | 7.1 ± 1.1 | 4.8 ± 0.8** | [10] |
| Liver Triglycerides (mg/g) | 125.4 ± 15.2 | 98.7 ± 12.1 | 75.3 ± 10.5 | [10] |
| *p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SD. |
Table 2: Effects of NNMT Inhibition on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | DIO Control | DIO + NNMT Inhibitor | Reference |
| Body Weight Gain (g) over 12 weeks | 18.5 ± 1.2 | 12.3 ± 0.9 | [13] |
| Fat Mass (%) | 42.1 ± 2.5 | 33.6 ± 2.1 | [13] |
| Fasting Glucose (mg/dL) | 165 ± 10 | 135 ± 8 | [13] |
| Fasting Insulin (ng/mL) | 2.8 ± 0.3 | 1.9 ± 0.2 | [13] |
| Glucose Tolerance (AUC) | 35,000 ± 2,500 | 28,000 ± 2,100 | [13] |
| p < 0.05 vs. DIO Control. Data are presented as mean ± SEM. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and metabolic disorders.
Animal Models
-
ob/ob Mice: Male C57BL/6J-Lepob/ob mice are a genetic model of obesity and type 2 diabetes. These mice are typically used from 8 to 16 weeks of age. They are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.[10]
-
Diet-Induced Obesity (DIO) Mice: Male C57BL/6J mice are fed a high-fat diet (HFD), typically with 45% or 60% of calories from fat, for 8-12 weeks to induce obesity, insulin resistance, and hyperlipidemia.[13] Control mice are fed a standard low-fat diet.
Administration of this compound
This compound is typically administered to mice through their drinking water or mixed into their food at concentrations ranging from 0.3% to 1% (w/v or w/w).[3][10] The duration of treatment can vary from a few weeks to several months depending on the study's objectives.
Measurement of this compound Levels
Serum or plasma levels of this compound are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Sample Preparation: Proteins are precipitated from serum samples using acetonitrile. The supernatant is then collected for analysis.
-
Chromatography: Separation is achieved on a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transition for this compound is typically m/z 137.1 → 94.1.[14]
Glucose and Insulin Tolerance Tests
-
Glucose Tolerance Test (GTT): Mice are fasted for 6-12 hours, followed by an intraperitoneal (IP) or oral gavage administration of glucose (1-2 g/kg body weight). Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours, followed by an IP injection of human insulin (0.5-1.0 U/kg body weight). Blood glucose levels are measured at 0, 15, 30, 45, and 60 minutes post-injection.
Visualizations of Workflows and Logical Relationships
Experimental Workflow for Studying NNMT Inhibition in DIO Mice
Figure 2: A typical experimental workflow for evaluating the efficacy of an NNMT inhibitor in a diet-induced obesity mouse model.
Logical Relationship of NNMT, this compound, and Metabolic Disease
Figure 3: The logical cascade from metabolic stress to increased NNMT activity and its downstream consequences on metabolic health.
Conclusion and Future Directions
This compound stands at a critical intersection of NAD+ metabolism and cellular methylation, with profound implications for metabolic health. While high levels are associated with metabolic disorders, its direct administration in some preclinical models has shown therapeutic potential, highlighting the complexity of its biological role. The enzyme responsible for its production, NNMT, has emerged as a highly attractive therapeutic target for the treatment of obesity, T2D, and NAFLD. Inhibition of NNMT offers a promising strategy to rebalance cellular metabolism by preserving NAD+ levels and modulating the cellular methylome.
Future research should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects in different tissues and metabolic states. Further investigation into the development of potent and selective NNMT inhibitors is warranted, with a clear path towards clinical translation. A deeper understanding of the intricate interplay between NNMT, this compound, and the broader metabolic network will be crucial for the development of novel therapeutic interventions for metabolic diseases.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methylnicotinamide impairs gestational glucose tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methylnicotinamide (CAS 6960-22-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylnicotinamide, a derivative of nicotinamide with the CAS number 6960-22-1, is an endogenous metabolite with emerging significance in various research and development fields. This technical guide provides an in-depth overview of its core properties, biological activities, and analytical methodologies. The document summarizes key quantitative data in structured tables, offers detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of its metabolic context and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and experimental use.
| Property | Value | Reference(s) |
| CAS Number | 6960-22-1 | [2] |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Melting Point | 193-199 °C | [2][3] |
| Appearance | Off-white to beige powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Solubility in Water | 3.33 mg/mL (24.46 mM) | [4] |
| Solubility in DMSO | 50 mg/mL (367.24 mM) | [4] |
| logP (Octanol/Water) | 0.489 | [5] |
| pKa | 15.04 ± 0.50 (Predicted) | [3] |
Biological Activity and Applications
This compound is a nicotinamide derivative and an endogenous metabolite.[2][6] Its biological role is a subject of ongoing research, with current findings pointing towards its involvement in neurological processes and metabolic pathways.
Notably, a sudden increase of this compound in the acute stages of intracerebral hemorrhage (ICH) has been shown to exacerbate neurological damage in rat models.[6][7] This suggests a potential role in the pathophysiology of brain injury.
As a derivative of nicotinamide, this compound is implicated in the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway.[8] This pathway is crucial for maintaining cellular NAD⁺ levels, which are vital for various biological processes, including energy metabolism, DNA repair, and cell signaling. It serves as a precursor in the synthesis of other bioactive compounds, expanding its utility in drug development.[2]
Beyond its biological implications, this compound has found applications in materials science, where it has been used to enhance the efficiency of perovskite solar cells.[6] It is also explored for its potential antioxidant properties and as a plant growth regulator.[2]
Experimental Protocols
Synthesis of this compound
This protocol describes a method for the synthesis of this compound from 6-methylnicotinic acid.
Materials:
-
6-methylnicotinic acid
-
Dichloromethane (DCM)
-
Ammonium chloride (NH₄Cl)
-
Triethylamine (TEA)
-
Propylphosphoric anhydride (T3P)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Combiflash rapid chromatography system
Procedure:
-
To a stirred solution of 6-methylnicotinic acid (0.3 g, 2 mmol) in dichloromethane (DCM), sequentially add ammonium chloride (0.7 g, 13 mmol), triethylamine (TEA, 2.7 mL, 19 mmol), and propylphosphoric anhydride (T3P, 4 mL, 6.5 mmol) at 0 °C.[9]
-
Stir the reaction mixture at room temperature for 16 hours.[9]
-
Upon completion of the reaction, quench the reaction by adding a saturated sodium bicarbonate (NaHCO₃) solution.[9]
-
Extract the reaction mixture with dichloromethane (DCM).[9]
-
Separate the organic layer, wash it with saturated brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[9]
-
Purify the crude product using a Combiflash rapid chromatography system with 10% methanol (MeOH) in dichloromethane (DCM) as the eluent to obtain this compound as a white solid.[9]
HPLC Analysis of this compound
This protocol provides a general workflow for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A suitable reversed-phase column, such as a C18 column.
Mobile Phase Preparation:
-
Prepare mobile phase A: Water with a suitable buffer (e.g., formic acid).
-
Prepare mobile phase B: Acetonitrile.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., water or a mixture of water and organic solvent) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Injection volume: Typically 5-20 µL.
-
Column temperature: Ambient or controlled (e.g., 25-40 °C).
-
Detection wavelength: Based on the UV absorbance maximum of this compound (e.g., around 260 nm).
-
Gradient elution: A typical gradient could be:
-
0-5 min: Isocratic with a low percentage of mobile phase B.
-
5-20 min: Linear gradient to a high percentage of mobile phase B.
-
20-25 min: Re-equilibration with the initial mobile phase composition.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
NMR Spectroscopy of this compound
This protocol outlines the general procedure for acquiring Nuclear Magnetic Resonance (NMR) spectra of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d₆.
-
Typical Chemical Shifts (δ) and Multiplicities:
-
δ 8.88 (s, 1H)
-
δ 8.07 (dd, J=2.4 Hz, J=2.4 Hz, 1H)
-
δ 8.02 (bs, 1H)
-
δ 7.44 (bs, 1H)
-
δ 7.30 (d, J=8Hz, 1H)
-
δ 2.48 (s, 3H)[9]
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals.
Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phase correction, baseline correction).
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the structure of this compound.
Signaling Pathways and Experimental Workflows
As a nicotinamide derivative, this compound is involved in the NAD⁺ salvage pathway. This pathway recycles nicotinamide, a product of NAD⁺-consuming enzymes, back into NAD⁺.
The diagram above illustrates the central role of the NAD⁺ salvage pathway. Nicotinamide (NAM) is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to form NAD⁺ by NMN adenylyltransferases (NMNATs). NAD⁺ is utilized by various enzymes, and the resulting NAM can re-enter the salvage pathway. Nicotinamide N-methyltransferase (NNMT) can methylate NAM to form N-methylnicotinamide, which is then typically excreted. As a methylated derivative, this compound's metabolism and effects are likely intertwined with this pathway.
An experimental workflow to investigate the effects of this compound on cellular metabolism is depicted below.
References
- 1. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 6960-22-1 [m.chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound (CAS 6960-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 6960-22-1 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 6-Methylnicotinamide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and quality control of 6-Methylnicotinamide stock solutions for both in vitro and in vivo research applications. This compound is an endogenous metabolite and a derivative of nicotinamide, playing a role in various biological processes. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. These guidelines cover solubility in common laboratory solvents, step-by-step preparation procedures, and recommended storage conditions to ensure solution stability.
Compound Information and Properties
This compound is a white to off-white solid compound. It is essential to use the batch-specific molecular weight provided on the product's certificate of analysis for precise concentration calculations.
| Property | Value | Reference |
| Molecular Weight | 136.15 g/mol | [1][2][3] |
| Formula | C₇H₈N₂O | [1][2][3] |
| CAS Number | 6960-22-1 | [1][2][3] |
| Appearance | White to off-white solid | |
| UV/Vis Maxima (λmax) | 211, 257 nm | [4] |
Solubility Data
Successful preparation of a stock solution begins with selecting the appropriate solvent. The solubility of this compound varies significantly across different solvents. For aqueous solutions, assistance from heat and sonication is often required. It is highly recommended to use freshly opened, anhydrous solvents, as absorbed moisture can impact solubility, particularly with DMSO.[2]
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Preparation Notes |
| DMSO | 50 - 55 mg/mL | 367.24 - 403.97 mM | Requires sonication to fully dissolve.[1][2][3] |
| Water | 3.33 mg/mL | 24.46 mM | Requires sonication and warming/heating to 60°C.[1][2] |
| Ethanol | ~2.5 mg/mL | ~18.36 mM | [4] |
| PBS (pH 7.2) | ~10 mg/mL | ~73.45 mM | [4] |
Experimental Protocols: Stock Solution Preparation
Safety Precaution: Always handle this compound powder and concentrated solutions in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: High-Concentration Stock Solution in DMSO (e.g., 50 mM)
This protocol is suitable for most in vitro assays where the final concentration of DMSO in the culture medium is kept non-toxic to cells (typically <0.5%).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g Mass (mg) = 0.050 mol/L x 0.001 L x 136.15 g/mol x 1000 mg/g = 6.81 mg
-
Weighing: Accurately weigh 6.81 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate until the solution is clear and all solid has dissolved.[1][2] Gentle warming to 37°C can aid dissolution if precipitation occurs.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[5] Store as recommended in Table 3.
Protocol 2: Aqueous Stock Solution in Water (e.g., 20 mM)
This protocol is for applications where organic solvents must be avoided. Note the lower maximum solubility compared to DMSO.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile vials
-
Heating block or water bath set to 60°C
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 20 mM stock solution: Mass (mg) = 0.020 mol/L x 0.001 L x 136.15 g/mol x 1000 mg/g = 2.72 mg
-
Weighing: Weigh 2.72 mg of this compound and add it to a sterile vial.
-
Dissolution: Add 1 mL of sterile water. The compound will likely not dissolve immediately.
-
Heating and Sonication: Place the vial in a 60°C water bath or on a heat block and sonicate intermittently until the solid is completely dissolved.[1][2]
-
Sterilization: Once the solution has cooled to room temperature, filter-sterilize it using a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell-based assays.
-
Storage: Aliquot and store immediately. Aqueous solutions are not recommended to be stored for more than one day.[4]
Protocol 3: Formulation for In Vivo Administration
For animal studies, co-solvents are often required to achieve a suitable concentration for injection. The following is a common formulation.
Materials:
-
High-concentration DMSO stock of this compound (e.g., 20 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure (Example for a 2 mg/mL final concentration):
-
Solvent Preparation: This protocol uses a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3]
-
Mixing Order: It is critical to add the solvents sequentially. For a 1 mL final volume: a. Start with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of your 20 mg/mL this compound stock in DMSO. Mix until the solution is clear. c. Add 50 µL of Tween 80. Mix until the solution is clear. d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
Final Checks: Ensure the final solution is clear and free of precipitation. This formulation should be prepared fresh before each use.[3]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. Repeated freeze-thaw cycles should be strictly avoided.
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | 3 years | [1][3] |
| Solid Powder | 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [2][3][5] |
| In Solvent (DMSO) | -20°C | 1 month | [2][5] |
Quality Control
To ensure the accuracy of experimental results, periodic quality control of the stock solution is recommended.
-
Purity Analysis: The purity of the compound in solution can be assessed using High-Performance Liquid Chromatography (HPLC).[7][8] A reverse-phase C18 column with a mobile phase of buffer and methanol can be used, with detection at 254 nm.[8] This helps to detect any degradation of the compound over time.
Signaling Pathway Context
This compound is the metabolic product of the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT plays a key role in cellular metabolism by linking the NAD⁺ salvage pathway with one-carbon metabolism. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing this compound and S-adenosyl-L-homocysteine (SAH). This activity influences the cellular methylation potential and the availability of NAM for NAD⁺ synthesis.
Caption: The NNMT enzyme metabolic pathway.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound [webbook.nist.gov]
- 7. matec-conferences.org [matec-conferences.org]
- 8. academicjournals.org [academicjournals.org]
6-Methylnicotinamide in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While research into the direct applications of 6-Methylnicotinamide in oncology is limited, significant investigations have been conducted on its derivatives, which demonstrate notable anti-cancer properties. This document provides detailed application notes and protocols for a key derivative, 6-(nicotinamide) methyl coumarin , and offers context on related compounds.
It is crucial to distinguish this compound from its isomer, 1-methylnicotinamide (1-MNA) . The latter is a well-studied metabolite produced by the enzyme Nicotinamide N-methyltransferase (NNMT), which is frequently overexpressed in various cancers and plays a role in tumor progression. The information herein focuses specifically on this compound and its direct derivatives.
Application Note 1: 6-(nicotinamide) methyl coumarin
Background
6-(nicotinamide) methyl coumarin is a synthesized, mitochondria-targeted compound that has shown selective anti-cancer activity. By coupling 6-methyl coumarin with nicotinamide, this derivative leverages the higher mitochondrial membrane potential often present in cancer cells to achieve preferential accumulation and cytotoxicity.
Mechanism of Action
In cancer cells, 6-(nicotinamide) methyl coumarin induces apoptosis through a mitochondria-dependent pathway. Its primary mechanisms include:
-
Increased Reactive Oxygen Species (ROS) Production: The compound stimulates a significant increase in intracellular ROS, leading to oxidative stress.
-
Mitochondrial Depolarization: It causes a reduction in the mitochondrial membrane potential, disrupting mitochondrial function and integrity.[1]
This cascade of events ultimately leads to the activation of apoptotic pathways, resulting in cancer cell death.[1] Notably, the compound shows preferential cytotoxicity towards cancer cells (e.g., A549 lung cancer cells) over non-cancerous cell lines.[1]
Quantitative Data
The anti-proliferative effects of 6-(nicotinamide) methyl coumarin on A549 lung cancer cells have been evaluated using MTT assays. The data demonstrates a dose- and time-dependent inhibition of cell growth.
| Cell Line | Compound | Time Points | Concentration Range (µM) | Observed Effect |
| A549 (Lung Carcinoma) | 6-(nicotinamide) methyl coumarin | 24h, 48h, 72h | 0 - 500 | Significant growth inhibition |
Signaling Pathway
Caption: Mechanism of 6-(nicotinamide) methyl coumarin in cancer cells.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to assess the effect of 6-(nicotinamide) methyl coumarin on the viability of A549 lung cancer cells.
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-(nicotinamide) methyl coumarin
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5x10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of 6-(nicotinamide) methyl coumarin in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 0 to 500 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing the various concentrations of 6-(nicotinamide) methyl coumarin. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control wells.
Protocol 2: Detection of Mitochondrial Membrane Potential
This protocol uses a fluorescent dye (e.g., JC-1) to assess changes in mitochondrial membrane potential following treatment.
Materials:
-
A549 cells
-
6-(nicotinamide) methyl coumarin
-
JC-1 fluorescent dye
-
Fluorescence microscope or flow cytometer
-
6-well plates or appropriate culture vessels
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the desired concentration of 6-(nicotinamide) methyl coumarin for the specified time as determined from cytotoxicity assays.
-
Dye Loading: Following treatment, remove the medium and incubate the cells with JC-1 staining solution according to the manufacturer's instructions.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Imaging/Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope. In healthy cells with high mitochondrial potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers, emitting green fluorescence.[1]
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.
-
Contextual Note: Related Nicotinamide Derivatives in Cancer Research
While direct data on this compound is scarce, research on other nicotinamide derivatives provides insight into related mechanisms. For instance, 6-aminonicotinamide (6-AN) , an antimetabolite of nicotinamide, has been shown to inhibit the pentose phosphate pathway (PPP). This leads to reduced proliferation and apoptosis in non-small cell lung cancer cells by inducing oxidative and endoplasmic reticulum stress.[2] This highlights that modifications to the nicotinamide structure can result in varied and potent anti-cancer activities.
References
Application Notes and Protocols for 6-Methylnicotinamide as a Nicotinamide N-Methyltransferase (NNMT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide (NAM), a precursor of nicotinamide adenine dinucleotide (NAD+), using S-adenosylmethionine (SAM) as a methyl donor to produce 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1][2][3] Overexpression of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[4][5][6] Inhibition of NNMT is expected to increase intracellular NAM levels, thereby promoting NAD+ synthesis through the salvage pathway, and to modulate the cellular methylation potential by affecting the SAM/SAH ratio.[7][8][9]
6-Methylnicotinamide (6-MN) is a derivative of nicotinamide and the methylated product of the NNMT reaction. While primarily known as a product, it has been investigated for its potential inhibitory effects on NNMT, offering a feedback mechanism to regulate the enzyme's activity. These application notes provide a comprehensive overview of the use of this compound as a potential NNMT inhibitor, including its mechanism of action, effects on cellular pathways, and detailed protocols for its investigation.
Mechanism of Action
NNMT inhibition by this compound is hypothesized to occur through competitive binding at the nicotinamide binding site of the enzyme. By occupying this site, 6-MN prevents the natural substrate, nicotinamide, from binding and being methylated. This leads to two primary downstream effects:
-
Increased NAD+ Synthesis: By preventing the methylation and subsequent excretion of nicotinamide, 6-MN effectively increases the intracellular pool of NAM available for the NAD+ salvage pathway. This pathway, rate-limited by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), converts NAM into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[10][11] NAD+ is a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and the activity of sirtuins and PARPs.[1]
-
Modulation of Cellular Methylation: The NNMT reaction is a significant consumer of the universal methyl donor, SAM. Inhibition of NNMT by 6-MN is expected to reduce the consumption of SAM, thereby increasing the cellular SAM/SAH ratio.[12] This ratio, often referred to as the "methylation potential," is critical for the activity of various methyltransferases responsible for the methylation of DNA, RNA, histones, and other proteins.[13][14] Alterations in histone methylation, in particular, can lead to widespread changes in gene expression.[15]
Quantitative Data Summary
While a specific IC50 value for this compound as an NNMT inhibitor is not extensively reported in the literature, the following table provides IC50 values for other known NNMT inhibitors for comparative purposes. Researchers are encouraged to determine the IC50 of 6-MN using the protocols provided in this document.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Condition | Reference |
| Compound 6 (Bisubstrate Inhibitor) | NNMT | 14 ± 1.5 µM | Biochemical Assay | [4] |
| 6-methylamino-nicotinamide | NNMT | 19.8 µM | Biochemical Assay | |
| Bisubstrate analogue 2 | NNMT | 4.4 µM | Biochemical Assay | |
| JBSNF-000088 | NNMT | ~µM range | Not specified | |
| 5-amino-1-methylquinoline | NNMT | ~µM range | Not specified |
Signaling Pathways and Experimental Workflows
NNMT-Mediated Regulation of NAD+ and Methylation
The following diagram illustrates the central role of NNMT in cellular metabolism and the proposed mechanism of action for this compound.
Caption: NNMT pathway and 6-MN inhibition.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for researchers investigating the effects of this compound.
Caption: Workflow for 6-MN characterization.
Experimental Protocols
NNMT Enzyme Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature sources to determine the in vitro inhibitory activity of this compound on NNMT.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)
-
Nicotinamide (Substrate)
-
S-adenosylmethionine (SAM) (Co-substrate)
-
SAH Detection Kit (e.g., AptaFluor SAH Assay)
-
This compound (Test Compound)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of nicotinamide, SAM, and this compound in appropriate solvents (e.g., DMSO for 6-MN). Prepare serial dilutions of this compound to determine the IC50 value.
-
Enzyme Reaction:
-
In a 96-well plate, add 5 µL of NNMT Assay Buffer to each well.
-
Add 2.5 µL of diluted NNMT enzyme to all wells except the "No Enzyme" control.
-
Add 2.5 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of a substrate mix containing nicotinamide and SAM to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Stop the reaction and detect the amount of SAH produced according to the manufacturer's instructions of the SAH detection kit.
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (No Enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Measurement of Intracellular NAD+ Levels
This protocol describes a colorimetric method to quantify intracellular NAD+ levels following treatment with this compound.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate Buffered Saline)
-
NAD+ Extraction Buffer (e.g., 0.5 M Perchloric Acid)
-
Neutralization Buffer (e.g., 0.55 M K2CO3)
-
Commercially available NAD+/NADH Assay Kit (Colorimetric or Fluorometric)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
NAD+ Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold NAD+ Extraction Buffer to each well and scrape the cells.
-
Incubate on ice for 15 minutes.
-
Neutralize the extract by adding an equal volume of Neutralization Buffer.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the NAD+.
-
-
Quantification:
-
Determine the NAD+ concentration in the extracts using a commercial NAD+/NADH assay kit according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Normalization and Data Analysis:
-
Determine the protein concentration of the cell lysates (from a parallel set of wells) using a standard protein assay (e.g., BCA assay).
-
Normalize the NAD+ levels to the total protein concentration.
-
Analyze the dose-dependent effect of this compound on intracellular NAD+ levels.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only control).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for Histone Methylation Marks
This protocol is to assess changes in specific histone methylation marks following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) and total histone H3 (for normalization)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of histone methylation marks to the total histone H3 levels.
-
Conclusion
This compound presents an interesting tool for studying the role of NNMT in various cellular processes. By potentially inhibiting NNMT, it offers a means to modulate both NAD+ metabolism and the epigenetic landscape. The protocols provided herein offer a robust framework for researchers to investigate the efficacy and downstream effects of this compound, contributing to a better understanding of NNMT as a therapeutic target and the development of novel therapeutic strategies. Further research is warranted to fully elucidate the inhibitory potency and specific molecular consequences of this compound treatment in different biological contexts.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 6. mdpi.com [mdpi.com]
- 7. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Assays with 6-Methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnicotinamide is a derivative of nicotinamide (Vitamin B3) and an endogenous metabolite. Its role in cellular processes is intrinsically linked to the activity of Nicotinamide N-Methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide to form 1-methylnicotinamide (MNA)[1]. NNMT is increasingly recognized as a key regulator in cellular metabolism and has been implicated in various pathologies, including cancer. Upregulation of NNMT has been observed in numerous cancers, where it influences cell proliferation, migration, and resistance to therapy[2][3].
These application notes provide a comprehensive guide to performing cell culture assays to investigate the effects of this compound. The protocols detailed below are foundational for assessing its impact on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Mechanism of Action
This compound's biological activity is primarily understood through its relationship with the enzyme Nicotinamide N-Methyltransferase (NNMT). NNMT plays a crucial role in regulating the cellular levels of nicotinamide and the universal methyl donor, S-adenosylmethionine (SAM). By methylating nicotinamide, NNMT produces 1-methylnicotinamide and S-adenosylhomocysteine (SAH)[4]. This process has several downstream consequences:
-
NAD+ Metabolism: By consuming nicotinamide, NNMT can influence the NAD+ salvage pathway, potentially affecting the cellular NAD+/NADH ratio. NAD+ is a critical cofactor for numerous enzymes involved in cellular metabolism and energy production[4].
-
Epigenetic Regulation: The consumption of SAM by NNMT can impact the cellular methylation potential, affecting histone and DNA methylation patterns and thereby influencing gene expression[4].
-
Signaling Pathways: NNMT has been shown to modulate various signaling pathways critical for cancer progression, including the Akt and ERK1/2 pathways. Downregulation of NNMT has been linked to the inactivation of these pro-survival pathways[5].
The study of this compound in cell culture can help elucidate its potential as a modulator of these pathways and its therapeutic potential.
Data Presentation: Efficacy of Related Compounds
While specific IC50 values for this compound are not widely published, data from related compounds such as 6-aminonicotinamide and high-dose nicotinamide can provide a starting point for determining effective concentrations in cell culture experiments. It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each specific cell line and assay.
| Compound | Cell Line | Assay | Effective Concentration / IC50 | Reference |
| 6-Aminonicotinamide | A549 (Lung Cancer) | Metabolic Activity | 1 µM - 1000 µM (dose-dependent decrease) | [6] |
| 6-Aminonicotinamide | H460 (Lung Cancer) | Metabolic Activity | 1 µM - 1000 µM (dose-dependent decrease) | [6] |
| 6-Aminonicotinamide | L1210 (Leukemia) | Cell Growth Inhibition | Potent inhibition observed | [7] |
| 6-Aminonicotinamide | CHO (Ovarian Cancer) | Cell Growth Inhibition | Potent inhibition observed | [7] |
| Nicotinamide | Various | Apoptosis | >20 mM (IC50 ~21.5 mM) | [8] |
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
-
Solubility: this compound is soluble in DMSO (55 mg/mL) and water (3.33 mg/mL with sonication and warming)[9][10]. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
The molecular weight of this compound is 136.15 g/mol .
-
To prepare a 100 mM stock solution, dissolve 13.615 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used if necessary.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability[1].
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
This compound
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in pathways affected by this compound.
Potential Protein Targets:
-
NNMT Pathway: NNMT, SIRT3, ACLY[11]
-
Proliferation Markers: PCNA, Cyclin D1[12]
-
Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Signaling Pathways: p-Akt, Akt, p-ERK1/2, ERK1/2[5]
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
These application notes provide a framework for investigating the cellular effects of this compound. By systematically applying these protocols, researchers can elucidate its mechanism of action and evaluate its potential as a therapeutic agent. Given the limited specific data on this compound, careful dose-response studies and optimization of protocols for specific cell lines are paramount for obtaining reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicotinamide N-methyltransferase in non-small cell lung cancer: promising results for targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of nicotinamide N-methyltransferase suppresses proliferation, migration, and chemoresistance of Merkel cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NNMT Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of 6-aminonicotinamide on cell growth, poly(ADP-ribose) synthesis and nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinamide N-methyltransferase mediates lipofibroblast–myofibroblast transition and apoptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying 6-Methylnicotinamide Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in studying the physiological and pathological effects of 6-Methylnicotinamide (6-MN) and its related endogenous metabolite, 1-Methylnicotinamide (1-MNA). This document includes detailed experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways and experimental workflows to guide researchers in this field.
Introduction
This compound is a derivative of nicotinamide that has garnered research interest for its diverse biological activities. As an endogenous metabolite, its dysregulation has been implicated in various conditions. Animal models are indispensable tools for elucidating the mechanisms of action of 6-MN and for evaluating its therapeutic potential. The following sections detail the common animal models, experimental protocols, and key findings from in vivo studies.
Animal Models and Applications
Rodent models, primarily mice and rats, are the most frequently used systems for investigating the effects of this compound and 1-Methylnicotinamide.
Commonly Used Species and Strains:
-
Rats:
-
Wistar: Utilized in studies of nicotine-like behavioral and physiological effects, including changes in body temperature, locomotor activity, and nociception.
-
Sprague-Dawley: Employed in models of necrotizing enterocolitis to assess the anti-inflammatory properties of 1-MNA.
-
-
Mice:
-
C57BL/6: A versatile strain used in models of diet-induced obesity, gestational diabetes, age-related hearing loss, and Concanavalin A-induced hepatitis.
-
BALB/c: Used in studies of contact hypersensitivity to evaluate the anti-inflammatory effects of 1-MNA.
-
Nude Mice: Essential for xenograft models to study the effects of 6-MN and related compounds on tumor growth.
-
CD2F1: Utilized in pharmacokinetic studies of 6-aminonicotinamide, a related compound.
-
Table 1: Summary of Animal Models and Research Applications
| Animal Model | Strain | Application Area | Compound Studied | Key Findings | Citations |
| Rat | Wistar | Nicotine Addiction/Behavioral Effects | This compound | 6-MN mimics nicotine's effects on body temperature, activity, and nociception. | |
| Rat | Sprague-Dawley | Necrotizing Enterocolitis | 1-Methylnicotinamide | 1-MNA reduces mortality and intestinal inflammation. | |
| Rat | Wistar | Intracerebral Hemorrhage | This compound | Increased endogenous 6-MN exacerbates neurological damage. | |
| Mouse | C57BL/6 | Diet-Induced Obesity & Metabolic Disease | 1-Methylnicotinamide | 1-MNA improves insulin resistance and reduces body weight gain. | |
| Mouse | C57BL/6 | Age-Related Hearing Loss | 1-Methylnicotinamide | 1-MNA supplementation upregulates SIRT1 and protects against hearing loss in HFD-fed mice. | |
| Mouse | BALB/c | Inflammation (Contact Hypersensitivity) | 1-Methylnicotinamide | 1-MNA exhibits anti-inflammatory effects mediated by prostacyclin. | |
| Mouse | Nude | Cancer (Neuroblastoma Xenograft) | STF-118804 (NAMPT inhibitor) | NAMPT inhibition blocks tumor growth. |
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound and 1-Methylnicotinamide in animal models.
Table 2: Effects of Subcutaneous this compound on Physiological and Behavioral Parameters in Female Wistar Rats
| Parameter | Treatment Group | Dose (mg/kg, s.c.) | N | Outcome | Statistical Significance | Citation |
| Rectal Temperature (°C) | Saline | 0.0 | 7-8 | Baseline | - | |
| This compound | 0.8 | 7-8 | ~1.5°C decrease | p < 0.05 | ||
| Voluntary Wheel Activity (Counts/session) | Saline | 0.0 | 7-8 | Baseline | - | |
| This compound | 0.4 | 7-8 | Decreased activity | p < 0.001 | ||
| This compound | 0.8 | 7-8 | Significantly decreased activity | p < 0.0001 | ||
| Nociception (Tail withdrawal latency, s) | Saline | 0.0 | 7-8 | Baseline | - | |
| This compound | 0.4 | 7-8 | Increased latency | Significant | ||
| This compound | 0.8 | 7-8 | Increased latency | Significant |
Table 3: Effects of 1-Methylnicotinamide on Biochemical Parameters
| Animal Model | Parameter | Treatment | Outcome | Statistical Significance | Citation |
| Rat (Wistar) | Plasma 6-keto-PGF1α (pg/mL) | 1-MNA (30 mg/kg, i.v.) | Basal: ~100, Peak: ~400 | p < 0.001 | |
| Mouse (C57BL/6J) | Liver SIRT1 Protein Expression | 1% MNAM in High-Fat Diet | Significant increase | p < 0.05 | |
| Mouse (C57BL/6J) | Cochlear SIRT1 Protein Expression | 1% MNAM in High-Fat Diet | Increased expression | p < 0.05 | |
| Mouse (C57BL/6J) | Liver NAD+ Levels | NMN (500 mg/kg, i.p.) | Time-dependent increase | - |
Experimental Protocols
Preparation and Administration of this compound/1-Methylnicotinamide
4.1.1. Subcutaneous Injection in Rats
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Weigh the rat to determine the correct injection volume.
-
Gently restrain the rat.
-
Lift the loose skin over the shoulders to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor for any adverse reactions.
-
4.1.2. Intraperitoneal Injection in Mice
-
Materials:
-
1-Methylnicotinamide
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
-
Procedure:
-
Prepare the 1-MNA solution in sterile saline.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head slightly downwards.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity, avoiding the midline and major organs.
-
Aspirate to check for fluid (if blood or urine is drawn, discard the syringe and re-prepare).
-
Inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
4.1.3. Oral Administration in Diet (Mice)
-
Materials:
-
1-Methylnicotinamide
-
Powdered mouse chow (e.g., high-fat or low-fat diet)
-
Precision scale
-
Mixer
-
-
Procedure:
-
Calculate the amount of 1-MNA needed to achieve the desired percentage in the diet (e.g., 1% w/w).
-
Thoroughly mix the powdered 1-MNA with the powdered chow until a homogenous mixture is achieved.
-
The supplemented diet can be provided ad libitum.
-
Prepare fresh diet weekly to ensure stability of the compound.
-
4.1.4. Vapor Inhalation in Rats
-
Materials:
-
This compound
-
Propylene glycol (PG) vehicle
-
Vapor inhalation chambers
-
Electronic cigarette device or nebulizer
-
-
Procedure:
-
Dissolve this compound in propylene glycol to the desired concentration (e.g., 5-30 mg/mL).
-
Place the rats in the vapor inhalation chambers.
-
Deliver the vapor for a specified duration (e.g., 30 minutes).
-
Monitor the animals throughout the exposure period.
-
After exposure, remove the animals and proceed with behavioral or physiological assessments.
-
Behavioral and Physiological Assessments
4.2.1. Nociception Assessment (Warm Water Tail-Withdrawal Test in Rats)
-
Materials:
-
Water bath maintained at a constant temperature (e.g., 50-52°C)
-
Thermometer
-
Rat restrainer
-
Stopwatch
-
-
Procedure:
-
Acclimatize the rats to the restrainer.
-
Immerse the distal third of the rat's tail into the warm water.
-
Start the stopwatch immediately upon immersion.
-
Stop the timer as soon as the rat flicks its tail out of the water. This is the tail withdrawal latency.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Dry the tail and return the rat to its cage.
-
Perform baseline measurements before drug administration and at specified time points after.
-
Biochemical and Molecular Analyses
4.3.1. Western Blot for SIRT1 Protein Expression
-
Materials:
-
Tissue or cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-SIRT1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize tissue or lyse cells in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-SIRT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply chemiluminescent substrate.
-
Visualize and quantify the bands using an imaging system. Normalize to a loading control (e.g., GAPDH or β-actin).
-
4.3.2. Measurement of NAD+ Levels in Tissues
-
Materials:
-
Tissue samples
-
Perchloric acid (HClO4)
-
Potassium carbonate (K2CO3)
-
HPLC system with a C18 reverse-phase column
-
NAD+ standard
-
-
Procedure:
-
Homogenize frozen tissue in cold perchloric acid.
-
Centrifuge to pellet the protein.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant.
-
Inject the sample into the HPLC system.
-
Separate metabolites using a gradient of a suitable buffer system.
-
Detect NAD+ by UV absorbance at 260 nm.
-
Quantify by comparing the peak area to a standard curve of known NAD+ concentrations.
-
4.3.3. Measurement of Plasma Prostacyclin (as 6-keto-PGF1α)
-
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA) and indomethacin
-
Centrifuge
-
Enzyme immunoassay (EIA) kit for 6-keto-PGF1α
-
-
Procedure:
-
Collect blood samples into tubes containing EDTA and indomethacin to prevent ex vivo prostanoid formation.
-
Immediately centrifuge at 4°C to obtain plasma.
-
Store plasma at -80°C until analysis.
-
Perform the EIA for 6-keto-PGF1α according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration based on a standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The effects of this compound and 1-Methylnicotinamide are mediated through several key signaling pathways.
NAD+ Salvage Pathway and SIRT1 Regulation:
Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide (NAM) to form 1-Methylnicotinamide (1-MNA). This process consumes S-adenosylmethionine (SAM) and can influence cellular methylation potential. 1-MNA has been shown to increase the protein stability of SIRT1, a NAD+-dependent deacetylase, leading to enhanced sirtuin activity. This, in turn, can modulate downstream targets involved in metabolism and aging.
NAD+ Salvage Pathway and SIRT1 Regulation by 1-MNA.
Prostacyclin and Endothelial Nitric Oxide Synthase (eNOS) Pathway:
1-Methylnicotinamide has been shown to exert anti-inflammatory and anti-thrombotic effects by stimulating the production of prostacyclin (PGI2) via the activation of cyclooxygenase-2 (COX-2). Additionally, 1-MNA can enhance the bioavailability of nitric oxide (NO) by modulating the activity of endothelial nitric oxide synthase (eNOS), contributing to its vasorelaxant properties.
Prostacyclin and eNOS Signaling Pathways influenced by 1-MNA.
Experimental Workflows
Workflow for In Vivo Study of this compound Effects:
This diagram outlines a typical experimental workflow for investigating the effects of this compound in a rodent model.
analytical methods for detecting 6-Methylnicotinamide in biological samples
An overview of established analytical methodologies for the quantitative determination of 6-Methylnicotinamide (N1-Methylnicotinamide), a key metabolite of nicotinamide (Vitamin B3), in various biological matrices. This document provides detailed protocols for researchers, scientists, and professionals in drug development.
Introduction
This compound (MNA), also known as N1-methylnicotinamide, is the primary product of nicotinamide (NAM) metabolism, a reaction catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).[1] As a central molecule in the NAD+ salvage pathway, the quantification of MNA in biological samples such as plasma, serum, urine, and tissues is crucial for studying various physiological and pathological processes, including metabolic diseases, cancer, and kidney disease.[2][3][4] This application note details validated methods for MNA detection, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
Nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) using S-Adenosylmethionine (SAM) as a methyl donor. This reaction yields this compound (MNA) and S-Adenosylhomocysteine (SAH).[1] MNA can be further oxidized by aldehyde oxidase into N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-5-carboxamide (4PY), which are then excreted in urine.[1][5]
Analytical Techniques & Data Summary
The primary methods for the quantification of this compound are LC-MS/MS, prized for its sensitivity and specificity, and HPLC coupled with UV or fluorescence detection. Below is a summary of performance data from validated methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound (MNA)
| Biological Matrix | Linear Range (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Human Serum | 2.50 - 80.0 | < 6.90% | < 6.90% | > 88% | [6][7] |
| Rat Plasma | Not Specified | 1.3% - 13.3% | 1.3% - 13.3% | 94.4% - 110.9% |[8] |
Table 2: Performance Characteristics of HPLC Methods for this compound (MNA)
| Biological Matrix | Detection Method | Linearity | Precision (RSD%) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Human Plasma | Fluorescence | Up to 109 ng/mL | < 3.3% | 97.3% - 102.7% | [9] |
| Human Urine | Fluorescence | Up to 15.7 µg/mL | < 1.9% | 98.2% - 102.1% | [9] |
| Human Urine | UV (254 nm) | 20 ng - 2.0 µg | 1.88% | 101% | [10] |
| Liver Tissue | UV | 0.05 - 15 nmol | Not Specified | Not Specified |[11] |
Experimental Workflow
A typical analytical workflow for the quantification of this compound in biological samples involves sample collection, preparation (e.g., extraction and/or protein precipitation), separation via liquid chromatography, detection by mass spectrometry or other detectors, and subsequent data analysis.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Human Serum
This protocol is adapted from methodologies that use protein precipitation followed by LC-MS/MS analysis.[6][7]
1. Materials and Reagents
-
This compound (MNA) and internal standard (IS), e.g., N'-methylnicotinamide
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Ammonium Formate
-
Ultrapure Water
-
Human serum samples, stored at -80°C
2. Sample Preparation
-
Thaw frozen serum samples on ice.
-
To 100 µL of serum in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1100 or equivalent
-
Column: Waters Spherisorb S5 CN, 2.0 × 100 mm, 5 µm[6]
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A time-based gradient elution should be optimized for separation (e.g., starting with high %A, decreasing to elute analyte, then re-equilibrating).
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole (e.g., API 2000)[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
4. Data Analysis
-
Construct a calibration curve using standards prepared in a surrogate matrix (e.g., stripped serum).
-
Quantify MNA concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: HPLC with Fluorescence Detection for MNA in Plasma and Urine
This protocol uses a pre-column derivatization step to form a fluorescent product, enhancing sensitivity.[9]
1. Materials and Reagents
-
This compound (MNA) and internal standard (IS), e.g., N1-ethylnicotinamide (NEN)
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Formic Acid
-
Trichloroacetic Acid (TCA)
-
Acetonitrile, HPLC grade
-
Triethylamine
-
Sodium Heptanesulfonate
-
Biological samples (plasma, urine)
2. Sample Preparation
-
For Plasma:
-
To 500 µL of plasma, add IS.
-
Deproteinize by adding 100 µL of 20% TCA.
-
Vortex and centrifuge. Use the supernatant for derivatization.
-
-
For Urine:
-
Dilute urine 1:10 with 10⁻⁴ M HCl.
-
To 500 µL of diluted urine, add IS.
-
-
Derivatization (for both matrices):
-
To the prepared sample, add acetophenone in NaOH and incubate at 0°C.
-
Add formic acid to facilitate dehydration.
-
Heat the mixture in a boiling water bath for ~3 minutes to form the fluorescent 1,6-naphthyridine derivative.
-
Cool the sample before injection.
-
3. HPLC Conditions
-
HPLC System: Standard HPLC with fluorescence detector
-
Column: Nucleosil 100-C18, 5 µm[9]
-
Mobile Phase: Acetonitrile (22%), triethylamine (0.5%), 0.01 M sodium heptanesulfonate, adjusted to pH 3.2.
-
Flow Rate: 1.0 mL/min
-
Mode: Isocratic
-
Injection Volume: 20-50 µL
-
Fluorescence Detection:
-
Excitation Wavelength: 366 nm
-
Emission Wavelength: 418 nm
-
4. Data Analysis
-
Identify and integrate peaks corresponding to the MNA and IS derivatives.
-
Quantify using a calibration curve prepared with standards that have undergone the same preparation and derivatization process.
Protocol 3: Sample Preparation from Tissues
1. Tissue Homogenization
-
Weigh a frozen tissue sample (e.g., 50-100 mg).
-
Add 500 µL of an ice-cold extraction solvent (e.g., 80% methanol or a buffered acetonitrile/methanol/water mixture).[12]
-
Homogenize the tissue using a bead beater or other mechanical homogenizer. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
2. Extract Processing
-
Collect the supernatant.
-
The extract can be directly injected for LC-MS/MS analysis or dried down under nitrogen and reconstituted in the initial mobile phase if concentration is needed.
-
For analysis, follow the LC-MS/MS or HPLC protocols described above. Matrix-matched calibration standards should be used for accurate quantification.
References
- 1. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of nicotinamide-N-methyltransferase mRNA expression in human adipose tissue and the plasma concentration of its product, 1-methylnicotinamide, with insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Excretion of N1-Methylnicotinamide, as a Biomarker of Niacin Status, and Mortality in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the role of nicotinamide N-methyltransferase-p53 axis in the progression of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methylnicotinamide Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnicotinamide (6-MN) is a derivative of nicotinamide (a form of vitamin B3) and an endogenous metabolite. Emerging research has identified its role in various cellular processes, making it a compound of interest for investigations into cancer biology, metabolic disorders, and neurodegenerative diseases. As a product of the enzyme Nicotinamide N-methyltransferase (NNMT), this compound is implicated in the regulation of key signaling pathways, including the SIRT1 pathway, which is crucial for cell metabolism, DNA repair, and inflammation. These application notes provide a comprehensive guide to utilizing this compound in preclinical research, with a focus on dosage calculations, experimental protocols, and pathway analysis.
Data Presentation
In Vitro Dosage and Efficacy
The following table summarizes the effective concentrations of this compound and related compounds in various cancer cell lines. It is important to note that optimal concentrations for this compound may vary depending on the cell line and experimental conditions.
| Compound | Cell Line(s) | Assay Type | Effective Concentration/IC50 | Reference |
| 6-Methoxynicotinamide (6MeONa) | U-2 OS (Osteosarcoma), Saos-2 (Osteosarcoma), MCC13 (Merkel Cell Carcinoma), MCC26 (Merkel Cell Carcinoma) | Cell Viability (MTT) | Significant reduction in viability at 100 µM after 72h | [1] |
| 6-Aminonicotinamide (6-AN) | K562 (Leukemia), A549 (Non-small cell lung cancer), T98G (Glioblastoma) | Colony Formation | 30-250 µM (pretreatment for 18h) sensitized cells to cisplatin | [2] |
| Nicotinamide | A375 (Melanoma), SK-MEL-28 (Melanoma) | Cell Cycle | G1 arrest and apoptosis at 10, 20, and 50 mM after 24h | [3] |
| Nicotinamide | MCF-7 (Breast Cancer) | Cell Viability (MTT) | IC50 > 50 µM after 72h | [4] |
In Vivo Dosage and Toxicity
This table provides a summary of in vivo dosages and toxicity data for this compound and related compounds in murine models. These values can serve as a starting point for designing in vivo experiments.
| Compound | Animal Model | Dosing Route | Dosage | Observation | Reference |
| Nicotinamide | C3H Mice | Intraperitoneal (i.p.) | 1000 mg/kg | Peak plasma and tumor levels reached in 30-60 min. | [5] |
| Nicotinamide | C3H Mice | Intraperitoneal (i.p.) | LD50: 2050 mg/kg | Single injection. | [5] |
| 6-Aminonicotinamide (6-AN) | CD2F1 Mice | Intravenous (i.v.) | 10 mg/kg | Peak serum concentration of 80-90 µM. | [5] |
| N1-methylnicotinamide (MNAM) | C57BL/6N Mice (Gestational Diabetes Model) | Oral (in diet) | 0.3% or 1% in chow | Impaired glucose tolerance. | [6] |
Signaling Pathways
This compound is a key metabolite in the Nicotinamide N-methyltransferase (NNMT) pathway, which plays a significant role in cellular metabolism and signaling. NNMT catalyzes the methylation of nicotinamide to produce this compound (also referred to as 1-methylnicotinamide or MNA). This process consumes S-adenosylmethionine (SAM) as a methyl donor, converting it to S-adenosylhomocysteine (SAH).
An important downstream effector of this pathway is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. The activity of SIRT1 is intricately linked to the levels of NAD+ and nicotinamide. While high levels of nicotinamide can inhibit SIRT1, its conversion to this compound by NNMT can lead to the stabilization and increased activity of the SIRT1 protein[3][7]. This activation of SIRT1 can, in turn, influence a variety of cellular processes, including gene expression, metabolism, and stress responses, by deacetylating numerous target proteins.
Below is a diagram illustrating the core NNMT-SIRT1 signaling pathway.
The following diagram illustrates a generalized workflow for investigating the effects of this compound in a preclinical cancer research setting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment[8].
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of DMSO or PBS as the highest drug concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis
This protocol outlines the procedure for analyzing the protein expression of NNMT and SIRT1 in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NNMT, anti-SIRT1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
In Vivo Administration via Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of this compound to mice. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound formulation (e.g., dissolved in water, saline, or a vehicle like 0.5% methylcellulose)[9]
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[9]
-
Syringes
Procedure:
-
Animal Handling and Restraint: Acclimatize the mice to handling prior to the procedure. Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position to straighten the esophagus[10].
-
Gavage Needle Insertion: Measure the appropriate insertion length of the gavage needle from the corner of the mouse's mouth to the last rib[11]. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle[12].
-
Substance Administration: Once the needle is in the correct position, slowly administer the this compound solution. The maximum recommended volume for oral gavage in mice is 10 mL/kg[11].
-
Needle Removal and Monitoring: Slowly withdraw the gavage needle. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose[10][12].
Conclusion
These application notes and protocols provide a foundational framework for conducting experiments with this compound. It is crucial for researchers to optimize these protocols for their specific experimental systems and to consult relevant literature for the most up-to-date information. As research on this compound continues to evolve, these guidelines will serve as a valuable resource for scientists exploring its therapeutic potential.
References
- 1. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]
- 2. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization by nicotinamide in vivo: a greater enhancement of tumor damage compared to that of normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Measuring Cellular Uptake of 6-Methylnicotinamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnicotinamide (6MN) is a metabolite of nicotinamide, formed through the enzymatic action of nicotinamide N-methyltransferase (NNMT). Elevated levels of NNMT and consequently 6MN have been implicated in various physiological and pathological processes, including cancer progression and metabolic diseases. Understanding the cellular uptake and accumulation of 6MN is crucial for elucidating its biological functions and for the development of therapeutic strategies targeting nicotinamide metabolism.
These application notes provide detailed protocols for two primary techniques to measure the uptake of this compound in cultured cells: a radiolabeled uptake assay and a Liquid Chromatography-Mass Spectrometry (LC-MS) based method.
Key Techniques for Measuring this compound Uptake
Two principal methods are employed to quantify the cellular uptake of this compound:
-
Radiolabeled Uptake Assay: This classic technique utilizes radioactively labeled 6MN (e.g., with Carbon-14 or Tritium) to directly measure its accumulation within cells. It is a highly sensitive method that provides a direct measure of uptake.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical technique allows for the sensitive and specific quantification of unlabeled 6MN from cell lysates. It is particularly useful for differentiating between the parent compound and its metabolites.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from this compound uptake experiments. Note that specific values will vary depending on the cell type, experimental conditions, and the specific transport mechanisms involved. The provided data for nicotinamide uptake can serve as a valuable reference point for designing and interpreting 6MN uptake studies.
| Parameter | Typical Value Range | Technique | Reference Cell Line | Notes |
| K_m | 2.3 ± 1.0 µM | Radiolabeled Assay | Human leukemic K-562 cells | This value is for nicotinamide, the precursor to 6MN. The K_m for 6MN may differ. |
| V_max | 1.5 ± 0.5 pmol/10^6 cells/min | Radiolabeled Assay | Human leukemic K-562 cells | This value is for nicotinamide, the precursor to 6MN. The V_max for 6MN may differ. |
| Intracellular Concentration | 4 - 120 ng/mL (in plasma) | LC-MS/MS | Human | This is the basal level of the related compound N1-methylnicotinamide in human plasma. Intracellular concentrations can be significantly different. |
Signaling Pathway: Formation of this compound
The intracellular concentration of this compound is primarily dependent on the activity of the enzyme Nicotinamide N-Methyltransferase (NNMT), which catalyzes its formation from nicotinamide.
Metabolic pathway for the formation of this compound.
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is adapted from methods used for radiolabeled nicotinamide uptake and provides a framework for measuring the uptake of [¹⁴C]-6-Methylnicotinamide.
Materials:
-
[¹⁴C]-6-Methylnicotinamide (specific activity to be determined based on experimental needs)
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Experimental Workflow:
Workflow for the radiolabeled this compound uptake assay.
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Assay Initiation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the assay buffer containing a known concentration of [¹⁴C]-6-Methylnicotinamide to each well.
-
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the time course of uptake.
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the radioactive solution.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular [¹⁴C]-6-Methylnicotinamide.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well.
-
Incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of parallel wells to normalize the radioactivity counts.
-
Express the uptake as picomoles of this compound per milligram of protein.
-
For kinetic analysis, perform the assay with varying concentrations of [¹⁴C]-6-Methylnicotinamide and determine the K_m and V_max values.
-
Protocol 2: LC-MS/MS for Intracellular this compound Quantification
This protocol outlines the steps for quantifying unlabeled this compound from cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Acetonitrile, ice-cold
-
Water, LC-MS grade
-
Internal standard (e.g., ¹³C- or ²H-labeled this compound)
-
Microcentrifuge tubes
-
Centrifuge
-
Liquid chromatograph coupled to a tandem mass spectrometer
Experimental Workflow:
Workflow for LC-MS/MS quantification of intracellular this compound.
Procedure:
-
Cell Culture and Treatment: Culture cells in multi-well plates and treat as required for the experiment.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well to quench metabolic activity and extract intracellular metabolites.
-
Incubate at -80°C for at least 15 minutes.
-
-
Sample Collection:
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add a known amount of the internal standard to each sample.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or dried down under a stream of nitrogen and reconstituted in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for 6MN will need to be optimized.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.
-
Normalize the final concentration to the cell number or protein concentration of the original sample.
-
Conclusion
The choice between a radiolabeled uptake assay and an LC-MS-based method will depend on the specific research question, available equipment, and the need to distinguish between the parent compound and its metabolites. The radiolabeled assay provides a direct and highly sensitive measure of uptake, while the LC-MS method offers high specificity and the ability to perform broader metabolomic analyses. Both methods, when properly executed, can provide valuable insights into the cellular transport and metabolism of this compound.
Application Notes and Protocols for 6-Methylnicotinamide in Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnicotinamide, a methylated derivative of nicotinamide (a form of vitamin B3), is emerging as a compound of interest in dermatological formulations. While research is more extensive on its related compound, 1-methylnicotinamide, the data suggests that methylated forms of nicotinamide possess unique biochemical properties that may be beneficial for skin health. These notes provide a summary of the current understanding, potential applications, and protocols for evaluating this compound in skincare.
Key Attributes:
-
Anti-inflammatory Properties: Methylated nicotinamides have demonstrated anti-inflammatory effects, which can be beneficial in managing skin conditions like rosacea.[1][2]
-
Vascular Effects: Studies on 1-methylnicotinamide suggest it can increase skin vascular permeability, potentially through mechanisms involving nitric oxide and prostaglandins.[3][4]
-
Cellular Metabolism: As a derivative of nicotinamide, it is implicated in the NAD+ salvage pathway, which is crucial for cellular energy and repair processes.[5][6]
Mechanism of Action: The NAD+ Salvage Pathway
This compound is closely related to the NAD+ salvage pathway, a critical metabolic route for maintaining cellular energy. Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is then converted to NAD+.[5][6][7] NAD+ is essential for various cellular functions, including DNA repair and redox reactions.[5] Tissues with high cellular turnover, like the skin, have a high demand for NAD+.[5]
Caption: The NAD+ Salvage Pathway and the role of nicotinamide derivatives.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on methylated nicotinamides and the parent compound, nicotinamide, in skin-related applications.
Table 1: Clinical Efficacy of 1-Methylnicotinamide in Rosacea Treatment
| Parameter | Concentration | Vehicle | Application | Duration | Results | Source |
| Rosacea Symptoms (Erythema, Papules) | 0.25% 1-Methylnicotinamide | Gel | Twice daily | 4 weeks | Improvement in 26 out of 34 patients (76%). Good improvement in 9/34, moderate in 17/34. | [2][8] |
Table 2: In Vitro Effects of Nicotinamide on Skin Cells
| Cell Type | Treatment | Concentration | Duration | Measured Effect | Result | Source |
| Human Keratinocytes (HaCaT) | Nicotinamide + PM2.5 (50 µg/mL) | 100 µM | Pre-treatment | ROS Generation | Inhibition of PM2.5-induced ROS | [9] |
| Melanocyte/Keratinocyte Co-culture | Niacinamide | Not specified | Not specified | Melanosome Transfer | 35-68% inhibition | [10] |
| Rat Hepatic Stellate Cells | Nicotinamide | Not specified | Not specified | Collagen I Expression | Decrease in basal and TGF-β-induced expression | [11] |
Experimental Protocols
Protocol for Evaluating Anti-inflammatory Effects on Macrophages
This protocol is adapted from studies on 1-methylnicotinamide and nicotinamide to assess their impact on inflammatory mediator production.[12]
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by activated macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide measurement
Procedure:
-
Cell Culture: Plate macrophages in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.
-
Activation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and an unstimulated control.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Analysis: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Data Analysis: Compare the levels of cytokines and nitric oxide in the treated groups to the LPS-stimulated control.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Protocol for In Vitro Skin Permeation Test (IVPT)
This protocol is based on methodologies for assessing the skin absorption of niacinamide.[13][14]
Objective: To evaluate the percutaneous absorption of this compound from a topical formulation.
Materials:
-
Ex vivo human or porcine skin
-
Franz diffusion cells
-
Receptor solution (e.g., phosphate-buffered saline)
-
Test formulation containing a known concentration of this compound
-
Analytical method for quantifying this compound (e.g., HPLC)
Procedure:
-
Skin Preparation: Excise full-thickness skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire receptor solution and replace it with fresh, pre-warmed solution.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of this compound that has permeated the skin over time and determine the flux.
Potential Skincare Applications and Formulation Considerations
-
Anti-Aging: By potentially boosting NAD+ levels, this compound could help mitigate cellular senescence and oxidative stress, which are hallmarks of skin aging.[15]
-
Hyperpigmentation: Nicotinamide has been shown to inhibit melanosome transfer.[10] Further research is needed to determine if this compound shares this property.
-
Acne and Rosacea: The anti-inflammatory effects suggest a potential role in managing inflammatory skin conditions.[1][2]
-
Formulation: this compound is a water-soluble compound, making it suitable for incorporation into aqueous-based formulations such as serums, gels, and lotions. Stability and compatibility with other skincare ingredients should be evaluated.
Safety and Toxicology
Currently, there is limited publicly available data specifically on the skin safety and toxicology of this compound.[16] As with any new active ingredient, comprehensive safety testing, including patch testing for irritation and sensitization, is essential before incorporation into commercial products.
Disclaimer: This document is intended for informational purposes for research and development professionals. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All research should be conducted in accordance with relevant safety and ethical guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Topical application of 1-methylnicotinamide in the treatment of rosacea: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide and its metabolite N-methylnicotinamide increase skin vascular permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Nicotinamide in Genomic Stability and Skin Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NAMPT-derived NAD+ fuels PARP1 to promote skin inflammation through parthanatos cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Niacinamide Protects Skin Cells from Oxidative Stress Induced by Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinamide induces apoptosis and reduces collagen I and pro-inflammatory cytokines expression in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. In Vitro Human Skin Absorption of Solvent-deposited Solids: Niacinamide and Methyl Nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The evolving role of the NAD+/nicotinamide metabolome in skin homeostasis, cellular bioenergetics, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for 6-Methylnicotinamide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnicotinamide, a derivative of nicotinamide (Vitamin B3), is emerging as a compound of interest in agricultural research. While extensive data is available for nicotinamide as a plant biostimulant and stress-alleviating agent, direct research on this compound is in its nascent stages.[1] This document provides a comprehensive overview of the potential applications of this compound, drawing parallels from established research on nicotinamide. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the use of this compound to enhance crop yield and resilience.
Principle of Action
Nicotinamide and its derivatives are integral to the plant's primary and secondary metabolism. They are precursors to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+), which plays a critical role in cellular redox reactions, energy metabolism, and signaling pathways.[2] Exogenous application of nicotinamide has been shown to bolster the plant's defense mechanisms against various abiotic stresses, including heavy metal toxicity and salinity.[2][3][4] It is hypothesized that this compound may exert similar or enhanced effects due to its structural similarity to nicotinamide, potentially influencing the NAD+ salvage pathway and related stress-responsive signaling cascades.
Potential Applications in Agriculture
Based on research into nicotinamide and related compounds, this compound holds potential for:
-
Enhancing Plant Growth and Yield: By acting as a biostimulant, it may improve vegetative growth, nutrient uptake, and ultimately, crop yield.[5]
-
Mitigating Abiotic Stress: Potential to increase plant tolerance to environmental stressors such as drought, salinity, and heavy metal contamination.[4][6]
-
Improving Nutritional Quality: May influence the synthesis and accumulation of essential metabolites, thereby enhancing the nutritional value of crops.
Experimental Protocols
The following protocols are adapted from studies on nicotinamide and can serve as a starting point for research on this compound. Researchers should perform dose-response experiments to determine the optimal concentrations for specific plant species and environmental conditions.
Protocol 1: Seed Treatment for Enhanced Germination and Seedling Vigor
Objective: To evaluate the effect of this compound seed priming on germination rate and early seedling growth.
Materials:
-
Seeds of the target crop (e.g., barley, soybean)
-
This compound
-
Distilled water
-
Beakers or flasks
-
Germination trays or petri dishes
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Prepare this compound Solutions: Prepare a series of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) of this compound in distilled water. A control group with only distilled water should be included.
-
Seed Soaking: Surface sterilize the seeds according to standard procedures. Immerse the seeds in the respective this compound solutions for a predetermined duration (e.g., 6-12 hours). Ensure seeds are fully submerged.
-
Drying: After soaking, remove the seeds from the solutions and air-dry them on a clean surface at room temperature.
-
Sowing: Sow the treated seeds in germination trays filled with a suitable substrate or in petri dishes with moist filter paper.
-
Incubation: Place the trays or petri dishes in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Data Collection: Monitor and record germination percentage, seedling height, root length, and fresh/dry weight at regular intervals (e.g., 7, 14, and 21 days after sowing).
Protocol 2: Foliar Application for Improved Growth and Stress Tolerance
Objective: To assess the impact of foliar-applied this compound on plant growth, yield, and response to abiotic stress.
Materials:
-
Potted plants of the target crop (e.g., corn, faba bean)
-
This compound
-
Distilled water
-
Surfactant (e.g., Tween-20)
-
Handheld sprayer
-
Greenhouse or field plots
Procedure:
-
Prepare Spray Solutions: Dissolve this compound in distilled water to achieve the desired concentrations (e.g., 50 mg/L, 100 mg/L, 200 mg/L). Add a surfactant at a low concentration (e.g., 0.05% v/v) to ensure uniform coverage. A control solution containing only water and surfactant should be prepared.
-
Application: Apply the solutions as a fine mist to the foliage of the plants until runoff. Applications can be made at specific growth stages (e.g., vegetative, flowering).
-
Stress Induction (if applicable): For stress tolerance studies, subject the plants to a specific stressor (e.g., drought by withholding water, salinity by irrigating with a saline solution) after a predetermined period following foliar application.
-
Data Collection:
-
Growth Parameters: Measure plant height, number of leaves, leaf area, and biomass at regular intervals.
-
Physiological Parameters: Analyze chlorophyll content, photosynthetic rate, and stomatal conductance.
-
Biochemical Parameters: Measure levels of stress markers like proline and malondialdehyde (MDA), and the activity of antioxidant enzymes.
-
Yield Parameters: At maturity, harvest the plants and determine yield components such as the number of fruits/seeds, fruit/seed weight, and total yield.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on nicotinamide , which can be used as a reference for designing experiments with this compound.
Table 1: Effect of Nicotinamide on Soybean Growth and Yield [5]
| Nicotinamide Conc. (mg/L) | Plant Height (cm) | Number of Branches/Plant | Number of Pods/Plant | Grains/Plant | Grain Mass/Plant (g) | 1000-Grain Mass (g) | Yield ( kg/ha ) |
| 0 (Control) | 80.2 | 4.1 | 55.6 | 120.3 | 28.1 | 233.5 | 3250 |
| 100 | 83.4 | 4.3 | 60.1 | 131.5 | 31.5 | 239.8 | 3580 |
| 200 | 85.1 | 4.4 | 63.2 | 138.7 | 33.2 | 241.1 | 3790 |
| 300 | 88.0 | 4.4 | 67.0 | 142.5 | 33.8 | 243.5 | 3875 |
| 400 | 86.3 | 4.3 | 65.1 | 140.1 | 33.0 | 242.0 | 3810 |
| 500 | 84.2 | 4.2 | 61.5 | 135.8 | 32.1 | 240.5 | 3650 |
| 600 | 82.1 | 4.1 | 58.9 | 128.4 | 30.5 | 237.2 | 3420 |
Table 2: Effect of Nicotinamide on Corn (Zea mays) Yield and Biomass [6]
| Nicotinamide Conc. (mg/L) | Application | Yield ( kg/ha ) | 100-Kernel Mass (g) | Leaf Dry Matter (g) |
| 0 (Control) | - | 5634 | 30.1 | 27.5 |
| 50 | 1 | 5987 | 32.5 | 29.8 |
| 100 | 1 | 6181 | 34.2 | 31.5 |
| 150 | 1 | 6050 | 35.1 | 32.9 |
| 200 | 1 | 5890 | 33.8 | 30.7 |
| 50 | 2 | 6012 | 33.1 | 30.2 |
| 100 | 2 | 6204 | 35.8 | 32.1 |
| 150 | 2 | 6115 | 34.5 | 31.1 |
| 200 | 2 | 5950 | 36.3 | 29.9 |
Table 3: Effect of Nicotinamide on Spring Barley under Lead (Pb) Stress [2]
| Treatment | Root Length (cm) | Shoot Length (cm) | Catalase Activity (U/g FW) | Proline Content (µmol/g FW) | MDA Content (nmol/g FW) |
| Control | 15.2 | 25.8 | 35.6 | 1.2 | 25.4 |
| 1 mM Pb(NO₃)₂ | 12.5 | 20.1 | 65.2 | 2.0 | 43.1 |
| 1 mM Pb(NO₃)₂ + 100 µM Nicotinamide (Foliar) | 14.8 | 24.5 | 45.8 | 1.4 | 30.2 |
| 1 mM Pb(NO₃)₂ + 100 µM Nicotinamide (Soil) | 14.5 | 23.9 | 48.1 | 1.5 | 32.5 |
| 1 mM Pb(NO₃)₂ + 100 µM Nicotinamide (Seed Soaking) | 13.8 | 22.7 | 55.3 | 1.7 | 36.8 |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the hypothesized signaling pathway of this compound based on the known NAD+ salvage pathway and a general experimental workflow for its evaluation.
Caption: Hypothesized metabolic and signaling pathway of this compound in plants.
Caption: General experimental workflow for evaluating this compound in plants.
Conclusion and Future Directions
While direct experimental evidence for the agricultural use of this compound is currently limited, the extensive research on nicotinamide provides a strong rationale for its investigation as a novel plant biostimulant and stress protectant. The protocols and data presented here offer a solid foundation for initiating such research. Future studies should focus on establishing the optimal application methods and concentrations of this compound for various crops, elucidating its precise mechanism of action and signaling pathways in plants, and conducting field trials to validate its efficacy under real-world agricultural conditions.
References
Application Note: Developing Pharmaceuticals with 6-Methylnicotinamide as a Chemical Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Methylnicotinamide is a derivative of nicotinamide (a form of vitamin B3) that serves as a versatile precursor in the synthesis of diverse and potent bioactive compounds.[1] Its unique chemical structure, featuring a pyridine ring with a methyl group at the 6-position, provides a valuable scaffold for medicinal chemists to develop novel pharmaceuticals. This compound is a key starting material for creating derivatives targeting a range of biological pathways, including those involved in neurological disorders and pain perception.[1][2] This document outlines the application of this compound as a precursor, providing detailed protocols for synthesis and analysis, quantitative data on derivative compounds, and visualizations of relevant pathways and workflows.
Section 1: Rationale for Use as a Precursor
The 6-methyl-pyridine core of this compound offers several advantages in drug design:
-
Structural Rigidity: The aromatic pyridine ring provides a rigid framework, which can help in achieving specific conformations for optimal binding to biological targets.
-
Modification Sites: The structure allows for chemical modifications at multiple positions, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of other heterocyclic scaffolds.
These properties make this compound an attractive starting point for developing targeted therapies. A key application has been in the generation of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the treatment of inflammatory pain.[2]
Section 2: Synthesis of Bioactive Molecules from this compound Derivatives
The true utility of this compound is demonstrated in its role as a foundational block for more complex molecules. The following diagram illustrates a typical drug discovery workflow starting from this precursor.
Caption: Drug discovery workflow using this compound precursor.
Example Application: Synthesis of 6-Phenylnicotinamide Derivatives as TRPV1 Antagonists
A notable success in utilizing a this compound scaffold is the development of potent TRPV1 antagonists.[2] The synthesis involves modifying the 6-position of the pyridine ring, often through cross-coupling reactions, to introduce various aryl groups. This optimization led to the discovery of compounds with excellent potency and pharmacological profiles.[2]
The general synthesis pathway is visualized below.
Caption: General synthesis scheme for 6-Aryl-Nicotinamide TRPV1 antagonists.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 6-(4-fluorophenyl)-N-(2-methylbenzothiazol-5-yl)nicotinamide
This protocol is adapted from methodologies used in the development of TRPV1 antagonists.[2]
Materials:
-
6-Chloro-nicotinic acid derivative
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
2-Methylbenzothiazol-5-amine
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Suzuki Coupling:
-
To a solution of the 6-chloro-nicotinic acid derivative in a dioxane/water mixture, add 4-fluorophenylboronic acid, Na₂CO₃, and the palladium catalyst.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 90-100°C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purify the resulting 6-(4-fluorophenyl)-nicotinic acid by column chromatography or recrystallization.
-
-
Amide Coupling:
-
Dissolve the synthesized 6-(4-fluorophenyl)-nicotinic acid in DMF.
-
Add the 2-methylbenzothiazol-5-amine, HATU, and DIPEA.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the final compound by column chromatography to yield the desired 6-phenylnicotinamide derivative.
-
Protocol 2: In Vitro Enzyme Activity Assay (General)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against enzymes like Nicotinamide N-Methyltransferase (NNMT), which can be adapted for other targets. The assay uses UHP-HILIC-QTOF-MS to measure product formation.[3][4][5]
Materials:
-
Recombinant human NNMT enzyme
-
Substrate 1: Nicotinamide (NAM)
-
Substrate 2: S-adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with DTT and MgCl₂)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Quenching solution (e.g., Acetonitrile with internal standard)
Procedure:
-
Prepare a reaction mixture containing the NNMT enzyme, NAM, and assay buffer in a 96-well plate.
-
Add the synthesized inhibitor compounds at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding SAM to all wells.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to pellet precipitated protein.
-
Analyze the supernatant using UHP-HILIC-QTOF-MS to quantify the formation of the methylated product (N-methylnicotinamide).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Formulation for In Vivo Studies
For animal studies, compounds must be formulated to ensure solubility and bioavailability. The following is a common formulation for delivering nicotinamide derivatives in rodent models.[6]
Materials:
-
Synthesized compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Dissolve the required amount of the compound in DMSO to create a stock solution.
-
In a separate tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until the solution is clear.
-
Add the saline solution dropwise while vortexing to reach the final volume.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6] The final solution should be clear before administration. It is recommended to prepare this working solution fresh on the day of use.[6]
Section 4: Quantitative Data Summary
Structure-activity relationship (SAR) studies on 6-phenylnicotinamide derivatives have yielded compounds with high potency against the TRPV1 receptor. The table below summarizes the inhibitory concentration (IC₅₀) values for selected compounds from this class.
| Compound ID | R¹ Group | R² Group | 6-Aryl Group | hTRPV1 IC₅₀ (nM)[2] |
| 1 | H | H | Phenyl | 110 |
| 2 | H | H | 4-Fluorophenyl | 22 |
| 3 | Me | H | 4-Fluorophenyl | 11 |
| 4 (SB-782443) | Me | H (on benzothiazole) | 4-Fluorophenyl | 4.4 |
| 5 | H | H | 4-Chlorophenyl | 24 |
| 6 | H | H | 4-Trifluoromethylphenyl | 20 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(20), 5609-13.[2]
Section 5: Signaling Pathways and Mechanism of Action
The derivatives synthesized from the this compound precursor often target specific signaling pathways. For the 6-phenylnicotinamide series, the primary target is the TRPV1 receptor, a non-selective cation channel involved in pain and temperature sensation.
Caption: Mechanism of action for TRPV1 antagonists derived from this compound.
TRPV1 is activated by various noxious stimuli, leading to an influx of cations, depolarization of the neuron, and the propagation of a pain signal. The 6-phenylnicotinamide derivatives act as antagonists, binding to the TRPV1 channel to prevent its opening, thereby blocking the pain signal at its source.[2]
Conclusion this compound is a valuable and effective precursor for the synthesis of novel pharmaceutical compounds. Its adaptable scaffold allows for the generation of diverse chemical libraries, leading to the identification of potent and selective molecules like the TRPV1 antagonists. The protocols and data presented here provide a framework for researchers to leverage this compound in their own drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 6-Methylnicotinamide Analogs in Intracerebral Hemorrhage Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of nicotinamide-related compounds, such as 6-Methylnicotinamide, in the context of intracerebral hemorrhage (ICH). The information is based on preclinical studies investigating the effects of nicotinamide and its precursors. While direct studies on this compound in ICH are limited, the data presented here for related molecules offer a strong foundation for designing future investigations.
Introduction
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability.[1][2] Secondary brain injury, which occurs in the hours and days following the initial bleed, is a major contributor to poor outcomes and is characterized by neuroinflammation, oxidative stress, and neuronal cell death.[3][4][5] Nicotinamide and its derivatives, including this compound, are precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[6] Emerging evidence suggests that these compounds may offer neuroprotection in the setting of ICH by mitigating these secondary injury mechanisms.[7] One of the key mechanisms of action is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that, when overactivated by DNA damage, depletes cellular energy stores and promotes cell death.[6][8][9]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on nicotinamide and nicotinamide mononucleotide (NMN) in animal models of ICH. This data can serve as a reference for designing studies with this compound.
Table 1: Efficacy of Nicotinamide and NMN in Murine ICH Models
| Compound | Dosage | Administration Route | Time of Administration | Key Findings | Reference |
| Nicotinamide Mononucleotide (NMN) | 500 mg/kg | Intraperitoneal injection | Daily for >1 week | Significantly reduced mortality, promoted nerve regeneration and functional recovery.[10] | [10] |
| Nicotinamide Mononucleotide (NMN) | Not specified | Tail vein injection | 30 minutes post-ICH | Reduced brain edema, cell death, oxidative stress, and neuroinflammation. Did not decrease hematoma volume.[11] | [11] |
| Nicotinamide Riboside | Not specified | Tail vein injection | 30 minutes post-ICH | Reduced hemorrhagic area, cerebral water content, and histopathological damage. Suppressed reactive oxygen species and neuroinflammation.[7] | [7] |
| Nicotinamide | 500 mg/kg | Intravenous | During reperfusion after MCAO | Reduced brain infarction and microglia/macrophage activation.[12] | [12] |
| NAD+ | 10 and 20 mg/kg | Intranasal | Post-ICH | Failed to reduce brain injury at 24 hours.[13] | [13] |
Table 2: Effects of NMN on Neurological Function and Brain Edema in a Mouse Model of ICH
| Treatment Group | Neurological Score (24h post-ICH) | Brain Edema (%) |
| Sham | Not reported | Not reported |
| cICH + Vehicle | Significantly higher (worse) than sham | Significantly higher than sham |
| cICH + NMN | Significantly improved compared to cICH + Vehicle | Significantly reduced compared to cICH + Vehicle |
Data adapted from a study on Nicotinamide Mononucleotides in a collagenase-induced ICH (cICH) model in mice.[10][14][15]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These can be adapted for studies involving this compound.
Collagenase-Induced Intracerebral Hemorrhage (ICH) Model in Mice
This is a widely used model to mimic spontaneous ICH.[1][16]
-
Animals: Adult male mice (e.g., C57BL/6 or CD-1), weighing 22-35g.[14]
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Stereotactic Surgery:
-
Place the anesthetized mouse in a stereotactic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., the right striatum).
-
Slowly inject bacterial collagenase (e.g., 0.01–0.1 units in 0.5–2 µL of saline) into the striatum using a microinjection pump over several minutes.[1]
-
After injection, leave the needle in place for a few minutes to prevent backflow.
-
Withdraw the needle slowly, suture the scalp incision, and allow the animal to recover.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure but receive an injection of sterile saline instead of collagenase.[14]
Autologous Blood Injection ICH Model
This model closely mimics the initial hematoma formation in clinical ICH.[1][3][4][16]
-
Anesthesia and Stereotactic Surgery: Similar to the collagenase model.
-
Blood Collection:
-
Prior to intracerebral injection, collect a small volume of arterial or venous blood from a peripheral site (e.g., tail artery or vein).
-
-
Intracerebral Injection:
-
Sham Control: Sham-operated animals receive a needle insertion without blood injection.
Assessment of Neurological Deficits
The modified Neurological Severity Score (mNSS) is a common method for evaluating neurological function in rodent models of stroke.[1]
-
Scoring: The mNSS is a composite score that includes motor, sensory, and reflex tests. A higher score indicates a more severe neurological deficit.[1]
-
Procedure:
-
Perform the mNSS at various time points post-ICH (e.g., 24 hours, 72 hours, and weekly).
-
Evaluate tasks such as raising the mouse by the tail (observing for flexion of limbs), walking on a flat surface (observing for gait abnormalities), and sensory tests (e.g., response to touch).
-
Measurement of Brain Edema
-
Procedure:
-
At a predetermined time point post-ICH, euthanize the animal and carefully remove the brain.
-
Separate the brain hemispheres.
-
Measure the wet weight of the ipsilateral (hemorrhagic) and contralateral hemispheres.
-
Dry the hemispheres in an oven (e.g., at 100°C for 24 hours) and measure the dry weight.
-
Calculate brain water content using the formula: (Wet Weight - Dry Weight) / Wet Weight * 100%.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in ICH.
Caption: General experimental workflow for studying this compound in ICH.
Caption: Activation of the Nrf2/HO-1 pathway by NMN in ICH.
References
- 1. Experimental animal models and evaluation techniques in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.llu.edu [experts.llu.edu]
- 3. Animal models for the study of intracranial hematomas (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Experimental animal models of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide offers multiple protective mechanisms in stroke as a precursor for NAD+, as a PARP inhibitor and by partial restoration of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide riboside restores nicotinamide adenine dinucleotide levels and alleviates brain injury by inhibiting oxidative stress and neuroinflammation in a mouse model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging role of PARP-1 and PARthanatos in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Nicotinamide mononucleotide attenuates brain injury after intracerebral hemorrhage by activating Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinamide Deteriorates Post-Stroke Immunodepression Following Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of nicotinamide adenine dinucleotide on intracerebral hemorrhage-induced brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of transformation of nicotinamide mononucleotides to cerebral infarction hemorrhage based on MCAO model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of transformation of nicotinamide mononucleotides to cerebral infarction hemorrhage based on MCAO model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models and experimental treatments of intracerebral hemorrhage (Chapter 17) - Intracerebral Hemorrhage [cambridge.org]
Application Notes and Protocols for High-Throughput Screening of 6-Methylnicotinamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnicotinamide is a derivative of nicotinamide (Vitamin B3) and an endogenous metabolite. Analogs of this compound are of significant interest in drug discovery due to their potential to modulate the activity of key enzymes involved in nicotinamide adenine dinucleotide (NAD+) metabolism. Two such critical enzymes are Nicotinamide N-Methyltransferase (NNMT) and Nicotinamide Phosphoribosyltransferase (NAMPT). High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel analogs that can modulate the activity of these enzymes, offering potential therapeutic avenues for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
This document provides detailed application notes and protocols for biochemical and cell-based HTS assays designed to screen for analogs of this compound that act as modulators of NNMT and NAMPT.
Target Enzymes and Signaling Pathways
Nicotinamide N-Methyltransferase (NNMT)
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosylmethionine (SAM) as a methyl donor. This process yields 1-methylnicotinamide and S-adenosylhomocysteine (SAH). By regulating nicotinamide levels, NNMT plays a crucial role in NAD+ homeostasis and cellular methylation potential.
Caption: NNMT signaling pathway.
Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, converting nicotinamide to nicotinamide mononucleotide (NMN). NAD+ is a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. Inhibition of NAMPT can lead to NAD+ depletion, which is particularly detrimental to cancer cells with high energy demands.
Caption: NAMPT signaling pathway.
High-Throughput Screening Workflow
A typical HTS workflow for identifying modulators of NNMT or NAMPT from a library of this compound analogs involves several stages, from primary screening to lead optimization.
Caption: HTS workflow for analog screening.
Experimental Protocols
Biochemical HTS Assay for NNMT Inhibitors (Fluorescence-Based)
This assay measures the production of SAH, which is subsequently converted to homocysteine. The free thiol group of homocysteine reacts with a probe to generate a fluorescent signal.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (or analog library)
-
SAH hydrolase
-
Thiol-detecting probe (e.g., ThioGlo™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
384-well black, low-volume assay plates
-
Multi-channel pipettes and/or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating: Dispense 50 nL of each this compound analog from the library (typically at 10 mM in DMSO) into the assay plate wells. For controls, dispense DMSO only (negative control) and a known NNMT inhibitor (positive control).
-
Enzyme Preparation: Prepare a solution of NNMT enzyme and SAH hydrolase in assay buffer.
-
Enzyme Addition: Add 5 µL of the enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate solution containing SAM and nicotinamide in assay buffer. Add 5 µL of the substrate solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 5 µL of the thiol-detecting probe to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature and then measure the fluorescence intensity (e.g., Ex/Em = 380/500 nm).
Biochemical HTS Assay for NAMPT Inhibitors (Coupled Enzyme, Fluorescence-Based)
This assay measures the production of NMN, which is then converted to NAD+. The NAD+ is subsequently used in a coupled enzymatic reaction to produce a fluorescent product.[1]
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (or analog library)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NMN adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
384-well black, low-volume assay plates
-
Multi-channel pipettes and/or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating: Dispense 50 nL of each analog solution into the assay plate wells. Include DMSO and a known NAMPT inhibitor (e.g., FK866) as controls.
-
Enzyme Preparation: Prepare a solution containing NAMPT, NMNAT, and ADH in assay buffer.
-
Enzyme Addition: Add 5 µL of the enzyme mixture to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a substrate solution containing nicotinamide, PRPP, ATP, and ethanol in assay buffer. Add 5 µL of this solution to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Signal Measurement: Measure the fluorescence of the produced NADH (Ex/Em = 340/460 nm).[1]
Cell-Based HTS Assay for NAMPT Inhibitors (Cell Viability)
This assay measures the cytotoxic effect of NAMPT inhibition in cancer cell lines that are highly dependent on the NAD+ salvage pathway.
Materials:
-
Cancer cell line with high NAMPT expression (e.g., A431, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Analog library
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
384-well white, clear-bottom assay plates
-
Automated liquid handling system
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the cells into the 384-well plates at a density of 1,000-5,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add the this compound analogs at various concentrations to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: After a short incubation, measure luminescence or fluorescence to determine cell viability.
Data Presentation
Assay Quality Control
The robustness of HTS assays is typically assessed using the Z'-factor, which is calculated as follows:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An ideal HTS assay should have a Z'-factor greater than 0.5.
| Assay | Target | Assay Type | Typical Z'-Factor |
| NNMT Inhibition | NNMT | Biochemical (Fluorescence) | > 0.7 |
| NAMPT Inhibition | NAMPT | Biochemical (Fluorescence) | > 0.6 |
| Cell Viability | NAMPT | Cell-Based (Luminescence) | > 0.5 |
Quantitative Data for Known Inhibitors
The following tables summarize the inhibitory potency (IC50) of some known inhibitors of NNMT and NAMPT. This data can be used as a benchmark for evaluating the activity of novel this compound analogs.
Table 1: IC50 Values of Known NNMT Inhibitors
| Compound | Scaffold | IC50 (µM) | Assay Type |
| 1-Methylnicotinamide | Nicotinamide Analog | ~100 | Biochemical |
| Sinefungin | Pan-methyltransferase inhibitor | ~5 | Biochemical |
| JBSNF-000028 | Tricyclic | 0.018 | Biochemical |
| This compound Analog Hit 1 | [Scaffold of Hit 1] | [IC50 of Hit 1] | Biochemical |
| This compound Analog Hit 2 | [Scaffold of Hit 2] | [IC50 of Hit 2] | Cell-Based |
Table 2: IC50 Values of Known NAMPT Inhibitors
| Compound | Scaffold | IC50 (nM) | Assay Type |
| FK866 | Pyridine | ~1-10 | Biochemical & Cell-Based |
| GMX1778 | Pyridine | ~5-20 | Biochemical & Cell-Based |
| STF-118804 | Novel Heterocycle | ~17 | Cell-Based |
| This compound Analog Hit 3 | [Scaffold of Hit 3] | [IC50 of Hit 3] | Biochemical |
| This compound Analog Hit 4 | [Scaffold of Hit 4] | [IC50 of Hit 4] | Cell-Based |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the high-throughput screening of this compound analogs against two key metabolic enzymes, NNMT and NAMPT. By employing these robust biochemical and cell-based assays, researchers can efficiently identify and characterize novel modulators with therapeutic potential. The successful implementation of these screening strategies, coupled with subsequent lead optimization, will be instrumental in advancing the development of new drugs for a range of human diseases.
References
Troubleshooting & Optimization
6-Methylnicotinamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylnicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of nicotinamide and is considered an endogenous metabolite.[1][2] It is utilized in biochemical research to study metabolic pathways and has potential applications in pharmaceutical development, particularly for neurological disorders.[3]
Q2: What are the key physicochemical properties of this compound?
A2: Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| Melting Point | 197-199 °C | [4] |
| Appearance | White to off-white solid | [3][4] |
| Calculated LogP | 0.35 | |
| Calculated Water Solubility (log₁₀WS) | -1.88 mol/L | [5] |
Q3: In which solvents is this compound soluble?
A3: this compound has published solubility data in Dimethyl Sulfoxide (DMSO) and water. For in vitro and in vivo experiments, various co-solvent systems are also recommended.
| Solvent / Solvent System | Solubility / Concentration | Notes |
| DMSO | 50 mg/mL (367.24 mM) | Ultrasonic assistance is recommended.[2] |
| Water | 3.33 mg/mL (24.46 mM) | Requires sonication, warming, and heating to 60°C for dissolution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (18.36 mM) | Solvents should be added sequentially.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.36 mM) | - |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (18.36 mM) | - |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (14.69 mM) | Sonication is recommended.[6] |
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound in aqueous solutions.
-
Problem: You are observing that this compound is not fully dissolving in water or buffer at your desired concentration.
-
Solution Workflow:
Troubleshooting workflow for dissolution issues. -
Detailed Steps:
-
Mechanical Agitation: Begin by vortexing the solution vigorously.
-
Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound.[2]
-
Heating: Gently warm the solution. For aqueous solutions, heating up to 60°C can significantly improve solubility.[2]
-
Co-solvents: If working with a stock solution for cell culture, first dissolve this compound in a small amount of DMSO to create a concentrated stock.[2] This stock can then be diluted into your aqueous experimental medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
pH Adjustment: While specific data on pH-dependent solubility is limited, the pyridine structure suggests that adjusting the pH may alter solubility. This should be approached with caution as it can affect compound stability and experimental conditions.
-
Issue 2: Precipitation of this compound upon dilution of a stock solution.
-
Problem: Your this compound, dissolved in a high-concentration stock (e.g., in DMSO), precipitates when diluted into an aqueous buffer or cell culture medium.
-
Solutions:
-
Increase Dilution Volume: Dilute the stock solution into a larger volume of the aqueous phase to avoid reaching the solubility limit.
-
Stepwise Dilution: Perform serial dilutions instead of a single large dilution.
-
Use of Surfactants: For in vivo formulations, the inclusion of surfactants like Tween-80 can help maintain solubility.[1][6]
-
Warm the Diluent: Gently warming the aqueous diluent before adding the stock solution can sometimes prevent precipitation.
-
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 136.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out 1.36 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol: General Application in Cell Culture
-
Objective: To treat cultured cells with a final concentration of 100 µM this compound.
-
Procedure:
-
Thaw the 10 mM stock solution of this compound at room temperature.
-
Prepare the final working solution by diluting the stock solution 1:100 in pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Gently mix the working solution by inverting the tube.
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired experimental duration.
Note: Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Signaling Pathway Context
This compound is structurally related to nicotinamide and is relevant in the context of the Nicotinamide N-methyltransferase (NNMT) metabolic pathway. NNMT is a key enzyme in the metabolism of nicotinamide, a form of vitamin B3 and a precursor for NAD+. This pathway plays a crucial role in cellular energy metabolism and epigenetic regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 6960-22-1 [chemicalbook.com]
- 5. This compound (CAS 6960-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
improving the stability of 6-Methylnicotinamide in solution
This technical support center provides guidance on improving the stability of 6-Methylnicotinamide in solution for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule is susceptible to hydrolysis, particularly at non-neutral pH, and can undergo oxidative degradation. Elevated temperatures accelerate these degradation processes, and exposure to UV light can also lead to the formation of degradation products.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: For short-term storage and immediate use, maintaining a pH range of 6.0-7.5 is generally recommended to minimize hydrolysis. The rate of degradation increases significantly in both acidic and alkaline conditions. For long-term storage, a comprehensive stability study is advised to determine the optimal pH for your specific formulation.
Q3: How should I store my this compound stock solutions?
A3: Stock solutions should be stored at low temperatures, typically between 2-8°C for short-term storage (days to a week) and at -20°C or lower for long-term storage (weeks to months). It is also crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q4: Can I use buffers to prepare my this compound solutions? Which ones are recommended?
A4: Yes, using buffers is highly recommended to maintain a stable pH. Phosphate-buffered saline (PBS) at a pH of 7.4 is a common choice for cell-based assays. For other applications, citrate or acetate buffers can be used, but it is essential to ensure the buffer components do not catalyze the degradation of this compound. A pre-formulation compatibility study is advised.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions before each experiment. 2. Verify the pH of your solution and adjust to a neutral range (6.0-7.5) using a suitable buffer. 3. Store aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). | Formation of degradation products due to hydrolysis or oxidation. | 1. Confirm the identity of the degradation products using a reference standard if available. 2. Minimize exposure to harsh pH conditions, high temperatures, and light. 3. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to your formulation (after confirming compatibility). |
| Precipitation observed in the solution upon storage. | Poor solubility at the storage temperature or a change in pH leading to the formation of less soluble species. | 1. Ensure the concentration of this compound is below its solubility limit at the storage temperature. 2. Use a buffered solution to prevent pH shifts. 3. If using a co-solvent, ensure it is stable and compatible at the storage temperature. |
Quantitative Data on Stability
The following table summarizes the effect of pH and temperature on the degradation rate of this compound in an aqueous solution.
| Parameter | Condition | Degradation Rate Constant (k) | Half-life (t½) |
| pH | 3.0 | 1.5 x 10⁻⁵ s⁻¹ | ~12.8 hours |
| 5.0 | 4.2 x 10⁻⁶ s⁻¹ | ~45.9 hours | |
| 7.0 | 1.1 x 10⁻⁷ s⁻¹ | ~72.8 days | |
| 9.0 | 8.9 x 10⁻⁶ s⁻¹ | ~21.6 hours | |
| Temperature | 4°C | 2.5 x 10⁻⁸ s⁻¹ | ~320.6 days |
| 25°C | 1.1 x 10⁻⁷ s⁻¹ | ~72.8 days | |
| 40°C | 5.7 x 10⁻⁷ s⁻¹ | ~14.1 days |
Data presented are hypothetical and for illustrative purposes. Actual values may vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
-
Prepare a 100 mM Phosphate Buffer (pH 7.0):
-
Dissolve 13.6 g of monobasic potassium phosphate (KH₂PO₄) in 800 mL of purified water.
-
Adjust the pH to 7.0 using a 1 M potassium hydroxide (KOH) solution.
-
Add purified water to a final volume of 1 L.
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare a 10 mM this compound Stock Solution:
-
Weigh out the required amount of this compound powder.
-
In a sterile, light-protected container, dissolve the powder in the 100 mM phosphate buffer (pH 7.0) to achieve a final concentration of 10 mM.
-
Gently vortex until the solid is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into single-use, amber microtubes.
-
For short-term storage, keep at 2-8°C for up to one week.
-
For long-term storage, store at -20°C or -80°C for up to six months.
-
Protocol 2: Accelerated Stability Study Workflow
This protocol outlines a general workflow for assessing the stability of a this compound formulation under accelerated conditions.
Caption: Workflow for an accelerated stability study of this compound.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound in an aqueous solution.
Caption: Primary degradation pathways of this compound.
Technical Support Center: Optimizing 6-Methylnicotinamide Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 6-Methylnicotinamide (6-MN) concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MN) and what is its primary cellular target?
A1: this compound (6-MN), also referred to as 6-methoxynicotinamide (6MeONa), is a derivative of nicotinamide. Its primary cellular target is Nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, to produce 1-methylnicotinamide.[1]
Q2: What is the general effect of 6-MN on cancer cells?
A2: As an inhibitor of NNMT, 6-MN can lead to a reduction in the viability of cancer cells.[1] Overexpression of NNMT has been observed in various cancers, and its inhibition can suppress cell proliferation, migration, and chemoresistance.[2][3]
Q3: What is a typical starting concentration range for 6-MN in cell viability assays?
A3: Based on available studies, a starting concentration range of 10 µM to 100 µM has been used for 6-MN in cell lines such as osteosarcoma and Merkel cell carcinoma.[4] For the related compound 6-aminonicotinamide (6-AN), a broader range of 1 µM to 1000 µM has been explored in lung cancer cell lines.[5] Therefore, a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to a higher concentration (e.g., 200 µM or higher) is recommended to determine the optimal concentration for your specific cell line.[4][5]
Q4: How does 6-MN affect the NAD+ salvage pathway?
A4: 6-MN, by inhibiting NNMT, prevents the methylation of nicotinamide (NAM). This blockage can lead to an accumulation of NAM, which can then be utilized by the NAD+ salvage pathway to synthesize more NAD+. This pathway is critical for maintaining cellular energy levels and is often upregulated in cancer cells.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating by gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and minimize evaporation from the inner wells.
-
-
Possible Cause: Incomplete dissolution of formazan crystals in an MTT assay.
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by placing the plate on an orbital shaker for at least 10-15 minutes. Visually inspect the wells to confirm no crystals remain before reading the absorbance.[6]
-
Issue 2: No significant decrease in cell viability even at high concentrations of 6-MN.
-
Possible Cause: The cell line may be resistant to 6-MN.
-
Solution: Investigate the expression level of NNMT in your cell line. Cells with low or no NNMT expression may not be sensitive to 6-MN. Consider using a different cell line with known high NNMT expression as a positive control.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The effects of 6-MN on cell viability may be time-dependent. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment to determine the optimal duration.[5]
-
-
Possible Cause: Degradation of the 6-MN compound.
-
Solution: Ensure proper storage of the 6-MN stock solution as recommended by the manufacturer. Prepare fresh dilutions for each experiment.
-
Issue 3: Unexpected increase in cell proliferation at low concentrations of 6-MN.
-
Possible Cause: Hormesis effect.
-
Solution: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit. This is a known biological phenomenon. Carefully document this observation and expand the lower end of your concentration range with more data points to accurately characterize the dose-response curve.
-
Data Presentation
Table 1: Concentration Ranges of this compound and a Related Compound in Cell Viability Studies
| Compound | Cell Line(s) | Concentration Range | Outcome | Reference |
| This compound (6MeONa) | Osteosarcoma (U-2 OS, Saos-2), Merkel Cell Carcinoma (MCC13, MCC26) | 10 µM, 100 µM | Reduced cell viability | [4] |
| 6-Aminonicotinamide (6-AN) | Lung Cancer (A549, H460) | 1 µM - 1000 µM | Dose-dependent decrease in metabolic activity | [5] |
| 6-Aminonicotinamide (6-AN) | K562 leukemia, A549 lung cancer, T98G glioblastoma | 30 µM - 250 µM | Increased sensitivity to cisplatin | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of 6-MN in an adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (6-MN)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
6-MN Treatment:
-
Prepare a stock solution of 6-MN in DMSO.
-
Perform a serial dilution of the 6-MN stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 6-MN. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the 6-MN concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
-
Mandatory Visualizations
Caption: Workflow for determining the optimal 6-MN concentration.
Caption: 6-MN inhibits NNMT in the NAD+ salvage pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Knockdown of nicotinamide N-methyltransferase suppresses proliferation, migration, and chemoresistance of Merkel cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.univpm.it [iris.univpm.it]
- 4. mdpi.com [mdpi.com]
- 5. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 6-Methylnicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with 6-Methylnicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of nicotinamide (Vitamin B3) and is an endogenous metabolite. Its primary mechanism of action is related to the modulation of nicotinamide adenine dinucleotide (NAD+) metabolism. It can act as a substrate for Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide. By participating in this reaction, this compound can influence the levels of NAD+, a critical coenzyme in cellular redox reactions and a substrate for various enzymes like sirtuins and PARPs.
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors related to the compound itself, experimental design, or assay execution. Key areas to investigate include:
-
Compound Stability and Solubility: Ensure proper storage and handling of this compound. Inconsistent dissolution can lead to variability in effective concentrations.
-
Cell-Based Assay Variability: Factors such as cell passage number, seeding density, and incubation times can significantly impact results.
-
On-Target vs. Off-Target Effects: At different concentrations, this compound may engage targets other than its primary intended target, leading to unexpected phenotypes.
-
Assay-Specific Interferences: The compound may directly interfere with assay components, for example, in cell viability assays like the MTT assay.
Q3: How should I prepare and store this compound solutions?
For consistent results, proper preparation and storage of this compound solutions are critical.
-
Solubility: this compound is soluble in DMSO. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to dissolve the compound by heating and/or sonication if precipitation occurs.
-
Storage: Stock solutions should be stored at -20°C or -80°C. It is advisable to prepare fresh working solutions for each experiment to avoid degradation.
Q4: I am observing unexpected cellular phenotypes. How can I investigate potential off-target effects?
Investigating off-target effects is a crucial step in understanding inconsistent results. A systematic approach is recommended:
-
Target Engagement Confirmation: First, confirm that this compound is engaging its intended target (e.g., NNMT) in your experimental system. This can be done by measuring the levels of downstream metabolites.
-
Dose-Response Analysis: Perform a wide range of concentration-response experiments. Off-target effects are often observed at higher concentrations.
-
Phenotypic Controls: Use a negative control compound that is structurally similar but inactive against the primary target. Genetic knockdown (e.g., siRNA) of the target can also help confirm that the observed phenotype is on-target.
-
Broad-Spectrum Screening: If resources permit, screen this compound against a panel of common off-target proteins, such as kinases and G protein-coupled receptors (GPCRs).
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Table 1: Troubleshooting Inconsistent Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Direct interference with assay reagents | Run a cell-free control experiment by adding this compound to the assay medium without cells to check for direct reduction of the tetrazolium salt. |
| Alteration of cellular metabolism | This compound can alter NAD+/NADH ratios, which can affect the reduction of tetrazolium salts. Supplement results with a non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release. |
| Variability in cell seeding and growth | Ensure a homogeneous cell suspension before seeding. Use a consistent cell passage number and avoid "edge effects" in microplates by filling outer wells with sterile media. |
| Inconsistent incubation times | Use a multichannel pipette for adding reagents and ensure uniform incubation times across all wells. |
Issue 2: Variable Inhibition of Target Enzyme (NNMT/NAMPT)
Table 2: Troubleshooting Variable Enzyme Inhibition
| Potential Cause | Recommended Solution |
| Inaccurate compound concentration | Prepare fresh serial dilutions for each experiment from a recently prepared stock solution. Verify pipette calibration. |
| Substrate/Cofactor Degradation | Ensure the stability of substrates and cofactors (e.g., NAD+, SAM) in the assay buffer. Prepare them fresh if necessary. |
| Enzyme Activity Variability | Use a consistent lot of recombinant enzyme and ensure proper storage and handling to maintain its activity. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound on NNMT
This protocol is adapted from a standard fluorometric NNMT inhibitor screening assay.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (Substrate)
-
S-Adenosylmethionine (SAM) (Cofactor)
-
NNMT Assay Buffer
-
Thiol Detecting Probe
-
This compound
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in NNMT Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM in the assay.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of diluted this compound or vehicle control (DMSO in assay buffer).
-
25 µL of NNMT enzyme solution.
-
Mix and incubate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of a mixture of Nicotinamide and SAM to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).
-
Add the Thiol Detecting Probe working solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Measuring Cellular NAD+ Levels
This protocol provides a general workflow for measuring changes in intracellular NAD+ levels after treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
NAD+/NADH quantification kit (commercially available)
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using the extraction buffer provided in the NAD+/NADH quantification kit.
-
-
NAD+ Quantification:
-
Follow the manufacturer's protocol for the NAD+/NADH quantification kit. This typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric product.
-
Measure the signal using a plate reader.
-
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration in each sample. Compare the NAD+ levels in treated cells to the vehicle-treated control.
Visualizations
Caption: NAD+ Salvage Pathway and the role of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Logical relationships between causes and observed issues.
Technical Support Center: 6-Methylnicotinamide (6-MN) Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Methylnicotinamide (6-MN) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture. Specific temperature recommendations are provided in the table below.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound are best stored at low temperatures. For short-term storage, -20°C is acceptable for up to one month, while for long-term storage of up to six months, -80°C is recommended[1]. It is crucial to use airtight containers to prevent solvent evaporation and contamination. If you are preparing an aqueous stock solution, it is recommended to filter and sterilize it before use[1].
Q3: What are the primary factors that can cause degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound include exposure to light (photolysis), high temperatures (thermolysis), humidity, and reactive oxygen species (oxidation). Like other nicotinamide derivatives, it may also be susceptible to hydrolysis under acidic or basic conditions.
Q4: Are there any known incompatible materials or substances to avoid when working with this compound?
A4: Yes, you should avoid storing this compound with strong oxidizing agents[2]. Additionally, ensure that storage containers are clean and free of contaminants that could catalyze degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected low potency or inconsistent results in assays. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh solutions from a new batch of solid compound and compare results. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Key degradation pathways to investigate are hydrolysis, oxidation, and photolysis. |
| Precipitation observed in this compound solutions upon storage. | Poor solubility or solvent evaporation. | Ensure the solvent and concentration are appropriate for long-term storage. If precipitation occurs, gentle warming and sonication can be used to redissolve the compound[1]. For in vivo experiments, it is best to prepare fresh solutions daily[1]. |
| Discoloration of the solid this compound powder. | Potential degradation due to exposure to light or air (oxidation). | Discard the discolored powder as it may be compromised. Always store the solid compound in a dark, dry place, preferably under an inert atmosphere if it is highly sensitive. |
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Keep in a tightly sealed, opaque container in a dry and well-ventilated area. |
| Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid multiple freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months[1] | Ideal for long-term storage to maintain integrity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound, in accordance with ICH guidelines[2][3][4].
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining this compound and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (e.g., ~261 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that degradation product peaks do not interfere with the main peak of this compound.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting stability testing of this compound.
Potential Metabolic Pathway of this compound
The metabolic pathway of this compound is not fully elucidated in the literature. However, based on the known metabolism of nicotinamide, a plausible pathway involves enzymatic reactions that modify the core structure. Nicotinamide is metabolized by nicotinamide N-methyltransferase (NNMT) to 1-methylnicotinamide (MNA)[5]. It is conceivable that this compound could also be a substrate for further metabolism.
Caption: A potential metabolic pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. rjptonline.org [rjptonline.org]
- 5. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of 6-Methylnicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylnicotinamide (6-MN). The information is designed to help address potential off-target effects and other common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
Researchers may observe cellular effects that are not consistent with the known or expected on-target activity of this compound.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Conduct Dose-Response Experiments: Determine the minimal effective concentration to reduce the likelihood of engaging lower-affinity off-targets. 2. Use Structurally Unrelated Control Compounds: Compare the effects of 6-MN with other molecules that have a similar intended biological activity but a different chemical structure. 3. Perform Target Knockdown/Knockout Experiments: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype persists in the absence of the primary target, it is likely due to off-target effects. 4. Utilize Off-Target Prediction Tools: Employ computational tools to predict potential off-target interactions based on the chemical structure of 6-MN.[1][2] |
| Cell Culture Variability | 1. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition across all experiments. 2. Regular Mycoplasma Testing: Periodically test cell lines for mycoplasma contamination, which can significantly alter cellular metabolism and response to treatments. |
| Compound Stability and Purity | 1. Verify Compound Integrity: Confirm the purity and stability of the 6-MN stock solution using analytical methods like HPLC or mass spectrometry. 2. Proper Storage: Store 6-MN according to the manufacturer's recommendations to prevent degradation. |
Issue 2: Difficulty in Replicating Published Data
Researchers may struggle to reproduce experimental results from published literature involving this compound.
| Potential Cause | Troubleshooting Steps |
| Differences in Experimental Conditions | 1. Review and Match Protocols: Carefully compare your experimental protocol with the published methodology, paying close attention to cell line origin, reagent concentrations, and incubation times. 2. Contact the Original Authors: If discrepancies persist, consider reaching out to the authors of the original study for clarification on their methods. |
| Cell Line-Specific Effects | 1. Characterize Your Cell Line: Be aware that the expression levels of on- and off-targets can vary significantly between different cell lines, leading to different responses. 2. Test in Multiple Cell Lines: If possible, validate key findings in a second, relevant cell line to ensure the observed effects are not cell-type specific. |
| Variations in Reagent Quality | 1. Source and Quality of 6-MN: Ensure the this compound used is from a reputable supplier and has a high degree of purity. 2. Consistency of Other Reagents: Use consistent sources and lots of other critical reagents, such as growth media and serum. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological role?
A1: this compound (6-MN) is a derivative of nicotinamide (a form of vitamin B3) and is an endogenous metabolite.[3][4] It is produced in the body by the enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide.[5][6][7] While its precise functions are still under investigation, it is involved in nicotinate and nicotinamide metabolism.[5]
Q2: What are the potential off-target effects of this compound?
A2: Currently, there is limited publicly available data from comprehensive off-target screening panels for this compound. However, like many small molecules, it has the potential to interact with unintended targets, especially at higher concentrations.[2] Potential off-target effects could be mediated by interactions with other enzymes that recognize nicotinamide or similar structures. Researchers should be cautious of unexpected phenotypes and validate that the observed effects are truly linked to the intended target.[6]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is a critical aspect of pharmacological research.[6][8] Key strategies include:
-
Genetic Target Validation: Using techniques like siRNA or CRISPR to knockdown or knockout the intended target (e.g., if you hypothesize 6-MN acts on a specific enzyme). If the effect of 6-MN is lost, it supports an on-target mechanism.[9]
-
Use of Inactive Control Compounds: Synthesizing or obtaining a structurally similar analog of 6-MN that is predicted to be inactive against the primary target can help differentiate specific from non-specific effects.
-
Rescue Experiments: If 6-MN is expected to deplete a specific metabolite, co-administration of that metabolite could rescue the phenotype, supporting an on-target effect.
-
Biochemical Assays: Directly testing the ability of 6-MN to interact with purified putative off-targets in vitro.
Q4: Are there any known signaling pathways affected by this compound?
A4: The direct and specific effects of this compound on signaling pathways are not well-documented. However, as a nicotinamide derivative, it exists within the broader context of NAD+ metabolism, which is known to influence numerous signaling pathways, including those regulated by sirtuins and PARPs.[10][11] Nicotinamide itself can impact pathways like mTOR.[4][12] Therefore, it is plausible that high concentrations of 6-MN could indirectly influence these pathways.
Quantitative Data
Due to the lack of specific public data on the off-target binding profile of this compound, the following table presents hypothetical data for illustrative purposes. This table demonstrates how quantitative data on off-target interactions should be structured. Researchers are strongly encouraged to perform their own off-target profiling.
Table 1: Hypothetical Off-Target Kinase Profile of this compound
| Target Kinase | IC50 (µM) | % Inhibition at 10 µM |
| Primary Target X | 0.1 | 95% |
| Off-Target Kinase A | 5.2 | 65% |
| Off-Target Kinase B | 12.8 | 42% |
| Off-Target Kinase C | > 50 | < 10% |
| Off-Target Kinase D | > 50 | < 5% |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This protocol outlines a general workflow for identifying and validating potential off-target effects of this compound.
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide: Oversight of Metabolic Dysfunction through SIRT1, mTOR, and Clock Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Optimizing 6-Methylnicotinamide Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of 6-Methylnicotinamide to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of nicotinamide, also known as vitamin B3, and is an endogenous metabolite.[1][2][3] Its unique structure allows it to participate in various biochemical pathways.[4] While its precise mechanism of action is still under investigation, it is known to be involved in cellular metabolism and may have neuroprotective and antioxidant properties.[4] It can also serve as a precursor in the synthesis of other bioactive compounds.[4]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is soluble in DMSO and water.[1][3] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. To minimize the potential for solvent-induced cytotoxicity, the final DMSO concentration in the culture medium should be kept low, typically below 0.1%.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[1] The stability of this compound in aqueous solutions, such as cell culture media, can be influenced by factors like pH and temperature.[5][6][7] It is best practice to prepare fresh dilutions in media for each experiment from a frozen stock.
Q4: Are there known off-target effects of this compound?
A4: As a nicotinamide analog, this compound may have off-target effects related to the pathways in which nicotinamide is involved, such as NAD+ metabolism.[8] The specificity of its effects should be carefully evaluated in your experimental system. It is advisable to include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or Inconsistent Cellular Uptake
Symptoms:
-
Low intracellular concentration of this compound as measured by LC-MS/MS.
-
High variability in biological response across replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poor solubility in media | Although soluble in water, high concentrations in media might lead to precipitation. Visually inspect the media for any precipitates after adding this compound. If precipitation occurs, consider lowering the concentration or using a different formulation. |
| Cell health and density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Overly confluent or unhealthy cells can exhibit altered uptake mechanisms.[9][10] |
| Incorrect incubation time | Optimize the incubation time for maximal uptake. Perform a time-course experiment to determine the optimal duration of exposure. |
| Passive diffusion limitations | The cellular uptake mechanism for this compound is not well-defined. If passive diffusion is limited, consider using delivery vehicles like liposomes or nanoparticles to enhance intracellular delivery. |
Issue 2: Inconsistent Biological Effects
Symptoms:
-
High variability in assay readouts (e.g., cell viability, gene expression) between wells or experiments.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[9] |
| Edge effects in multi-well plates | Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. To mitigate this, fill the peripheral wells with sterile water or PBS and do not use them for experimental samples.[10] |
| Compound degradation | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Pipetting errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of the compound to each well.[9] |
Issue 3: High Background or Off-Target Effects
Symptoms:
-
Unexpected changes in cellular pathways not directly related to the hypothesized mechanism of action.
-
High signal in negative control wells in cell-based assays.[9]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Non-specific binding | Consider potential non-specific binding to proteins in the serum of the cell culture medium or to the plastic of the culture plates. The use of serum-free media for the duration of the treatment, if possible, can help assess this. |
| Interaction with assay components | This compound may interfere with the reagents of your assay (e.g., fluorescent dyes, enzyme substrates). Run appropriate controls, including the compound in a cell-free assay system, to test for interference. |
| Metabolism of the compound | Cells may metabolize this compound into other active compounds. LC-MS/MS analysis of cell lysates can help identify potential metabolites. |
| Activation of stress pathways | High concentrations of any small molecule can induce cellular stress. Use the lowest effective concentration and include markers of cellular stress in your analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 100 mM stock solution:
-
Calculate the mass of this compound needed to prepare the desired volume of a 100 mM stock solution (Molecular Weight: 136.15 g/mol ).
-
Under sterile conditions, dissolve the calculated mass of this compound in the appropriate volume of sterile DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.[2]
-
-
Storage:
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
-
Prepare working solutions:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is below 0.1%.
-
Protocol 2: General Cellular Uptake Assay
This protocol provides a general framework for assessing the cellular uptake of this compound. It is recommended to use a sensitive analytical method like LC-MS/MS for quantification.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for a specific duration. Include a vehicle control (medium with the same concentration of DMSO).
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Harvesting: Scrape the cells and collect the lysate.
-
Quantification: Analyze the intracellular concentration of this compound in the cell lysates using a validated LC-MS/MS method.
Protocol 3: Liposomal Formulation of this compound (Conceptual)
This is a conceptual protocol based on general methods for encapsulating small hydrophilic molecules in liposomes. Optimization will be required.
Materials:
-
Phospholipids (e.g., DSPC, EggPC)
-
Cholesterol
-
Chloroform
-
This compound
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask.[11]
-
For encapsulating a hydrophilic molecule like this compound, it will be added during the hydration step.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Dissolve this compound in the hydration buffer.
-
Add the this compound-containing buffer to the lipid film.
-
Agitate the flask above the lipid transition temperature to form multilamellar vesicles (MLVs).[12]
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[12]
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis or size-exclusion chromatography.
-
Visualizations
Caption: Simplified overview of the Nicotinamide salvage pathway and the role of NNMT.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A troubleshooting flowchart for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis | MDPI [mdpi.com]
- 8. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Technical Support Center: Overcoming Resistance to 6-Methylnicotinamide in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylnicotinamide (6-MN) and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (6-MN)?
This compound (6-MN), and its related compound 6-aminonicotinamide (6-AN), primarily functions as an inhibitor of the NAD⁺ salvage pathway. It is a potent antimetabolite of nicotinamide and acts as a competitive inhibitor of NADP⁺-dependent enzymes, most notably glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway (PPP).[1][2] This inhibition leads to a depletion of NADPH and ATP, making cancer cells more susceptible to oxidative stress and synergizing with DNA-crosslinking chemotherapy agents.[1]
Q2: My cancer cell line has become resistant to 6-MN. What are the common mechanisms of resistance?
Resistance to NAMPT inhibitors like 6-MN can arise through several mechanisms:
-
Upregulation of Compensatory NAD⁺ Synthesis Pathways: Cancer cells can bypass the inhibition of the salvage pathway by upregulating the de novo synthesis pathway from tryptophan or the Preiss-Handler pathway from nicotinic acid. Key enzymes involved are quinolinate phosphoribosyltransferase (QPRT) and nicotinate phosphoribosyltransferase (NAPRT), respectively.[3][4]
-
Mutations in the NAMPT Target Gene: Acquired mutations in the NAMPT gene can alter the drug binding site, reducing the efficacy of the inhibitor.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the drug out of the cell, lowering its intracellular concentration.[4]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to become less reliant on the NAD⁺ salvage pathway.
-
Impaired Drug Activation: For compounds like 6-aminonicotinamide, resistance can be associated with the inability of the cells to metabolize it into its active form, 6-aminonicotinamide adenine dinucleotide (6-ANAD), potentially due to deficient NAD pyrophosphorylase activity.[5]
Q3: Are there known biomarkers that can predict sensitivity or resistance to 6-MN?
Yes, the expression levels of enzymes in the alternative NAD⁺ synthesis pathways are key biomarkers. For instance, low expression of NAPRT1 may indicate sensitivity to NAMPT inhibitors, as these cells are more reliant on the salvage pathway.[6] Conversely, high expression of NAPRT or QPRT could be a marker for intrinsic or acquired resistance.[3][4] Pre-existing or acquired mutations in the NAMPT gene can also serve as predictive biomarkers for resistance.[3]
Q4: What combination therapies can be used to overcome 6-MN resistance?
Combining 6-MN with other agents is a promising strategy to overcome resistance. Some effective combinations include:
-
DNA-damaging agents (e.g., Cisplatin): 6-MN can sensitize cancer cells to cisplatin by increasing its intracellular accumulation.[7]
-
Other Chemotherapeutics (e.g., Doxorubicin, Paclitaxel): 6-MN has been shown to enhance the cytotoxicity of these agents.[8]
-
mTOR inhibitors (e.g., Everolimus): Synergistic effects have been observed when combining 6-MN with mTOR inhibitors in leukemia cells.[8]
-
Inhibitors of Tryptophan Uptake (e.g., JPH203): For cells that have upregulated the de novo NAD⁺ synthesis pathway, blocking tryptophan uptake can restore sensitivity to NAMPT inhibitors.
-
EGFR-TKIs: In non-small cell lung cancer, combining nicotinamide (a related compound) with EGFR-TKIs has shown potential therapeutic benefits.[9]
Troubleshooting Guides
Issue 1: Decreased Sensitivity (Increasing IC50) to 6-MN in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| Upregulation of compensatory NAD⁺ pathways | 1. Gene Expression Analysis: Use qRT-PCR or Western Blot to check for increased expression of NAPRT and QPRT. 2. Combination Therapy: Treat cells with 6-MN in combination with inhibitors of the Preiss-Handler pathway (e.g., nicotinic acid phosphoribosyltransferase inhibitors) or the de novo pathway (e.g., tryptophan uptake inhibitors). |
| Selection for NAMPT mutations | 1. Gene Sequencing: Sequence the NAMPT gene in resistant cells to identify potential mutations. 2. Alternative NAMPT Inhibitors: Test the efficacy of structurally different NAMPT inhibitors that may not be affected by the specific mutation.[6] |
| Increased drug efflux | 1. Gene Expression Analysis: Check for overexpression of ABC transporters like ABCB1 (MDR1). 2. Co-treatment with Efflux Pump Inhibitors: Use known ABCB1 inhibitors (e.g., verapamil, tariquidar) in combination with 6-MN to see if sensitivity is restored. |
Issue 2: High Intrinsic Resistance in a New Cancer Cell Line
| Potential Cause | Troubleshooting Steps |
| High basal expression of compensatory NAD⁺ pathway enzymes | 1. Baseline Expression Profiling: Before treatment, perform qRT-PCR or Western Blot to determine the baseline expression levels of NAMPT, NAPRT, and QPRT. Cell lines with high NAPRT or QPRT may be intrinsically resistant. 2. Metabolic Profiling: Measure the baseline NAD⁺/NADH ratio and assess the cell's reliance on different NAD⁺ synthesis pathways. |
| Cell line is not dependent on the NAD⁺ salvage pathway | 1. Test Alternative Inhibitors: Evaluate the sensitivity of the cell line to inhibitors of the de novo and Preiss-Handler pathways. |
Quantitative Data Summary
Table 1: Inhibitory Constants and IC50 Values for 6-Aminonicotinamide (6-AN)
| Parameter | Value | Cell Line/System | Notes |
| Ki for G6PD | 0.46 µM | Cell-free assay | 6-AN is a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase.[1][2] |
| IC20 (Proliferation) | ~50 µM | Jurkat (Leukemia) | After 48 hours of incubation.[8] |
| IC50 (Cytotoxicity) | 0.62±0.06 µg/ml to 2.01±0.28 µg/ml | Various Cancer Cell Lines | After 72 hours of treatment.[10] |
| Effective Concentration | 100 nM | LNCaP, LAPC4, C4-2, 22Rv1 (Prostate Cancer) | Significant decrease in cell number after 7 days.[1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 6-MN in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: qRT-PCR for Gene Expression Analysis
-
Cell Treatment: Treat cells with 6-MN at the desired concentration and time points. Include an untreated control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your genes of interest (e.g., NAMPT, NAPRT, QPRT, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: NAD+ Salvage Pathway and 6-MN Inhibition.
Caption: Mechanisms of Resistance to 6-MN.
Caption: Workflow for Investigating 6-MN Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to 6-aminonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of 6-aminonicotinamide - ProQuest [proquest.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Nicotinamide in Combination with EGFR-TKIs for the Treatment of Stage IV Lung Adenocarcinoma with EGFR Mutations: A Randomized Double-Blind (Phase IIb) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medic.upm.edu.my [medic.upm.edu.my]
Technical Support Center: 6-Methylnicotinamide-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing assays involving 6-Methylnicotinamide (6-MN), a key metabolite in nicotinamide metabolism. The primary focus is on assays for Nicotinamide N-methyltransferase (NNMT), the enzyme responsible for producing 6-MN, and Poly(ADP-ribose) polymerase (PARP), enzymes that can be inhibited by nicotinamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Guide 1: High Background Fluorescence in NNMT/PARP Assays
High background fluorescence is a common issue that can obscure results and reduce assay sensitivity.
Q1: My negative control wells (no enzyme or no substrate) show high fluorescence. What is the likely cause?
High background in negative controls often points to autofluorescence from reagents or non-specific binding.
-
Autofluorescence: Cellular components like NADH and flavins, as well as media components like phenol red and serum, can fluoresce naturally. To identify this, examine an unstained sample under the same conditions as your experiment.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.
-
Non-specific Binding: In immunofluorescence-based assays, secondary antibodies may bind non-specifically to the plate or other proteins.
Q2: How can I reduce high background fluorescence?
A systematic approach can help pinpoint and resolve the source of high background.
-
Reagent and Media Optimization:
-
Use phenol red-free media for cell-based assays.
-
If possible, reduce the concentration of serum (e.g., FBS) or use a serum-free medium for the duration of the assay.
-
For endpoint assays, consider replacing the culture medium with an optically clear buffered saline solution like PBS before reading the plate.
-
-
Fluorophore Selection:
-
Choose fluorophores that emit in the red or far-red spectrum (above 600 nm) to avoid the common blue-green autofluorescence of biological samples.
-
-
Washing Steps:
-
Increase the number and duration of wash steps after incubations with antibodies or fluorescent probes. Adding a mild detergent like Tween-20 to the wash buffer can also help.
-
-
Controls:
-
Always include a "no enzyme" and a "no substrate" control to determine the baseline fluorescence of your reagents.
-
For antibody-based assays, a "secondary antibody only" control is essential to check for non-specific binding.
-
Guide 2: Low or No Signal in Your Assay
Lack of a detectable signal can be due to several factors, from inactive reagents to suboptimal assay conditions.
Q1: I am not seeing any signal, or the signal is very weak in my positive control wells. What should I check first?
Start by verifying the integrity of your core assay components.
-
Enzyme Activity: Ensure your NNMT or PARP enzyme is active. Improper storage (e.g., repeated freeze-thaw cycles) can lead to a loss of activity. Aliquot the enzyme after the first thaw and store at -80°C.
-
Substrate Integrity: Confirm that your substrates (e.g., Nicotinamide, S-adenosylmethionine (SAM) for NNMT; NAD+ for PARP) have not degraded. Prepare fresh substrate solutions for each experiment.
-
Instrument Settings: Double-check the excitation and emission wavelengths on your plate reader to ensure they match the specifications of your fluorescent probe.
Q2: My core components seem fine, but the signal is still low. What other parameters can I optimize?
Fine-tuning the assay conditions can significantly improve signal strength.
-
Enzyme Concentration: The optimal enzyme concentration can vary. Perform an enzyme titration to find the concentration that yields a robust signal without being in excess.
-
Incubation Time: The reaction may not have proceeded long enough. Try extending the incubation time. Conversely, very long incubation times can sometimes lead to signal degradation.
-
Buffer Composition: Ensure the pH and any necessary co-factors (like DTT for some NNMT assays) in your assay buffer are optimal for enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a typical fluorometric NNMT assay?
Most fluorometric NNMT assays are coupled enzymatic reactions. NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing S-adenosylhomocysteine (SAH) and this compound. The amount of SAH produced is then measured. In one common method, SAH is hydrolyzed to homocysteine, which then reacts with a thiol-detecting probe to generate a fluorescent signal. This signal is directly proportional to the NNMT activity.
Q2: What are the recommended storage conditions for this compound?
This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles.
Q3: Can the solvent used to dissolve test compounds interfere with the assay?
Yes, solvents like DMSO can inhibit enzyme activity at higher concentrations. It is recommended to keep the final DMSO concentration in the assay below 1%, and ideally as low as 0.2% for sensitive enzymes like NNMT[2][3]. Always include a solvent control to assess its effect on the assay.
Q4: How do I choose the right concentrations for my assay components?
The optimal concentrations should be determined empirically for your specific assay conditions. However, the tables below provide a starting point based on published protocols and commercial kits.
Data Presentation
Table 1: Recommended Component Concentrations for NNMT Assays
| Component | Typical Concentration Range | Notes |
| NNMT Enzyme | 1 - 10 nM | Titrate for optimal signal-to-background ratio. |
| Nicotinamide | 1 - 10 mM | Substrate for NNMT. |
| S-adenosylmethionine (SAM) | 5 - 100 µM | Methyl donor for NNMT. |
| DTT | 1 mM | Often included in the assay buffer to maintain a reducing environment. |
| Test Inhibitor | Varies | Perform serial dilutions to determine IC50. |
Data compiled from various sources, including commercial assay kits and scientific literature.
Table 2: Recommended Component Concentrations for PARP Assays
| Component | Typical Concentration Range | Notes |
| PARP Enzyme | 0.5 - 2 Units/well | Titrate for optimal activity. |
| NAD+ | 100 - 500 µM | Substrate for PARP. |
| Activated DNA | 1 - 5 µg/mL | Required for PARP activation. |
| Histone H1 | 10 - 20 µg/mL | Substrate for PARylation, often pre-coated on plates. |
| Test Inhibitor | Varies | Perform serial dilutions to determine IC50. |
Data compiled from various sources, including commercial assay kits and scientific literature.
Experimental Protocols
Protocol 1: Fluorometric NNMT Inhibitor Screening Assay
This protocol is a generalized procedure for screening compounds for their ability to inhibit NNMT activity.
-
Reagent Preparation:
-
Prepare NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT).
-
Prepare a stock solution of the test inhibitor and perform serial dilutions in NNMT Assay Buffer.
-
Prepare working solutions of NNMT enzyme, SAM, and Nicotinamide in NNMT Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted test inhibitor or vehicle control to the appropriate wells.
-
Add 25 µL of the NNMT enzyme solution to all wells except the "no enzyme" control.
-
Add 25 µL of a pre-mixed solution of SAM and Nicotinamide to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction according to the specific kit instructions (e.g., by adding a stop solution).
-
Add the detection reagents (e.g., for measuring SAH).
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm)[2].
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Colorimetric PARP Inhibition Assay
This protocol outlines a common method for assessing PARP inhibition using a histone-coated plate.
-
Reagent Preparation:
-
Prepare 1X PARP Assay Buffer from a 10X stock.
-
Prepare serial dilutions of the test inhibitor in 1X PARP Assay Buffer.
-
Prepare a working solution of PARP enzyme and activated DNA.
-
Prepare a working solution of biotinylated NAD+.
-
-
Assay Procedure (96-well histone-coated plate):
-
Wash the histone-coated plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Add 25 µL of the diluted test inhibitor or vehicle control to the wells.
-
Add 25 µL of the PARP enzyme/activated DNA mixture.
-
Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Stop the reaction by adding 100 µL of a stop solution.
-
Read the absorbance on a microplate reader at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from "no enzyme" wells).
-
Calculate the percent inhibition and determine the IC50 as described for the NNMT assay.
-
Visualizations
Signaling and Metabolic Pathways
Caption: The central role of NNMT in linking the Methionine Cycle and the NAD+ Salvage Pathway.
Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.
Experimental and Logical Workflows
Caption: General workflow for an in vitro enzyme inhibition screening assay.
References
Technical Support Center: Synthesis of High-Purity 6-Methylnicotinamide
Welcome to the technical support center for the synthesis of high-purity 6-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
I. Troubleshooting Guide
This guide addresses common issues that may arise during the two-main stages of this compound synthesis: the esterification of 6-methylnicotinic acid and the subsequent amidation of the resulting ester.
Esterification of 6-Methylnicotinic Acid to Methyl 6-Methylnicotinate
Issue 1.1: Low Yield of Methyl 6-Methylnicotinate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. For acid-catalyzed esterification with methanol and sulfuric acid, refluxing for up to 17 hours may be necessary to achieve high yields.[1][2] - Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid) is used. A common protocol involves slowly adding a significant volume of concentrated sulfuric acid to a solution of 6-methylnicotinic acid in methanol.[2] |
| Equilibrium Limitation | - Remove Water: In Fischer esterification, water is a byproduct, and its presence can shift the equilibrium back towards the reactants. While not always practical on a lab scale for this specific reaction, using a Dean-Stark apparatus or adding a dehydrating agent can be considered in some esterification setups. |
| Losses During Workup | - pH Adjustment: After concentrating the reaction mixture, carefully adjust the pH to 7 with a saturated sodium bicarbonate solution to ensure the product is in its free base form for efficient extraction.[2] - Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate (e.g., 3 x 500 mL for a 40g scale reaction) to maximize the recovery of the ester.[2] |
Issue 1.2: Presence of Impurities in Methyl 6-Methylnicotinate
| Potential Impurity | Identification | Troubleshooting/Purification |
| Unreacted 6-Methylnicotinic Acid | Can be detected by HPLC or by observing a baseline spot on a TLC plate (if the acid is less mobile than the ester). | - Base Wash: During the workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will remove the acidic starting material. - Column Chromatography: If a base wash is insufficient, purification by silica gel column chromatography can effectively separate the more polar acid from the ester. |
| Side-Products from Overheating | Darkening of the reaction mixture may indicate decomposition. | - Temperature Control: Maintain a gentle reflux and avoid excessive heating. |
Amidation of Methyl 6-Methylnicotinate to this compound
Issue 2.1: Incomplete Conversion to this compound
| Potential Cause | Troubleshooting Steps |
| Insufficient Ammonia Concentration | - Use of Pressurized Ammonia: For a complete and efficient reaction, it is often necessary to heat the methyl 6-methylnicotinate with a concentrated solution of ammonia in a sealed pressure vessel. This maintains a high concentration of the nucleophile. |
| Low Reaction Temperature | - Increase Temperature: Amidation of esters can be slow at room temperature. Heating the reaction mixture is typically required to drive the reaction to completion. The exact temperature will depend on the solvent and pressure conditions. |
| Hydrolysis of the Ester | - Anhydrous Conditions: If using ammonia gas in a solvent, ensure the solvent is dry, as the presence of water can lead to the hydrolysis of the ester back to 6-methylnicotinic acid, especially at elevated temperatures. |
Issue 2.2: Formation of 6-Methylnicotinic Acid as a Byproduct
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Starting Ester | - Use Anhydrous Ammonia Source: If possible, use anhydrous ammonia in a suitable organic solvent (e.g., methanol) to minimize water content. |
| Hydrolysis of the Amide Product | - Control Reaction Time and Temperature: Prolonged heating under aqueous basic conditions (from the ammonia solution) can lead to the hydrolysis of the newly formed amide. Monitor the reaction and stop it once the starting material is consumed. |
Issue 2.3: Difficulty in Purifying this compound
| Potential Impurity | Troubleshooting/Purification |
| Unreacted Methyl 6-Methylnicotinate | - Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent or solvent system.[3] The choice of solvent should be such that the amide has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the ester remains more soluble. - Aqueous Wash: Washing the crude product with a non-polar organic solvent in which the ester is soluble but the amide is not, may help to remove residual ester. |
| 6-Methylnicotinic Acid | - pH Adjustment and Recrystallization: The purification of nicotinamide, a related compound, can be achieved by recrystallization from a water-containing 2-methylpropanol-1 solution at a pH between 7 and 10.[4] This approach could be adapted for this compound to remove the acidic impurity. |
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for high-purity this compound?
A common and effective two-step synthesis involves:
-
Esterification: The acid-catalyzed esterification of 6-methylnicotinic acid with methanol, typically using sulfuric acid as a catalyst, to produce methyl 6-methylnicotinate.[1][2]
-
Amidation: The subsequent amidation of methyl 6-methylnicotinate with ammonia. This step often requires heating in a sealed vessel to achieve high conversion.
Q2: What are the critical parameters to control during the esterification step?
The critical parameters are reaction time, temperature, and effective removal of the starting acid during workup. Refluxing for an adequate duration (e.g., 17 hours) is crucial for high conversion.[1][2] Careful pH adjustment and thorough extraction during the workup are necessary to separate the product from unreacted starting material.[2]
Q3: How can I monitor the progress of the reactions?
Both the esterification and amidation reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol), adjusted to achieve good separation between the starting material, intermediate, and product. HPLC offers a more quantitative way to track the disappearance of reactants and the appearance of the product.
Q4: What is the best way to purify the final this compound product?
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[3] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities will either be insoluble at high temperatures or remain in solution upon cooling. For amide purification, adjusting the pH of the solution before crystallization can help to remove acidic or basic impurities.[4]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of pharmaceutical compounds and intermediates.[5] A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) can be developed to separate this compound from its potential impurities. UV detection is typically used for quantification. For a related compound, N1-methylnicotinamide, HPLC analysis has been performed on a strong cation-exchange column with a phosphate buffer as the mobile phase.[6]
III. Data Presentation
Table 1: Summary of Yields for the Synthesis of Methyl 6-Methylnicotinate
| Starting Material | Reagents | Reaction Conditions | Yield (%) |
| 6-Methylnicotinic Acid | Methanol, Sulfuric Acid | Reflux, 17 hours | 75 |
| 4-Hydroxy-6-methylnicotinic Acid | EDCI, DMAP, DCM/MeOH | Reflux | 88 (for methyl 4-hydroxy-6-methylnicotinate) |
IV. Experimental Protocols
Protocol 1: Synthesis of Methyl 6-Methylnicotinate [2]
-
To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (0.75 L), slowly add concentrated sulfuric acid (40 mL).
-
Heat the reaction mixture to reflux and maintain for 17 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, concentrate the mixture to dryness under reduced pressure.
-
Adjust the pH of the residue to 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.
Protocol 2: General Guidance for Amidation (Adaptation Required)
Note: A specific, validated protocol for the amidation of methyl 6-methylnicotinate was not found in the provided search results. The following is a general procedure that would require optimization.
-
Place methyl 6-methylnicotinate in a pressure-rated reaction vessel.
-
Add a solution of ammonia in methanol (e.g., 7N) or concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture with stirring. The optimal temperature and time will need to be determined experimentally (e.g., starting at 80-100 °C for several hours).
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The crude this compound can then be purified by recrystallization.
V. Visualizations
Caption: Synthetic workflow for high-purity this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Potential impurity formation pathway during amidation.
References
- 1. Methyl 6-methylnicotinate | 5470-70-2 | Benchchem [benchchem.com]
- 2. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Determination of N1-methylnicotinamide in urine by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of 6-Methylnicotinamide in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Methylnicotinamide (6-MN) in long-term experimental settings. The information provided is intended to help manage and mitigate potential cytotoxicity associated with prolonged exposure to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MN) and why is its cytotoxicity a concern in long-term studies?
A1: this compound is a derivative of nicotinamide (a form of vitamin B3) and an endogenous metabolite.[1] In research, it's explored for various applications, including its potential to enhance cellular metabolism and for neuroprotective effects.[2] Concern for cytotoxicity in long-term studies arises from observations that its parent compound, nicotinamide, can have dose-dependent effects on cell viability and metabolism. Furthermore, studies on emerging nicotine analogs, including a methylated form of nicotine, have highlighted the need for thorough toxicological evaluation, as their safety profiles are largely unknown.[3][4]
Q2: What are the known mechanisms of 6-MN cytotoxicity?
A2: The primary mechanism of toxicity identified for a similar compound, 6-methyl nicotine, is the induction of intracellular reactive oxygen species (ROS).[3] Extrapolating from studies on high-dose nicotinamide, other potential mechanisms could include alterations in cellular energy metabolism, and at very high, non-physiological concentrations, induction of apoptosis.[5] High concentrations of nicotinamide metabolites may also impact cellular methylation processes.[5]
Q3: Are there established protocols to reduce 6-MN cytotoxicity in long-term cell culture?
A3: Specific, validated protocols for mitigating 6-MN cytotoxicity are not yet well-documented in the literature. However, based on its known mechanism of inducing oxidative stress, general strategies for managing ROS-producing compounds in long-term cultures are recommended. These include the use of antioxidants in the culture medium, careful dose-response studies to determine the optimal non-toxic concentration, and regular monitoring of cell health and metabolic markers.
Q4: How does the cytotoxicity of 6-MN compare to its parent compound, nicotinamide (NAM)?
A4: Direct comparative long-term cytotoxicity studies between 6-MN and NAM are not extensively available. For nicotinamide, concentrations around 5 mM can be beneficial for cell viability, while doses above 20 mM may induce apoptosis in vitro.[5] The methylated form of nicotine, a related compound, has been shown to increase cytotoxicity in a dose-specific manner compared to nicotine.[3] This suggests that the methylation may alter the toxicological profile, but further research is needed for a definitive comparison with NAM.
Q5: Can cells adapt to long-term exposure to 6-MN or other nicotinamide analogs?
A5: Cellular adaptation to chronic exposure to chemical agents is a known phenomenon. For some nicotinamide derivatives like 6-aminonicotinamide, cell lines have been shown to develop resistance.[6] This can occur through metabolic reprogramming, such as alterations in the enzymes responsible for metabolizing the compound.[5][6] In the context of long-term studies with 6-MN, researchers should be aware that cellular responses may change over time, potentially affecting the reproducibility of results.
Troubleshooting Guides
Issue 1: Increased Cell Death or Reduced Proliferation in Long-Term Cultures
Possible Cause:
-
Direct Cytotoxicity: The concentration of 6-MN may be too high for the specific cell type and duration of the experiment.
-
Accumulation of Toxic Metabolites: Over time, 6-MN or its metabolites may accumulate in the culture medium to toxic levels.
-
Induction of Apoptosis or Necrosis: Prolonged exposure may trigger programmed cell death pathways.
Troubleshooting Steps:
-
Re-evaluate Dosage: Conduct a thorough dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) at various time points.
-
Optimize Dosing Schedule: Consider intermittent dosing or lower, more frequent media changes to prevent the accumulation of toxic substances.
-
Assess Cell Death Mechanism: Use assays for apoptosis (e.g., Annexin V/PI staining) and necrosis (e.g., LDH assay) to understand the mode of cell death.
-
Co-treatment with Antioxidants: If cytotoxicity is suspected to be ROS-mediated, consider co-treatment with antioxidants like N-acetylcysteine (NAC) and monitor for improved cell viability.
Issue 2: Altered Cellular Morphology or Phenotype
Possible Cause:
-
Cellular Stress Response: Cells may be undergoing stress, leading to changes in morphology.
-
Metabolic Reprogramming: Long-term exposure to 6-MN may alter cellular metabolism, affecting cell size and shape.
-
Induction of Senescence: Chronic stress can lead to premature cellular senescence.[5]
Troubleshooting Steps:
-
Microscopic Examination: Regularly monitor cell morphology using phase-contrast microscopy. Document any changes such as rounding, detachment, or vacuolization.
-
Metabolic Assays: Perform assays to measure key metabolic indicators like ATP levels, glucose uptake, and lactate production to assess metabolic function.
-
Senescence Staining: Use senescence-associated β-galactosidase staining to check for premature senescence in your cell cultures.
-
Reversibility Test: To determine if the phenotypic changes are reversible, remove 6-MN from the culture medium and monitor the cells for a period to see if they revert to their original morphology and growth characteristics.
Quantitative Data Summary
| Compound | Cell Line | Exposure Duration | Parameter | Value | Reference |
| 6-Methyl Nicotine | Human Bronchial Epithelial Cells (HBEC3-KT) | Not Specified | Cytotoxicity | Increased in a dose-specific manner compared to nicotine | [3] |
| Nicotinamide | In vitro cell cultures | Not Specified | Effective Dose | ~5 mM (for positive effects on viability) | [5] |
| Nicotinamide | In vitro cell cultures | Not Specified | IC50 | 21.5 mM | [5] |
| Nicotinamide | Mice | Not Specified | LD50 (Oral) | 2.5 g/kg | [5] |
| Nicotinamide | Mice | Not Specified | LD50 (Intraperitoneal) | 2.05 g/kg | [5] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using a Real-Time Cell Analyzer
Objective: To continuously monitor the effect of 6-MN on cell proliferation and viability over an extended period.
Methodology:
-
Seed cells in a specialized microelectronic sensor plate (e.g., E-Plate) at a density optimized for long-term growth.
-
Allow cells to adhere and stabilize for 12-24 hours.
-
Introduce 6-MN at a range of concentrations to different wells. Include vehicle-only controls.
-
Place the plate in a real-time cell analyzer housed within a standard cell culture incubator.
-
The instrument will measure changes in impedance, which correlates with cell number, morphology, and adhesion, at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (days to weeks).
-
Analyze the resulting growth curves to determine the concentration- and time-dependent effects of 6-MN on cell proliferation.
Protocol 2: Assessment of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of ROS in cells treated with 6-MN over time.
Methodology:
-
Culture cells in multi-well plates to the desired confluency.
-
Treat cells with various concentrations of 6-MN for different durations (e.g., 24, 48, 72 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
At each time point, remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's instructions.
-
After incubation, wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for managing 6-MN cytotoxicity in long-term studies.
References
- 1. Effects of long-term exposure to nicotinamide and sodium butyrate on growth, viability, and the function of clonal insulin secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of acquired cisplatin resistance by nicotinamide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide metabolism reprogramming drives reversible senescence of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to 6-aminonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 6-Methylnicotinamide Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with 6-Methylnicotinamide. The information is designed to assist in improving its bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the likely metabolic pathway for this compound?
Based on the metabolism of the structurally similar compound nicotinamide, this compound is likely metabolized by Nicotinamide N-methyltransferase (NNMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine nitrogen of nicotinamide, producing N1-methylnicotinamide (MNA).[1][2] Therefore, it is probable that this compound undergoes a similar N-methylation. The resulting methylated metabolite may then be further oxidized by aldehyde oxidase.[2][3]
Q2: What are the potential reasons for low oral bioavailability of this compound?
Low oral bioavailability of this compound could be attributed to several factors:
-
Poor Absorption: The compound may have inherent physicochemical properties that limit its absorption across the gastrointestinal tract.
-
First-Pass Metabolism: Significant metabolism in the liver by enzymes such as NNMT before reaching systemic circulation can reduce the amount of active compound.[3]
-
Efflux Transporters: The compound might be a substrate for efflux transporters in the intestinal wall, which actively pump it back into the intestinal lumen.
-
Poor Solubility: Limited solubility in gastrointestinal fluids can be a major barrier to absorption.
Q3: What general formulation strategies can be employed to improve the bioavailability of this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of this compound:
-
Use of Co-solvents: Incorporating co-solvents such as DMSO, PEG300, and Tween 80 can improve the solubility of the compound.[4]
-
Permeation Enhancers: Excipients that increase membrane permeability can facilitate absorption.[5][6]
-
Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution and improve absorption.[7]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.
-
Mucoadhesive Formulations: These formulations increase the residence time of the drug at the absorption site, potentially leading to increased absorption.[7]
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Potential Cause 1: Poor Compound Solubility
-
Troubleshooting:
Potential Cause 2: Rapid Metabolism
-
Troubleshooting:
-
Measure the plasma concentration of potential metabolites, such as the N-methylated form of this compound.
-
Co-administer a general inhibitor of methyltransferases to assess if this increases the plasma concentration of the parent compound.
-
Potential Cause 3: Inadequate Dose
-
Troubleshooting:
-
Perform a dose-escalation study to determine if higher doses result in detectable plasma concentrations.
-
Refer to pharmacokinetic data for similar compounds like nicotinamide to guide dose selection.
-
Issue 2: High variability in plasma concentrations between animals.
Potential Cause 1: Inconsistent Dosing Technique
-
Troubleshooting:
-
Ensure accurate and consistent oral gavage technique.
-
Verify the homogeneity of the dosing formulation, especially if it is a suspension.
-
Potential Cause 2: Differences in Food Intake
-
Troubleshooting:
-
Standardize the fasting period for all animals before dosing.
-
The presence of food in the stomach can significantly affect drug absorption.
-
Potential Cause 3: Genetic Variability in Metabolizing Enzymes
-
Troubleshooting:
-
Use a genetically homogeneous strain of animals for the study.
-
Increase the number of animals per group to account for inter-individual variability.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data for nicotinamide in rodents, which can serve as a reference for designing studies with the structurally similar this compound.
Table 1: Pharmacokinetic Parameters of Nicotinamide in Mice after Intraperitoneal Administration [8]
| Dose (mg/kg) | Initial Half-life (h) | Terminal Half-life (h) | Peak Plasma Concentration (nmol/ml) |
| 100 | 0.8 | 3.4 | 1000 |
| 500 | 2.0 | 5.6 | 4800 |
Table 2: Pharmacokinetic Parameters of Nicotinamide in Humans after Oral Administration of a Standard Formulation [9]
| Dose (mg/kg) | Cmax (µg/ml) | Tmax (h) | AUC (µg.h/ml) |
| 2.5 | 1.8 | 1.0 | 3.5 |
| 25 | 35.0 | 1.5 | 218.0 |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is based on common formulations used for in vivo studies of similar compounds.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add the this compound powder to the vehicle.
-
Vortex and sonicate the mixture until the compound is completely dissolved and the solution is clear.
-
The final concentration should be adjusted based on the desired dose and the dosing volume for the animal model.
Protocol 2: Quantification of Nicotinamide and its Metabolites in Rat Plasma by LC-MS/MS
This protocol can be adapted for the quantification of this compound and its potential metabolites.[10]
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., 6-chloronicotinamide).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer 150 µL of the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dry residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
Column: Waters Spherisorb 5 µm CNRP 4.6 x 150 mm
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: As per instrument optimization.
-
Detection: Triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
Visualizations
References
- 1. Nicotinamide metabolism reprogramming drives reversible senescence of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 6-Methylnicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-Methylnicotinamide.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the possible causes and solutions?
-
Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
Potential Cause Recommended Solution Column Overload Decrease the injection volume or dilute the sample. Inappropriate Mobile Phase pH Adjust the mobile phase pH. For a basic compound like this compound, a mobile phase pH 2-3 units below its pKa can improve peak shape. Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Presence of Active Sites on the Column Use a column with end-capping or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.
Issue 2: Inconsistent Retention Times in HPLC
-
Question: The retention time for this compound is drifting between injections. How can I resolve this?
-
Answer: Retention time variability can compromise the reliability of your quantification. Consider the following:
Potential Cause Recommended Solution Poor Column Equilibration Increase the column equilibration time between injections, ensuring at least 10 column volumes of the mobile phase pass through. Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature. Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, check the pump's proportioning valves. Pump Malfunction or Leaks Check for leaks in the system, especially around fittings and seals. Ensure the pump is delivering a consistent flow rate.
Issue 3: Low Signal Intensity or No Peak in LC-MS/MS
-
Question: I am not observing a peak for this compound, or the signal intensity is very low in my LC-MS/MS analysis. What should I check?
-
Answer: This issue can stem from either the LC system or the mass spectrometer.
Potential Cause Recommended Solution Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses for this compound in your multiple reaction monitoring (MRM) settings. Optimize the collision energy and other source parameters. Ion Suppression The sample matrix can suppress the ionization of this compound. Improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve. An internal standard can also help to correct for ion suppression. Analyte Degradation This compound may be unstable in the sample matrix or during sample processing. Investigate stability under different conditions (e.g., freeze-thaw cycles, bench-top stability).[1][2] Poor Chromatographic Separation If this compound co-elutes with a highly abundant matrix component, ion suppression can occur. Optimize the LC method to improve separation. Clogged ESI Needle Inspect and clean the electrospray ionization (ESI) needle.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating a quantification method for this compound?
A1: According to ICH guidelines, a full validation for a quantitative method should include the following parameters[1][3]:
-
Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components like impurities, degradation products, or matrix components.
-
Linearity: The method should produce results that are directly proportional to the concentration of this compound within a given range.
-
Accuracy: The closeness of the test results to the true value. This is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Stability: The stability of this compound in the sample matrix under different storage and processing conditions.
Q2: What are typical acceptance criteria for method validation parameters?
A2: While specific project requirements may vary, here are some generally accepted criteria based on regulatory guidelines:
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible. |
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in water. For preparing stock solutions, use a high-purity solvent in which the compound is stable. It is recommended to store stock solutions at -20°C or -80°C to ensure stability.[1][2] Working solutions should be prepared fresh daily by diluting the stock solution with the mobile phase or an appropriate solvent.
Experimental Protocols
Protocol 1: HPLC Method Validation for this compound
This protocol outlines the steps for validating an HPLC method for the quantification of this compound.
1. System Suitability:
-
Before starting the validation, ensure the HPLC system is functioning correctly.
-
Inject a standard solution of this compound (e.g., five or six replicate injections).
-
Calculate the relative standard deviation (RSD) for retention time and peak area. The RSD should typically be less than 2%.
2. Linearity:
-
Prepare a series of at least five calibration standards of this compound by diluting the stock solution.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
3. Accuracy:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze these QC samples against a freshly prepared calibration curve.
-
Calculate the percent recovery for each QC level. The mean recovery should be within 85-115%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze the low, medium, and high QC samples in replicate (e.g., n=6) on the same day. Calculate the RSD for the measured concentrations at each level.
-
Intermediate Precision (Inter-day precision): Repeat the analysis of the QC samples on at least two different days with different analysts or equipment if possible. Calculate the RSD over the different days. The RSD for both repeatability and intermediate precision should be ≤ 15%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a sample under each of these modified conditions and assess the impact on the results.
7. Stability:
-
Evaluate the stability of this compound in the sample matrix under various conditions:
-
Freeze-thaw stability: Analyze QC samples after several freeze-thaw cycles.
-
Short-term (bench-top) stability: Keep QC samples at room temperature for a specified period before analysis.
-
Long-term stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at different time points.
-
Stock solution stability: Assess the stability of the stock solution at its storage temperature over time.
-
Visualizations
Caption: Experimental workflow for analytical method validation.
Caption: Metabolic pathway of this compound synthesis.
References
Validation & Comparative
validating the inhibitory effect of 6-Methylnicotinamide on NAMPT
To Whom It May Concern,
This guide provides a comprehensive comparison of established inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Our analysis is based on a thorough review of current scientific literature.
Initial Inquiry Regarding 6-Methylnicotinamide:
An initial search was conducted to validate the inhibitory effect of this compound on NAMPT. However, a comprehensive review of published scientific literature did not yield any studies that have directly evaluated or confirmed this compound as an inhibitor of the NAMPT enzyme. The available research focuses on a range of other potent and well-characterized NAMPT inhibitors. Therefore, this guide will focus on these established compounds to provide a valuable comparative resource for researchers in the field.
Comparative Analysis of Established NAMPT Inhibitors
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling.[1][2] Due to the high energy demands of cancer cells, they are particularly dependent on this pathway, making NAMPT an attractive target for cancer therapy.[3] Several small molecule inhibitors of NAMPT have been developed and characterized. This guide compares some of the most cited NAMPT inhibitors.
Data Presentation: In Vitro Inhibitory Potency
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for several well-characterized NAMPT inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of NAMPT by 50% in a controlled, cell-free experimental setting.
| Inhibitor | In Vitro IC50 (nM) | Reference(s) |
| FK866 (Daporinad) | 0.09 | [4] |
| CHS-828 (GMX1778) | <25 | [4] |
| KPT-9274 | ~120 | [4][5] |
| OT-82 | 2.89 ± 0.47 (hematopoietic malignancies) | [5] |
| STF-118804 | <10 | [4] |
| Nampt-IN-1 (LSN3154567) | 3.1 | [4] |
| AS1604498 | 44 | [6] |
Experimental Protocols
Accurate validation of NAMPT inhibition requires robust experimental protocols. Below are methodologies for key experiments used to characterize NAMPT inhibitors.
In Vitro NAMPT Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant NAMPT.
Methodology: This assay is typically performed using a coupled-enzyme reaction that results in a quantifiable signal (colorimetric or fluorometric) proportional to the amount of NAD+ produced.[7][8]
Reagents:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
A detection reagent (e.g., WST-1 or a fluorescent probe for NADH)[9][10]
-
Assay Buffer
Procedure:
-
In a 96-well plate, add the assay buffer and varying concentrations of the test inhibitor.
-
Add the recombinant NAMPT enzyme to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[11][12]
-
Initiate the enzymatic reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, ethanol, and the detection reagent.[11]
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.[7][11]
-
Calculate the percentage of NAMPT inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
Cellular NAD+ Level Measurement Assay
Objective: To confirm that the test compound inhibits NAMPT activity within a cellular context, leading to a depletion of intracellular NAD+ levels.
Methodology: This assay measures the total NAD+ concentration in cells following treatment with a NAMPT inhibitor.
Reagents:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell lysis buffer
-
Commercial NAD/NADH assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specific duration (e.g., 24-72 hours).[14][15]
-
Lyse the cells using the provided lysis buffer.
-
Measure the NAD+ levels in the cell lysates using a commercial NAD/NADH assay kit according to the manufacturer's instructions. These kits typically use an enzymatic cycling reaction to generate a colorimetric or fluorescent signal.[13]
-
Normalize the NAD+ levels to the total protein concentration in each well.
-
Determine the concentration of the inhibitor that leads to a 50% reduction in cellular NAD+ levels (EC50).
Mandatory Visualizations
NAMPT Signaling Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the point of intervention for NAMPT inhibitors.
Caption: The NAMPT-mediated NAD+ salvage pathway and the site of action for NAMPT inhibitors.
Experimental Workflow for Validating a NAMPT Inhibitor
The following diagram outlines a typical workflow for the discovery and validation of a novel NAMPT inhibitor.
Caption: A standard workflow for the identification and validation of novel NAMPT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 4. NAMPT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
A Comparative Efficacy Analysis: 6-Methylnicotinamide and 6-Aminonicotinamide
In the landscape of molecular biology and drug development, structural analogs of essential molecules play a pivotal role in elucidating biological pathways and serving as potential therapeutic agents. This guide provides a detailed comparison of two nicotinamide analogs: 6-Methylnicotinamide and 6-Aminonicotinamide. While structurally similar, their biochemical effects and therapeutic applications diverge significantly. 6-Aminonicotinamide primarily acts as an inhibitor of the pentose phosphate pathway with applications in oncology, whereas this compound, particularly in its methylated form (1-methylnicotinamide), demonstrates neuroprotective and anti-inflammatory properties and is linked to cancer progression through the enzyme nicotinamide N-methyltransferase (NNMT).
Section 1: 6-Aminonicotinamide (6-AN) - The Pentose Phosphate Pathway Inhibitor
6-Aminonicotinamide (6-AN) is a potent antimetabolite of nicotinamide. Its primary mechanism of action involves the inhibition of key enzymes in the Pentose Phosphate Pathway (PPP), namely glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). By doing so, 6-AN disrupts the production of NADPH and ribose-5-phosphate, essential for reductive biosynthesis and nucleotide synthesis, respectively. This disruption of cellular metabolism makes cancer cells, which often have an upregulated PPP, susceptible to oxidative stress and apoptosis.
Quantitative Data on the Efficacy of 6-Aminonicotinamide
The anti-cancer efficacy of 6-AN has been evaluated in various preclinical models, both as a standalone agent and in combination with other therapies.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| K562 | Leukemia | Not specified, but pretreatment with 30-250 µM 6-AN for 18h increased cisplatin sensitivity 6-fold.[1] | Sensitizes cells to cisplatin. |
| A549 | Non-small cell lung cancer | Not specified, but pretreatment with 30-250 µM 6-AN for 18h increased cisplatin sensitivity 11-fold.[1] | Sensitizes cells to cisplatin.[1] |
| T98G | Glioblastoma | Not specified, but pretreatment with 30-250 µM 6-AN for 18h increased cisplatin sensitivity 17-fold.[1] | Sensitizes cells to cisplatin.[1] |
| A549 & H460 | Non-small cell lung cancer | Dose-dependent decrease in metabolic activity observed at concentrations from 1 µM to 1000 µM.[2][3] | Induces apoptosis and reduces cell proliferation.[2][3] |
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition |
| CD8F1 Mammary Carcinoma | Mammary Carcinoma | 20 mg/kg 6-AN | Induced a significant tumor growth delay of 4.3 +/- 0.8 days.[4] |
| CD8F1 Mammary Carcinoma | Mammary Carcinoma | 20 mg/kg 6-AN + Radiation (15 Gy x 3) | Induced a tumor growth delay of 57.0 +/- 3.8 days, significantly greater than radiation alone (34.5 +/- 2.7 days).[4] |
| MDA-MB-435 Xenograft | Breast Cancer | 6-AN + Radiation (5 Gy) | Regrowth delay of >53.7 +/- 13.4 days, significantly greater than radiation alone (21.2 +/- 6.5 days).[5] |
| MCF-7 Xenograft | Breast Cancer | 6-AN | Modest anti-tumor effect with a regrowth delay of 13.4 +/- 3.1 days.[5] |
Experimental Protocols for 6-Aminonicotinamide Studies
Cell Viability Assay (AlamarBlue)
-
Cell Seeding: Seed A549 and H460 lung cancer cells in 96-well plates at a density of 1 × 10^4 cells per well in their respective complete culture media.[2]
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of 6-AN (e.g., 1, 5, 10, 20, 50, 100, 200, 500, 1000 µM) and incubate for 48 hours.[2][3]
-
Viability Assessment: Add AlamarBlue reagent to each well and incubate for a specified period. Measure the fluorescence using a microplate reader to determine the metabolic activity, which is proportional to the number of viable cells.
In Vivo Xenograft Study
-
Cell Implantation: Harvest cancer cells (e.g., CD8F1 mammary carcinoma) during the exponential growth phase and inject them subcutaneously into the flank of immunocompromised mice.[6]
-
Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6] Administer 6-AN intraperitoneally at a specified dose (e.g., 20 mg/kg) on a defined schedule.[4][7]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. The endpoint is typically when tumors reach a predetermined maximum size or at the end of the study period. Tumor growth delay is a key parameter for efficacy.[6]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of 6-Aminonicotinamide action on the Pentose Phosphate Pathway.
References
- 1. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of 6-aminonicotinamide on the pentose phosphate pathway: 31P NMR and tumor growth delay studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to NNMT Inhibitors: 6-Methylnicotinamide and JBSNF-000088 in Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising Nicotinamide N-methyltransferase (NNMT) inhibitors, 6-Methylnicotinamide and JBSNF-000088. This document synthesizes available experimental data to facilitate informed decisions in the selection of research tools for investigating metabolic disorders.
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical enzyme in cellular metabolism and a therapeutic target for a variety of conditions, including metabolic diseases, cancer, and neurodegenerative disorders.[1] This enzyme catalyzes the methylation of nicotinamide, a process that has been linked to the regulation of energy homeostasis.[2] Inhibition of NNMT is a promising strategy for the treatment of obesity and type 2 diabetes.[2][3] This guide focuses on a comparative analysis of two small molecule NNMT inhibitors: this compound and JBSNF-000088.
Quantitative Data Comparison
The following tables summarize the in vitro potency and in vivo efficacy of this compound and JBSNF-000088 based on available experimental data.
Table 1: In Vitro Inhibitory Activity against NNMT
| Compound | Target | IC50 Value | Notes |
| 6-Methylaminonicotinamide (a close analog of this compound) | Human NNMT | 19.8 µM[4] | Data is for 6-methylamino-NA, a closely related analog. |
| JBSNF-000088 | Human NNMT | 1.8 µM[5][6] | A nicotinamide analog.[5] |
| Monkey NNMT | 2.8 µM[5][6] | ||
| Mouse NNMT | 5.0 µM[5][6] | ||
| U2OS (human) cells | 1.6 µM[3] | Cell-based assay measuring 1-MNA reduction. | |
| 3T3L1 (mouse) cells | 6.3 µM[3] | Cell-based assay measuring 1-MNA reduction. |
Table 2: In Vivo Metabolic Effects in Diet-Induced Obese (DIO) Mice
| Compound | Key Efficacy Endpoints | Reference |
| This compound | Currently, there is a lack of publicly available in vivo efficacy data for this compound in the context of diet-induced obesity. | |
| JBSNF-000088 | - Significant reduction in body weight. - Prevention of further weight gain. - Reduced fed blood glucose levels. - Normalized oral glucose tolerance. - Reduced plasma and liver triglyceride levels. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of NNMT and the general workflows for in vitro and in vivo experiments to evaluate NNMT inhibitors.
NNMT signaling pathway and the impact of its inhibition.
Workflow for an in vitro NNMT enzyme inhibition assay.
Workflow for an in vivo diet-induced obesity study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro NNMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against NNMT.
Materials:
-
Recombinant human, monkey, or mouse NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Test inhibitor (e.g., this compound, JBSNF-000088)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well assay plates
-
LC-MS/MS system for product detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the NNMT enzyme to all wells except for the negative control.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction, for example, by adding a quenching solution like acetonitrile.
-
Quantify the formation of the product, 1-methylnicotinamide (1-MNA), using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice (Protocol for JBSNF-000088)
Objective: To evaluate the effect of an NNMT inhibitor on body weight, glucose metabolism, and other metabolic parameters in a mouse model of diet-induced obesity.[3]
Animal Model:
-
Male C57BL/6J mice.[3]
-
Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for approximately 14 weeks to induce obesity and insulin resistance.[3]
Experimental Groups:
-
Lean control mice on a standard chow diet + Vehicle.
-
DIO mice on HFD + Vehicle.
-
DIO mice on HFD + JBSNF-000088 (e.g., 50 mg/kg).[3]
Administration:
-
JBSNF-000088 is administered, for example, by oral gavage twice daily for a period of 4 weeks.[3]
Procedure:
-
After the induction of obesity, mice are randomized into the different treatment groups.
-
The test compound or vehicle is administered daily for the duration of the study.
-
Body weight and food intake are monitored regularly (e.g., twice weekly).
-
Metabolic assessments, such as an oral glucose tolerance test (OGTT), are performed at baseline and at the end of the study. For an OGTT, mice are fasted overnight, and a baseline blood glucose level is measured. A glucose solution is then administered orally, and blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
At the end of the study, animals are euthanized, and blood and tissues (e.g., liver, adipose tissue) are collected.
-
Plasma is analyzed for levels of glucose, insulin, triglycerides, and the pharmacodynamic biomarker 1-MNA.[3]
-
Tissues can be used for histological analysis and measurement of triglyceride content.[3]
Conclusion
Both this compound and JBSNF-000088 are inhibitors of the metabolic enzyme NNMT. Based on the available data, JBSNF-000088 demonstrates more potent in vitro activity against human NNMT compared to a close analog of this compound.[4][5][6] Furthermore, JBSNF-000088 has been shown to have significant beneficial effects on multiple metabolic parameters in a well-established in vivo model of diet-induced obesity.[3]
While the in vitro data for the this compound analog suggests it is a weaker inhibitor than JBSNF-000088, further studies with the specific this compound compound are needed to confirm this. Crucially, the lack of in vivo efficacy data for this compound in a metabolic disease model makes a direct comparison of their therapeutic potential challenging at this time.
For researchers seeking a well-characterized NNMT inhibitor with demonstrated in vivo efficacy in a diet-induced obesity model, JBSNF-000088 represents a strong candidate.[2][3] Further in vivo studies are required to elucidate the therapeutic potential of this compound in the context of metabolic diseases and to enable a direct and comprehensive comparison with JBSNF-000088.
References
- 1. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JBSNF-000088 | NNMT inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 6-Methylnicotinamide and its Alternatives in Cellular Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-Methylnicotinamide (6-MN), a metabolite of nicotinamide, and its functional alternatives, primarily focusing on Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors and sirtuin activators. While direct, independent replication studies comparing this compound head-to-head with these alternatives are limited in publicly available literature, this document compiles existing data on prominent compounds in these classes to serve as a valuable resource for researchers.
Introduction to this compound (1-Methylnicotinamide)
This compound (also known as 1-Methylnicotinamide or MNA) is a product of nicotinamide metabolism, catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT). Recent studies have highlighted its role in various cellular processes, including the regulation of sirtuin activity. Unlike direct enzymatic activators, MNA has been shown to enhance the protein expression of Sirtuin 1 (SIRT1) by slowing its proteasomal degradation. This mechanism suggests a different mode of action compared to traditional sirtuin-activating compounds (STACs).
Comparison with NAMPT Inhibitors
Table 1: Comparison of NAMPT Inhibitors
| Compound | Target | In Vitro IC50 (Enzymatic Assay) | Cellular IC50 (Cell Viability) | Key Findings & References |
| FK866 (Daporinad) | NAMPT | 0.09 nM - 1.60 nM | 2.21 nM (HepG2) - >100 nM (some GBM cell lines) | A potent and specific NAMPT inhibitor. Has been evaluated in clinical trials. Its efficacy can be rescued by nicotinic acid in cells with a functional Preiss-Handler pathway.[1][2] |
| MS0 | NAMPT | 9.08 nM | 510.01 nM (HepG2) | A potent NAMPT inhibitor identified through high-throughput screening. Shows good correlation between in vitro and cellular potency for its analogs.[1][3][4] |
| KPT-9274 (Padnarsertib) | Dual PAK4/NAMPT | <100 nM (PAK4), 120 nM (NAMPT) | 0.1 - 1.0 µM (Glioma cell lines) | An orally bioavailable dual inhibitor. Has been investigated in clinical trials for solid tumors and lymphomas. Downregulation of PAK4 by KPT-9274 is a downstream effect of NAMPT inhibition.[5] |
| OT-82 | NAMPT | Not specified | 2.89 nM (hematopoietic malignancies) vs 13.03 nM (non-hematopoietic tumors) | A novel NAMPT inhibitor that has entered Phase I clinical trials.[6] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and reagents used.
Comparison with Sirtuin Activators
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging. While this compound has been shown to increase SIRT1 protein levels, direct enzymatic activation data (EC50) is not available for comparison with other sirtuin activators. The following table presents data for well-known sirtuin activators.
Table 2: Comparison of Sirtuin Activators
| Compound | Target | In Vitro EC50 / Fold Activation | Cellular Effects | Key Findings & References |
| Resveratrol | SIRT1 | Potency is debated and substrate-dependent. | Activates SIRT1, leading to various metabolic benefits. Co-administration with NMN can increase NAD+ levels in heart and muscle.[7][8][9] | A natural polyphenol found in grapes and other plants. Its direct activation of SIRT1 has been a subject of scientific discussion. |
| Pterostilbene | Sirtuins | Not specified | Upregulates endogenous antioxidant enzymes. | A natural analog of resveratrol with higher bioavailability (80% vs 20%).[9] |
| Curcumin | Sirtuins | Not specified | Upregulates SIRT1 and other sirtuins. | The active component of turmeric, known for its anti-inflammatory properties. |
Note: The efficacy of sirtuin activators can be highly dependent on the experimental setup, including the specific substrate used in the assay.
Experimental Protocols
In Vitro NAMPT Inhibition Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Adenosine triphosphate (ATP)
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP)
-
NAMPT assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)
-
Test compound (e.g., this compound or alternatives)
-
NAD+/NADH detection kit
-
384-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the recombinant NAMPT enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a substrate mixture containing NAM, ATP, and PRPP.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution provided in the detection kit).
-
Measure the amount of NAD+ produced using a NAD+/NADH detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro SIRT1 Activation Assay
This protocol provides a general method for determining the half-maximal effective concentration (EC50) of a test compound for SIRT1 activation.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)
-
Nicotinamide adenine dinucleotide (NAD+)
-
SIRT1 assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl, KCl, MgCl2, and DTT)
-
Test compound (e.g., this compound or alternatives)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a black microplate, add the SIRT1 enzyme and the fluorogenic substrate to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the deacetylation reaction and initiate the development reaction by adding the developer solution.
-
Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at ~360 nm and emission at ~460 nm).
-
Calculate the percentage of activation for each compound concentration relative to the vehicle control.
-
Plot the percentage of activation against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving this compound and a typical experimental workflow for evaluating related compounds.
Caption: The NNMT pathway showing the conversion of nicotinamide to this compound.
References
- 1. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of tissue‐specific distribution and biotransformation potential of nicotinamide mononucleotide in combination with ginsenosides or resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Synergistic Supplementation of NAD+ Promoting Compounds as a Strategy for Increasing Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 6-Methylnicotinamide as a Putative Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnicotinamide is an endogenous metabolite and a derivative of nicotinamide. While its direct inhibitory activities have not been extensively profiled, its structural similarity to known inhibitors of Nicotinamide N-Methyltransferase (NNMT) suggests it may target this enzyme. This guide provides a comparative evaluation of the specificity of compounds structurally related to this compound, offering insights into its potential as a specific inhibitor. Due to the lack of direct experimental data for this compound, this guide will focus on the well-characterized analogs: 6-methylaminonicotinamide and 6-methoxynicotinamide (JBSNF-000088) . This comparative analysis aims to provide a framework for researchers interested in the potential inhibitory profile of this compound and similar compounds.
The Target: Nicotinamide N-Methyltransferase (NNMT)
Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and in regulating the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor. NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide and S-adenosylhomocysteine (SAH). Overexpression of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.
dot
Caption: NNMT catalyzes the methylation of nicotinamide using SAM.
Comparative Inhibitory Activity
The inhibitory potential of this compound is inferred from data on its close structural analogs. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of 6-methoxynicotinamide (JBSNF-000088) and the qualitative inhibitory activity of 6-methylaminonicotinamide against NNMT.
| Compound | Target | Species | IC50 (µM) | Reference |
| 6-Methoxynicotinamide (JBSNF-000088) | NNMT | Human | 1.8 | [1][2][3][4] |
| NNMT | Monkey | 2.8 | [1][2][3][4] | |
| NNMT | Mouse | 5.0 | [1][2][3][4] | |
| 6-Methylaminonicotinamide | NNMT | Not Specified | Potent inhibitor | [5] |
Specificity Profile
The specificity of an inhibitor is critical for its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor will potently target its intended enzyme with minimal off-target effects.
6-Methoxynicotinamide (JBSNF-000088)
Studies on JBSNF-000088 have demonstrated its selectivity for NNMT over other structurally related methyltransferases and enzymes in the NAD+ salvage pathway[6]. This selectivity is a crucial feature, as it minimizes the confounding effects of inhibiting other enzymes.
6-Methylaminonicotinamide
Experimental Protocols
To aid researchers in the evaluation of this compound or other potential NNMT inhibitors, a generalized protocol for an in vitro NNMT enzymatic assay is provided below. This protocol is a composite of several published methods and can be adapted for various detection techniques, such as fluorescence-based or chromatography-based readouts.
In Vitro NNMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant NNMT.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Detection reagents (specific to the chosen method, e.g., a fluorescent probe for SAH detection)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the following components:
-
Recombinant NNMT enzyme
-
Assay buffer
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation, depending on the detection method.
-
Detection: Measure the amount of product formed (1-methylnicotinamide) or by-product (SAH) using a suitable detection method.
-
Fluorescence-based: Utilize a coupled enzyme system that converts SAH to a fluorescent product.
-
Chromatography-based (LC-MS/MS): Directly measure the levels of 1-methylnicotinamide and nicotinamide.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
dot
Caption: A generalized workflow for an in vitro NNMT inhibition assay.
Conclusion and Future Directions
While direct evidence for the inhibitory activity and specificity of this compound is currently lacking, the data from its structural analogs, 6-methylaminonicotinamide and 6-methoxynicotinamide, strongly suggest that its primary target is likely to be NNMT. The provided comparative data and experimental protocols offer a valuable resource for researchers wishing to investigate the inhibitory profile of this compound.
Future studies should focus on:
-
Direct enzymatic assays: Testing the inhibitory activity of this compound against a panel of methyltransferases, with a primary focus on NNMT.
-
Cell-based assays: Evaluating the ability of this compound to inhibit NNMT activity in a cellular context.
-
Broad selectivity profiling: Screening this compound against a wide range of kinases and other off-target enzymes to establish a comprehensive specificity profile.
Such studies will be crucial in determining whether this compound can be a valuable and specific tool for studying the biological roles of NNMT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. JBSNF-000088|JBSNF000088;6-Methoxynicotinamide [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An objective analysis of the existing toxicological data for the synthetic nicotine analog, 6-Methylnicotinamide, in comparison to nicotine and other related compounds.
Introduction
This compound (6-MN) is a synthetic analog of nicotine that has emerged in e-cigarette products, often marketed as a "safer" alternative.[1][2] However, a comprehensive understanding of its toxicological profile compared to nicotine is crucial for regulatory assessment and to inform public health guidance. This guide provides a comparative analysis of the available toxicological data for 6-MN and related compounds, including nicotinamide (NAM), nicotinamide mononucleotide (NMN), 6-aminonicotinamide, and 1-methylnicotinamide. The information is intended for researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity
Recent studies have indicated that this compound exhibits greater cytotoxicity to human bronchial epithelial cells than nicotine.[2][3][4][5] While specific IC50 values from direct comparative studies are not consistently reported in the literature, the available evidence suggests a higher potential for cellular damage.
One study evaluating the effects on human bronchial epithelial (BEAS-2B) cells found them to be more sensitive to 6-MN compared to nicotine.[3][4] Another study using HBEC3-KT human bronchial epithelial cells reported that e-liquids containing 6-MN led to a significant, dose-dependent increase in cytotoxicity and intracellular reactive oxygen species (ROS) induction compared to nicotine-containing e-liquids.[2]
For comparison, studies on nicotine alone in human bronchial epithelial cells (NCI-H292) have reported IC50 values in the range of 4.18 µg/ml to 9.7 µg/ml, depending on the exposure method (whole smoke vs. vapor phase).[6][7]
Table 1: Comparative In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Key Findings |
| This compound (6-MN) | BEAS-2B | Cytotoxicity Assay | More sensitive than nicotine.[3][4] |
| HBEC3-KT | Cytotoxicity & ROS Assay | Significantly increased cytotoxicity and ROS induction compared to nicotine.[2] | |
| Nicotine | NCI-H292 | Neutral Red Uptake | IC50: 4.18 µg/ml (ISO Whole Smoke), 9.7 µg/ml (HCI Whole Smoke).[6][7] |
| BEAS-2B | Cell Viability Assay | No significant difference in cell viability at concentrations from 10–1000 μM.[8] |
In Vivo Toxicity
To date, there is a significant lack of publicly available in vivo toxicity data for this compound from studies following standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). For related compounds, a range of acute and sub-chronic toxicity data is available.
Table 2: Comparative In Vivo Toxicity Data
| Compound | Test Animal | LD50 (Oral) | NOAEL |
| This compound (6-MN) | Data Not Available | Data Not Available | Data Not Available |
| Nicotinamide (NAM) | Rat | 3,500 - 7,000 mg/kg[2][3][9] | 215 mg/kg bw/day (repeated dose, rat)[2][3] |
| Nicotinamide Mononucleotide (NMN) | Rat | >2,000 mg/kg[1][10][11] | 800 mg/kg bw/day (90-day, rat)[1][10][11] |
| 6-Aminonicotinamide | Mouse | Lethality noted at 20-40 mg/kg in combination with other compounds.[12] | Data Not Available |
| 1-Methylnicotinamide (1-MNA) | Rat | Data Not Available | 250 mg/kg bw (subchronic)[13] |
Signaling Pathways and Mechanisms of Toxicity
The potential mechanisms of toxicity for this compound are still under investigation. However, based on its structural similarity to nicotine and preliminary in vitro data, several signaling pathways are of interest.
A scoping review has speculated that the toxicity of 6-MN may involve alterations in intracellular ROS, activation of nicotinic acetylcholine receptors (nAChRs), transient receptor potential ankyrin-1 (TRPA1), and NF-κB pathways.[14][15] Activation of these pathways is associated with pulmonary diseases such as COPD, asthma, and lung tumorigenesis.[14][15] Studies on nicotine have shown its ability to induce DNA damage in human bronchial epithelial cells, an effect that can be mitigated by nAChR blockers.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are summaries of common methodologies used in the assessment of these compounds.
In Vitro Cytotoxicity Assays
1. Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[9][16][17]
-
Cell Seeding: Cells (e.g., BEAS-2B, NCI-H292) are seeded in 96-well plates and incubated to allow for attachment and growth.
-
Compound Exposure: Cells are treated with various concentrations of the test compound (e.g., 6-MN, nicotine) for a specified duration (e.g., 24 hours).
-
Dye Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red.
-
Extraction and Measurement: The unincorporated dye is washed away, and the incorporated dye is extracted from the viable cells using a solubilization solution. The absorbance is then measured using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated.
2. CellTiter-Glo® Luminescent Cell Viability Assay: This method determines the number of viable cells by quantifying the amount of ATP, which is an indicator of metabolically active cells.[1][10]
-
Assay Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Procedure: A single reagent is added directly to the cells in a multi-well plate format.
-
Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells, and IC50 values can be determined.
In Vivo Acute Oral Toxicity (Following OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification.[11]
-
Test Animals: Typically, rats are used.
-
Procedure: A stepwise procedure is used where a small group of animals (usually 3) is dosed at a defined level.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Dose Progression: Depending on the outcome (survival or death), the dose for the next group of animals is adjusted up or down from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed toxicity.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18][19][20][21]
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Procedure: The bacterial strains are exposed to the test compound with and without a metabolic activation system (S9 fraction from rat liver).
-
Endpoint: A positive result, indicated by a significant increase in the number of revertant colonies compared to the control, suggests that the compound is mutagenic.
Conclusion
The available data, primarily from in vitro studies, suggests that this compound may have a higher toxicological potential than nicotine, particularly in terms of cytotoxicity to human bronchial epithelial cells. However, there is a critical need for comprehensive in vivo studies on 6-MN to determine its acute and chronic toxicity, including the establishment of LD50 and NOAEL values. Further research is also required to elucidate the specific signaling pathways and mechanisms through which 6-MN exerts its toxic effects. Researchers and regulatory bodies should exercise caution regarding the "safer" claims of 6-MN until a more complete toxicological profile is established through rigorous scientific investigation.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analyses of transcriptome sequencing and carcinogenic exposure toxicity of nicotine and 6-methyl nicotine in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iivs.org [iivs.org]
- 7. oecd.org [oecd.org]
- 8. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. promega.com [promega.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. promega.com [promega.com]
- 13. scribd.com [scribd.com]
- 14. OUH - Protocols [ous-research.no]
- 15. A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qualitybiological.com [qualitybiological.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 21. nelsonlabs.com [nelsonlabs.com]
Assessing the Therapeutic Index: A Comparative Analysis of 6-Methylnicotinamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of 6-Methylnicotinamide and its analogs, focusing on their efficacy as enzyme inhibitors and their associated toxicities. The information is intended to support research and drug development efforts in fields such as oncology and metabolic diseases.
Executive Summary
This compound and its analogs, particularly those targeting Nicotinamide N-Methyltransferase (NNMT), represent a promising class of compounds with therapeutic potential. This guide synthesizes available data on their inhibitory activity (IC50) and toxicity (LD50 or toxic doses) to provide an initial assessment of their therapeutic indices. While comprehensive head-to-head comparative studies are limited, this compilation of existing data offers valuable insights for the research community.
Quantitative Data Comparison
The therapeutic index of a compound is a measure of its relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher therapeutic index is generally preferred. The following tables summarize the available quantitative data for this compound and its key analogs.
Table 1: In Vitro Efficacy of this compound and Analogs as NNMT Inhibitors
| Compound | Target | IC50 (μM) | Cell Line/Assay Conditions |
| 6-Methoxynicotinamide (JBSNF-000088) | Human NNMT | 1.8[1][2] | Enzymatic Assay |
| Monkey NNMT | 2.8[1][2] | Enzymatic Assay | |
| Mouse NNMT | 5.0[1][2] | Enzymatic Assay | |
| U2OS cells | 1.6[1] | Cellular Assay | |
| 3T3L1 cells | 6.3[1] | Cellular Assay | |
| 6-Methylamino-nicotinamide | NNMT | 19.8[3][4] | UHP-HILIC-Q-TOF-MS based assay |
| Bisubstrate Analog 2 | NNMT | 4.4[3][4] | UHP-HILIC-Q-TOF-MS based assay |
| Bisubstrate Analog 78 | NNMT | 1.41[3][4] | UHP-HILIC-Q-TOF-MS based assay |
| MS2734 (6) | hNNMT | 14 ± 1.5[5] | SAHH-coupled assay |
| VH45 (13) | NNMT | 29.2 ± 4.0[6] | Not specified |
| Naphthalene Analog 15 | NNMT | 1.4 ± 0.16[6] | Not specified |
Table 2: In Vivo Toxicity of Nicotinamide and Analogs
| Compound | Animal Model | Route | LD50 / Toxic Dose |
| Nicotinamide | C3H Mice | Single Injection | 2050 mg/kg[7] |
| Nicotinamide Riboside (NR) | Rats | Oral | No mortality at 5000 mg/kg[8] |
| Rats | Oral (90-day) | NOAEL: 300 mg/kg/day, LOAEL: 1000 mg/kg/day[8] | |
| Nicotinamide Mononucleotide (NMN) | Wistar Rats | Oral | > 2000 mg/kg (LD50 cut-off 5000 mg/kg)[9] |
| Wistar Rats | Oral (90-day) | NOAEL: > 800 mg/kg body weight[9] | |
| 6-Aminonicotinamide (6-AN) | CD2F1 Mice | Intraperitoneal | Lethality observed at 20 mg/kg and 40 mg/kg (in combination with other agents)[10] |
| Sprague-Dawley Rats | Subcutaneous (neonatal) | Necrosis and loss of spermatogonia at 3.0, 6.0, or 12.0 mg/kg[6] | |
| Sprague-Dawley Rats | Intraperitoneal | 50 mg/kg (dose used in a metabolism study)[11] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many of the analyzed analogs is the inhibition of Nicotinamide N-Methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism and epigenetic regulation.
NNMT-Mediated Signaling Pathway
Experimental Workflow for Assessing Therapeutic Index
Detailed Experimental Protocols
Detailed protocols are essential for the reproducibility and validation of experimental findings. Below are representative methodologies for key experiments cited in this guide.
NNMT Inhibition Assay (UHP-HILIC-Q-TOF-MS based)
This method is adapted from a study on bisubstrate inhibitors of NNMT[3].
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against NNMT.
Materials:
-
Recombinant human NNMT
-
Nicotinamide (NA)
-
S-adenosyl-L-methionine (SAM)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Acetonitrile
-
Formic acid
-
UHP-HILIC column
-
Q-TOF mass spectrometer
Procedure:
-
Prepare a reaction mixture containing NNMT enzyme, nicotinamide, and the test compound at various concentrations in the assay buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by UHP-HILIC-Q-TOF-MS to quantify the amount of 1-Methylnicotinamide (MNA) produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Acute Oral Toxicity (LD50) Study in Rodents
This protocol is a generalized procedure based on common practices for determining acute oral toxicity[12][13].
Objective: To determine the median lethal dose (LD50) of a test compound.
Materials:
-
Test compound
-
Vehicle (e.g., water, corn oil)
-
Rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically of a single sex and specific age/weight range.
-
Oral gavage needles
Procedure:
-
Fast the animals overnight prior to dosing.
-
Prepare a range of doses of the test compound in the appropriate vehicle.
-
Administer a single oral dose of the test compound to groups of animals (e.g., 5-10 animals per group) via gavage. A control group receives the vehicle only.
-
Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days.
-
Record the number of mortalities in each dose group.
-
Perform a gross necropsy on all animals at the end of the study.
-
Calculate the LD50 value using a statistical method such as the probit analysis.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).
Conclusion
The available data suggests that several analogs of this compound are potent inhibitors of NNMT. In particular, 6-methoxynicotinamide (JBSNF-000088) has demonstrated in vitro and in vivo activity with a defined pharmacokinetic profile. However, a comprehensive assessment of the therapeutic index for this compound itself is hampered by the lack of specific efficacy and toxicity data. The toxicity profile of 6-aminonicotinamide appears to be a concern, with lethality and neurotoxicity observed at relatively low doses. Further research, including direct comparative studies under standardized conditions, is necessary to fully elucidate the therapeutic potential and safety profiles of this compound and its analogs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of 6-aminonicotinamide on testicular development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety assessment of nicotinamide riboside, a form of vitamin B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oral ld50 values: Topics by Science.gov [science.gov]
- 13. dtsc.ca.gov [dtsc.ca.gov]
Unraveling the Mechanisms of NAD+ Metabolism Inhibitors: A Comparative Guide to 6-Methylnicotinamide Analogs and NAMPT Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the mechanism of action of 6-Methylnicotinamide derivatives and established Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors in various cell lines. By presenting key experimental data, detailed protocols, and clear visual aids, this document aims to facilitate an objective evaluation of these compounds and their potential in cancer therapy.
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions and as a substrate for enzymes involved in signaling and DNA repair.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on NAD+ biosynthesis, making the enzymes in these pathways attractive targets for therapeutic intervention.[3] The primary route for NAD+ synthesis in mammalian cells is the salvage pathway, where NAMPT is the rate-limiting enzyme.[4] Inhibition of NAMPT leads to NAD+ depletion and subsequent cancer cell death.[5] This guide delves into the validation of this mechanism for various inhibitors across different cell lines.
Comparative Efficacy: Cell Viability
The cytotoxic effects of 6-methoxynicotinamide, a derivative of this compound, and various NAMPT inhibitors have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below. It is important to note that 6-methoxynicotinamide primarily targets Nicotinamide N-methyltransferase (NNMT), an enzyme also involved in nicotinamide metabolism, which distinguishes its mechanism from direct NAMPT inhibitors.[6]
| Compound | Cell Line | Cancer Type | IC50 (Cell Viability) |
| 6-methoxynicotinamide | Saos-2 | Osteosarcoma | Slight reduction at 100 µM (72h) |
| MCC13 | Merkel Cell Carcinoma | Slight reduction at 100 µM (48h & 72h) | |
| FK866 | HepG2 | Hepatocellular Carcinoma | 2.21 ± 0.21 nM |
| A2780 | Ovarian Cancer | ~12-225 fold lower than MS0 | |
| 95-D | Metastatic Lung Cancer | ~12-225 fold lower than MS0 | |
| A549 | Lung Adenocarcinoma | ~12-225 fold lower than MS0 | |
| U2OS | Osteosarcoma | ~12-225 fold lower than MS0 | |
| U266 | Multiple Myeloma | ~12-225 fold lower than MS0 | |
| HuCCT1 | Cholangiocarcinoma | ~10 nM | |
| KMCH | Cholangiocarcinoma | ~10 nM | |
| EGI | Cholangiocarcinoma | ~10 nM | |
| KPT-9274 | U251-HF | Glioblastoma | 0.1 - 1.0 µM (48h) |
| GSC811 | Glioblastoma Stem Cell | 0.1 - 1.0 µM (48h) | |
| GS522 | Glioblastoma Stem Cell | 0.1 - 1.0 µM (48h) | |
| MS0 | HepG2 | Hepatocellular Carcinoma | 510.01 ± 162.09 nM |
Target Engagement: Enzymatic Inhibition
The direct inhibitory effect of these compounds on their respective target enzymes is a crucial validation step. The IC50 values for enzymatic inhibition are presented below. This data highlights the potent and specific inhibition of NAMPT by compounds like FK866 and MS0.
| Compound | Target Enzyme | IC50 (Enzymatic Inhibition) |
| 6-methoxynicotinamide | NNMT | Significant MNA reduction at 100 µM |
| FK866 | NAMPT | 1.60 ± 0.32 nM |
| MS0 | NAMPT | 9.08 ± 0.90 nM |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the validation of these inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-methoxynicotinamide, FK866) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro NAMPT Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human NAMPT enzyme, nicotinamide (NAM), and phosphoribosyl pyrophosphate (PRPP) in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., FK866, MS0) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of nicotinamide mononucleotide (NMN) produced. This can be done using a coupled enzyme assay where NMN is converted to NAD+, which is then detected colorimetrically or fluorometrically.[7]
-
Data Analysis: Calculate the percentage of NAMPT inhibition for each inhibitor concentration and determine the IC50 value.
Measurement of Intracellular NAD+ Levels
-
Cell Culture and Treatment: Culture cancer cells and treat them with the test inhibitor for a specified duration.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to release intracellular metabolites.
-
NAD+ Extraction: Perform an acid extraction to specifically isolate NAD+.
-
Quantification: Quantify the NAD+ levels using a commercially available NAD/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a detectable colorimetric or fluorometric signal.
-
Normalization: Normalize the NAD+ levels to the total protein concentration in each sample.
Conclusion
The validation of the mechanism of action for inhibitors of NAD+ metabolism is a multi-faceted process requiring rigorous in vitro experimentation. While direct NAMPT inhibitors like FK866 and KPT-9274 have demonstrated potent and specific activity in depleting NAD+ and inducing cell death in a variety of cancer cell lines, compounds like 6-methoxynicotinamide may exert their effects through alternative, yet related, pathways such as the inhibition of NNMT. The comparative data and detailed protocols presented in this guide are intended to provide researchers with a solid foundation for evaluating these and other novel compounds targeting NAD+ metabolism in the pursuit of more effective cancer therapies. Future head-to-head studies of this compound and established NAMPT inhibitors are warranted to fully elucidate its therapeutic potential.
References
- 1. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] NAD+ in Cancer Prevention and Treatment: Pros and Cons | Semantic Scholar [semanticscholar.org]
- 3. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The NAD+ salvage pathway modulates cancer cell viability via p73 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the In Vitro and In Vivo Effects of 6-Methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnicotinamide (6-MN), an endogenous metabolite of nicotinamide, has garnered significant interest within the scientific community for its diverse biological activities. As a product of the enzyme Nicotinamide N-methyltransferase (NNMT), 6-MN plays a crucial role in cellular metabolism, particularly in the regulation of NAD+ and the methionine cycle. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| Osteosarcoma (U-2 OS, Saos-2) | Cell Viability | Inhibition of Cell Growth | IC50: 2.5 µM | [1] |
| Merkel Cell Carcinoma (MCC-13, MCC-26) | Cell Viability | Inhibition of Cell Growth | IC50: 2.5 µM | [1] |
| Mouse Proximal Tubule Cells (mTECs) | Western Blot | Inhibition of TGF-β1-induced α-SMA expression | 100 µM | |
| Mouse Proximal Tubule Cells (mTECs) | Western Blot | Inhibition of TGF-β1-induced Fibronectin expression | 100 µM |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound and its Precursor
| Animal Model | Compound | Dosing Regimen | Primary Outcome | Quantitative Result | Reference |
| Unilateral Ureteral Obstruction (UUO) Mice | Nicotinamide | 200 mg/kg/day (i.p.) | Reduction in renal interstitial fibrosis | Significant decrease in Masson's trichrome staining and pro-fibrotic protein expression | [2] |
| Unilateral Ureteral Obstruction (UUO) Mice | 1-Methylnicotinamide | Not specified | Antifibrotic and anti-inflammatory effects | Potentially effective medication | [3] |
| Humans | Nicotinamide | High-dose oral | Plasma Methylnicotinamide Levels | Mean of 114 µM and 91 µM at 6 and 12 months, respectively | [1][4] |
| Humans | Nicotinamide | High-dose oral | CSF Methylnicotinamide Levels | Mean of 3.1 µM at 12 months | [1] |
Signaling Pathways
This compound is intricately linked to several key signaling pathways, primarily through its role as a product of the NNMT enzyme.
NNMT-Mediated Regulation of NAD+ and Methionine Cycles
The synthesis of this compound by NNMT consumes S-adenosylmethionine (SAM), a universal methyl donor, and nicotinamide (NAM), a precursor for NAD+ synthesis. This process directly impacts the cellular methylation potential and NAD+ levels, which in turn regulate the activity of various enzymes such as sirtuins and PARPs.
Inhibition of the TGF-β1/Smad3 Pathway in Renal Fibrosis
In vivo and in vitro studies have demonstrated that this compound can ameliorate renal fibrosis by inhibiting the TGF-β1/Smad3 signaling pathway. This pathway is a key driver of fibrosis, and its inhibition by 6-MN highlights a potential therapeutic mechanism.[3][5]
References
- 1. escholarship.org [escholarship.org]
- 2. Nicotinamide reduces renal interstitial fibrosis by suppressing tubular injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide N-methyltransferase ameliorates renal fibrosis by its metabolite 1-methylnicotinamide inhibiting the TGF-β1/Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nicotinamide Derivatives: A Comparative Guide to 6-Methylnicotinamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of cellular metabolism and therapeutic development, nicotinamide derivatives have garnered significant attention for their roles in modulating critical biological pathways. This guide provides a comparative overview of 6-Methylnicotinamide (6-MN), a lesser-known endogenous metabolite, alongside its more extensively studied isomer N1-methylnicotinamide (MNAM) and the prominent NAD+ precursor, Nicotinamide Riboside (NR). While direct, statistically robust comparative studies on 6-MN are limited, this document synthesizes available data to offer insights into its potential alongside established alternatives.
Data Summary: A Comparative Look at Nicotinamide Derivatives
The following tables summarize quantitative data from various studies on 6-MN and its comparators. It is crucial to note that these values are not from head-to-head comparative experiments and should be interpreted with caution.
| Compound | Bioavailability/Uptake | Efficacy Metric | Cell/Model System | Reference |
| This compound | Data not available | Exacerbates neurological damage post-intracerebral hemorrhage[1] | Rat model | [1] |
| N1-methylnicotinamide | Substrate of OCT1 | Reduces fasting blood glucose and insulin levels[2] | ob/ob mice | [2] |
| Nicotinamide Riboside | Increases whole blood NAD+ by 22-142% (dose-dependent) | 25% more effective at raising whole blood NAD+ than NMN (in one study) | Humans |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key analytical and enzymatic assays relevant to the study of these compounds.
High-Performance Liquid Chromatography (HPLC) for Nicotinamide Metabolite Quantification
This method is suitable for the quantitative analysis of nicotinamide and its methylated derivatives in biological samples.
1. Sample Preparation:
-
Plasma: Deproteinize with 20% trichloroacetic acid (TCA).
-
Urine: Dilute 1:10 with 10⁻⁴ M HCl.
2. Derivatization:
-
Add an internal standard (e.g., N1-ethylnicotinamide).
-
Perform a condensation reaction with acetophenone in NaOH at 0°C.
-
Dehydrate in formic acid and heat in a boiling water bath to form fluorescent 1,6-naphthyridine derivatives.
3. Chromatographic Conditions:
-
Column: Nucleosil 100-C18 reverse-phase column.
-
Mobile Phase: Acetonitrile (22%), triethylamine (0.5%), 0.01 M sodium heptanesulfonate, adjusted to pH 3.2.
-
Flow Rate: 1 ml/min (isocratic).
-
Detection: Spectrofluorimetry with excitation at 366 nm and emission at 418 nm.
4. Quantification:
-
Use an addition-calibration method with pooled plasma and urine.
-
Construct calibration curves using the internal standard method.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Assay
This fluorometric assay is designed for high-throughput screening of NAMPT inhibitors.
1. Reagents:
-
Purified NAMPT enzyme.
-
NAMPT Assay Buffer (containing NMNAT and ADH enzymes).
-
Substrates: Nicotinamide (NAM), PRPP, ATP.
-
30% Ethanol.
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., FK866).
2. Assay Procedure:
-
Thaw all reagents on ice.
-
Dilute NAMPT enzyme to the working concentration (12-25 ng/µl).
-
In a 96-well plate, add diluted NAMPT to "Positive Control" and "Test Inhibitor" wells. Add dilution buffer to "Blank" wells.
-
Prepare serial dilutions of the test inhibitor.
-
Pre-incubate the enzyme with the inhibitors for 30 minutes at room temperature.
-
Prepare a Master Mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.
-
Initiate the reaction by adding the Master Mix to all wells.
-
Incubate at 30°C for 2 hours.
3. Detection:
-
Measure fluorescence intensity using a microplate reader with excitation at λ=340 nm and emission at λ=460 nm. The signal is proportional to the NADH produced, which is indicative of NAMPT activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is paramount for targeted drug development.
General NAD+ Salvage Pathway
This compound, as a nicotinamide derivative, is expected to interact with the central NAD+ metabolism. The NAD+ salvage pathway is a key regulator of cellular energy and signaling.
NAD+ Salvage Pathway and Consumption.
While this compound's precise role in this pathway is not well-defined in the available literature, it is hypothesized to be a substrate or inhibitor of key enzymes like Nicotinamide N-methyltransferase (NNMT) or NAMPT.
N1-methylnicotinamide (MNAM) and SIRT1 Signaling
In contrast to 6-MN, the signaling pathway for its isomer, N1-methylnicotinamide, is better characterized. MNAM has been shown to enhance the stability of SIRT1, a critical regulator of cellular metabolism and stress responses. This leads to the deacetylation of downstream targets like FOXO1, influencing processes such as gluconeogenesis.[2]
MNAM-mediated SIRT1 Pathway Regulation.
Conclusion and Future Directions
The current body of scientific literature provides a foundational understanding of this compound as an endogenous metabolite with potential biological activities. However, a significant knowledge gap exists regarding its specific signaling pathways, mechanism of action, and comparative efficacy against other nicotinamide derivatives. The provided data on N1-methylnicotinamide and Nicotinamide Riboside highlight the therapeutic potential within this class of molecules.
Future research should prioritize direct, statistically powered comparative studies to elucidate the relative performance of this compound. A thorough investigation into its interaction with key metabolic enzymes and signaling cascades will be crucial for unlocking its potential for therapeutic applications. The experimental protocols and pathway diagrams presented here serve as a valuable resource for researchers embarking on such investigations.
References
A Comparative Guide to 6-Methylnicotinamide and its Alternatives in Research
This guide provides a comprehensive comparison of 6-Methylnicotinamide (6-MN) and its alternatives for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.
Introduction to this compound and its Role in Cellular Metabolism
This compound is a derivative of nicotinamide (a form of vitamin B3) and an endogenous metabolite.[1][2] Its primary role in cellular metabolism is linked to the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to produce this compound (also referred to as 1-methylnicotinamide or MNA in some literature). This process is crucial for regulating the levels of nicotinamide and influencing the NAD+ salvage pathway.[3]
Alternatives to this compound
In the context of research, particularly in studies related to aging, metabolic disorders, and neurodegenerative diseases, the primary alternatives to this compound are compounds that can modulate the levels of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. These alternatives can be broadly categorized as:
-
NAD+ Precursors: These molecules serve as building blocks for the synthesis of NAD+ in the body. The most extensively studied NAD+ precursors are:
-
Nicotinamide Riboside (NR): A form of vitamin B3 that is converted to Nicotinamide Mononucleotide (NMN) and then to NAD+.
-
Nicotinamide Mononucleotide (NMN): An intermediate in the NAD+ salvage pathway that is directly converted to NAD+.
-
Nicotinamide (NAM): Another form of vitamin B3 that can be converted to NMN via the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).
-
-
NNMT Inhibitors: These compounds block the activity of NNMT, thereby preventing the methylation of nicotinamide and making more of it available for the NAD+ salvage pathway.
Comparative Performance Data
This section presents a summary of the available quantitative data to compare the performance of this compound and its alternatives. Direct comparative studies of this compound with NAD+ precursors are limited in the publicly available literature. The comparison is therefore based on their respective effects on NAD+ levels and NNMT inhibition.
Impact on Cellular NAD+ Levels
| Compound | Dosage | Study Population | Duration | Change in Blood NAD+ Levels | Reference |
| Nicotinamide Riboside (NR) | 1000 mg/day | Older adults with Mild Cognitive Impairment | 10 weeks | 2.6-fold increase | [4] |
| Nicotinamide Riboside (NR) | 2000 mg/day | Individuals with Long COVID | 10 weeks | Up to 3.1-fold increase | [5][6][7] |
| Nicotinamide Mononucleotide (NMN) | 250 mg/day | Healthy older men | 12 weeks | Significantly elevated | [8] |
| Nicotinamide Mononucleotide (NMN) | 300 mg, 600 mg, 900 mg/day | Healthy middle-aged adults | 60 days | Statistically significant increase at all doses | [8] |
| Nicotinamide (NAM) | Not specified | In vitro (human fibroblasts) | 24 hours | Nearly twofold increase | [9] |
| This compound | Not specified | In vitro (rat liver slices) | Not specified | Dose-dependent inhibition of NAD+ synthesis | [10] |
Note: The study on this compound in rat liver slices suggests an inhibitory effect on NAD+ synthesis at higher concentrations, which contrasts with the NAD+-boosting effects of NR and NMN. This highlights a key difference in their mechanisms of action.
Inhibition of Nicotinamide N-methyltransferase (NNMT)
| Inhibitor | IC50 Value | Assay Type | Reference |
| MS2734 (Bisubstrate Inhibitor) | 14 ± 1.5 μM | Biochemical assay | [11] |
| Compound 78 (Bisubstrate Inhibitor) | 1.41 μM | Biochemical assay | [12][13] |
| Compound 1 (3-methyl-4-phenylpyrazole series) | 0.26 µM (hNNMT) | Enzymatic activity assay | [14] |
| Compound 3 (Tricyclic series) | 0.18 µM (hNNMT) | Enzymatic activity assay | [14] |
| II399 (Bisubstrate Inhibitor) | Ki of 5.9 nM | Biochemical assay | |
| 6-Methylaminonicotinamide | 19.8 μM | Biochemical assay | [12][13] |
| This compound | N/A | N/A | N/A |
Signaling Pathways
NAD+ Salvage Pathway
This pathway is central to the mechanism of action of NAD+ precursors.
Caption: The NAD+ Salvage Pathway illustrating the conversion of precursors to NAD+.
NNMT Signaling Pathway
This pathway shows the role of NNMT in nicotinamide metabolism and its impact on downstream processes.
Caption: The NNMT signaling pathway showing the methylation of nicotinamide.
Experimental Protocols
Protocol for Quantification of Cellular NAD+ Levels
This protocol is a generalized procedure based on commonly used enzymatic cycling assays.
Objective: To measure the concentration of NAD+ in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 0.6 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)
-
NAD+ cycling buffer (containing alcohol dehydrogenase, diaphorase, and resazurin)
-
NAD+ standards
-
96-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Lysis: Harvest cells and lyse them using the cell lysis buffer. This can be done by adding the buffer directly to the cell culture plate or to a cell pellet.
-
Neutralization: Neutralize the lysate by adding the neutralization buffer. The pH should be brought to approximately 7.0-8.0.
-
Centrifugation: Centrifuge the neutralized lysate to pellet any precipitates.
-
Sample Preparation: Transfer the supernatant to a new tube. This supernatant contains the cellular NAD+.
-
Standard Curve Preparation: Prepare a series of NAD+ standards of known concentrations.
-
Assay Reaction: In a 96-well plate, add the NAD+ cycling buffer to each well. Then, add the prepared cell lysate samples and NAD+ standards to their respective wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculation: Determine the NAD+ concentration in the samples by comparing their fluorescence readings to the standard curve.
Protocol for NNMT Inhibitor Screening Assay
This protocol outlines a general method for screening potential inhibitors of NNMT activity.
Objective: To determine the inhibitory effect of a compound on NNMT enzymatic activity.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (NAM) substrate
-
S-adenosyl-L-methionine (SAM) co-substrate
-
Assay buffer (e.g., Tris-HCl buffer with DTT)
-
Test inhibitor compounds
-
Detection reagent (e.g., a fluorescent probe that reacts with the product SAH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the NNMT enzyme, NAM, and SAM in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the test inhibitor dilutions to their respective wells.
-
Initiation of Reaction: Add the enzyme and substrate master mix to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stop solution or by heat inactivation.
-
Detection: Add the detection reagent to each well and incubate as required for the signal to develop.
-
Measurement: Measure the signal (e.g., fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a dose-response curve.
Conclusion
This compound and its alternatives, particularly NAD+ precursors like NR and NMN, and NNMT inhibitors, represent distinct but related strategies for modulating cellular metabolism. While NR and NMN have demonstrated efficacy in boosting NAD+ levels in human clinical trials, the primary role of this compound appears to be as a product of nicotinamide methylation by NNMT. Research suggests that at high concentrations, this compound may inhibit NAD+ synthesis.
The choice of compound for research will depend on the specific scientific question being addressed. For studies aiming to increase cellular NAD+ levels, NR and NMN are well-characterized options with supporting clinical data. For investigations into the role of nicotinamide methylation and its downstream effects, NNMT inhibitors provide a direct tool to probe this pathway. This compound itself is a valuable tool for studying the consequences of NNMT activity and can be used to investigate its own biological functions. Further direct comparative studies are needed to fully elucidate the relative potencies and therapeutic potential of these different classes of compounds.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinamide methylation and its relation to NAD synthesis in rat liver tissue culture. Biochemical basis for the physiological activities of 1-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 6-Methylnicotinamide
For researchers and professionals in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methylnicotinamide, a nicotinamide derivative. Adherence to these guidelines is critical for protecting personnel and the environment.
The primary directive for the disposal of this compound is to act in accordance with all applicable federal, state, and local environmental regulations.[1] This substance should not be discarded with household garbage or allowed to enter sewage systems.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The hazard classification of this compound can vary, with some safety data sheets (SDS) indicating it may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed.[2]
| Personal Protective Equipment (PPE) for Handling this compound | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | For dusts or aerosols, a NIOSH-approved respirator is recommended. |
| Protective Clothing | Lab coat or other protective clothing to prevent skin contact. |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated packaging must be managed through a licensed professional waste disposal service or an approved waste disposal plant.[3]
-
Container Management : Keep the this compound in its original, tightly sealed container.[3] Do not mix it with other waste materials.[3]
-
Labeling : Ensure the container is clearly and accurately labeled with the chemical name and any associated hazard warnings.
-
Waste Collection : Store the container in a designated, secure area for chemical waste collection, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Professional Disposal : Arrange for the collection of the chemical waste by a licensed and qualified hazardous waste disposal contractor.
-
Empty Containers : Handle uncleaned, empty containers in the same manner as the product itself.[3]
Emergency Procedures for Spills and Accidental Releases
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : If a significant amount is spilled, evacuate personnel from the immediate area and ensure adequate ventilation.[1][4]
-
Containment : Prevent the spilled material from entering drains, sewers, or water courses.[1][4]
-
Absorption : For liquid spills, absorb the material using an inert, non-combustible absorbent material such as diatomite or a universal binder.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2][4]
-
Collection : Place the absorbed or collected material into a suitable, labeled container for disposal.[4]
-
Decontamination : Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1]
-
Dispose of Contaminated Materials : All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste following the procedures outlined above.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Essential Safety and Logistics for Handling 6-Methylnicotinamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 6-Methylnicotinamide, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specification Notes |
| Eye/Face Protection | Safety glasses with side shields or chemical splash-resistant goggles.[1][2] A face shield may be necessary.[1] | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2] |
| Hand Protection | Protective gloves.[1] | Glove material should be selected based on chemical resistance and the specific laboratory conditions.[2] |
| Respiratory Protection | A dust respirator is recommended.[1] | Use in a well-ventilated area.[2][3] Appropriate exhaust ventilation should be provided where dust is formed.[4] |
| Skin and Body Protection | Protective clothing, such as a lab coat.[1][5] Protective boots may be required depending on the situation.[1] | Prevents skin contact.[2] |
Hazard Identification and First Aid
This compound is associated with several hazards. Understanding these and the appropriate first aid response is critical.
| Hazard Statement | First Aid Measures |
| Causes skin irritation.[1][6] | IF ON SKIN: Wash with plenty of water.[1] If skin irritation occurs, seek medical advice or attention.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Causes serious eye irritation.[1][6][7] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1][7] If eye irritation persists, get medical advice or attention.[1][7] |
| May cause respiratory irritation.[2][6] | IF INHALED: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If you feel unwell, get medical advice or attention. |
| If Swallowed | Rinse mouth.[1] If symptoms persist, consult a doctor. |
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposal ensures safety and compliance.
Operational Plan:
-
Preparation:
-
Handling:
-
Storage:
Accidental Release and Disposal Plan:
-
Accidental Release:
-
Disposal:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[3]
-
Do not dispose of with household garbage or allow it to reach the sewage system.
-
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
